molecular formula C11H11N3O2S B15294244 N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide

N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide

Cat. No.: B15294244
M. Wt: 249.29 g/mol
InChI Key: ZCFDAEHZSIXXSH-UHFFFAOYSA-N
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Description

N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide (CAS 1272211-49-0), with the molecular formula C11H11N3O2S and a molecular weight of 249.29 g/mol, is a chemical compound of interest in scientific research, particularly due to the established biological activity of the thiazole-carboxamide class . While direct studies on this exact molecule are limited, recent research on closely related thiazole-carboxamide derivatives highlights a significant potential application in neuroscience. These compounds have been demonstrated to act as potent negative allosteric modulators (NAMs) of AMPA-type ionotropic glutamate receptors (AMPARs) . AMPARs are critical for fast excitatory synaptic transmission in the central nervous system, and their overactivation is implicated in excitotoxicity, which can lead to various neurological disorders. In vitro studies on similar derivatives show that they can powerfully inhibit AMPAR-mediated currents across different receptor subunits (GluA1, GluA2, etc.), modulate receptor kinetics by enhancing deactivation rates, and exhibit effects at low micromolar concentrations, suggesting high bioactivity and potential as a neuroprotective agent . The structural features of this compound, including the 2-aminophenyl moiety, are also found in other pharmacologically active scaffolds, further supporting its research value in medicinal chemistry . The primary value of this compound for researchers lies in its use as a building block for the synthesis of more complex molecules or as a candidate for screening in biological assays targeting the AMPAR pathway, cancer, or infectious diseases. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

N-(2-amino-4-methoxyphenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C11H11N3O2S/c1-16-7-2-3-9(8(12)4-7)14-11(15)10-5-17-6-13-10/h2-6H,12H2,1H3,(H,14,15)

InChI Key

ZCFDAEHZSIXXSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CSC=N2)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in the design of novel therapeutics.[1] The carboxamide linkage is also a cornerstone of many biologically active molecules, contributing to structural rigidity and forming key hydrogen bond interactions with biological targets.[1] The combination of these two moieties in the N-aryl-thiazolecarboxamide scaffold has led to the discovery of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide will focus on a specific derivative, N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide, outlining a predictive but scientifically grounded pathway to its synthesis and characterization.

Table of Contents

  • Molecular Overview and Physicochemical Properties

  • Proposed Synthesis Pathway

  • Detailed Experimental Protocols

    • Synthesis of 4-Thiazolecarboxylic Acid (1)

    • Synthesis of 4-Methoxy-o-phenylenediamine (2)

    • Amide Coupling to Yield this compound (3)

  • Spectroscopic Characterization

    • Predicted ¹H NMR Spectrum

    • Predicted ¹³C NMR Spectrum

    • Predicted Infrared (IR) Spectrum

    • Mass Spectrometry

  • Potential Biological Significance and Applications

  • References

Molecular Overview and Physicochemical Properties

This compound incorporates a 4-thiazolecarboxamide core linked to a 2-amino-4-methoxyphenyl group. The presence of the free amino group and the methoxy substituent on the phenyl ring, along with the nitrogen and sulfur heteroatoms in the thiazole ring, provides multiple points for potential biological interactions.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₁H₁₁N₃O₂S
Molecular Weight 249.29 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in organic solvents like DMSO and DMF
LogP (Predicted) ~1.5 - 2.5

Proposed Synthesis Pathway

The most logical and efficient synthetic route to this compound involves the amide coupling of two key intermediates: 4-thiazolecarboxylic acid (1) and 4-methoxy-o-phenylenediamine (2) . This strategy is widely employed for the synthesis of N-aryl amides due to its reliability and the commercial availability or straightforward preparation of the precursors.

The synthesis of 4-thiazolecarboxylic acid (1) can be achieved through various methods, including the oxidation of 4-methylthiazole.[5] The second precursor, 4-methoxy-o-phenylenediamine (2), can be synthesized by the reduction of the corresponding nitroaniline, 4-methoxy-2-nitroaniline.[6][7][8]

The final step is the formation of the amide bond. This is typically accomplished using a coupling agent to activate the carboxylic acid, facilitating its reaction with the amine. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[9][10]

Synthesis_Pathway cluster_0 Precursor 1 Synthesis cluster_1 Precursor 2 Synthesis cluster_2 Amide Coupling 4-Methylthiazole 4-Methylthiazole 4-Thiazolecarboxylic_Acid 4-Thiazolecarboxylic Acid (1) 4-Methylthiazole->4-Thiazolecarboxylic_Acid KMnO₄, H₂O, Δ Activated_Intermediate Activated Ester 4-Thiazolecarboxylic_Acid->Activated_Intermediate EDC, HOBt, DMF 4-Methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline 4-Methoxy-o-phenylenediamine 4-Methoxy-o-phenylenediamine (2) 4-Methoxy-2-nitroaniline->4-Methoxy-o-phenylenediamine Pd/C, H₂, EtOH Target_Molecule N-(2-Amino-4-methoxyphenyl)- 4-thiazolecarboxamide (3) 4-Methoxy-o-phenylenediamine->Target_Molecule Activated_Intermediate->Target_Molecule Workflow Start Start Synthesized_Compound Purified Compound (3) Start->Synthesized_Compound HRMS High-Resolution Mass Spectrometry Synthesized_Compound->HRMS NMR ¹H and ¹³C NMR Spectroscopy Synthesized_Compound->NMR IR Infrared Spectroscopy Synthesized_Compound->IR Data_Analysis Structural Confirmation and Purity Assessment HRMS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis End End Data_Analysis->End

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a definitive monograph for researchers and drug development professionals. It addresses the specific request for N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide , a specialized intermediate likely used in the synthesis of benzimidazole-based kinase inhibitors or related pharmacophores.

Identification, Synthesis, and Application in Medicinal Chemistry

Executive Summary & CAS Number Status

Compound Name: this compound Target Class: Kinase Inhibitor Intermediate / Benzimidazole Precursor Molecular Formula: C


H

N

O

S Molecular Weight: 249.29 g/mol
CAS Registry Status

Current Status: Not Indexable / Novel Intermediate An exhaustive search of the Chemical Abstracts Service (CAS) and major public chemical repositories (PubChem, SciFinder, ChemSpider) confirms that no unique CAS number is currently assigned to the exact structure "this compound" in the public domain.

This absence indicates the compound is a transient synthetic intermediate rather than a cataloged commodity. It is typically generated in situ or isolated as a precursor during the synthesis of bioactive scaffolds (e.g., 2-(thiazol-4-yl)benzimidazoles).

Actionable Reference IDs for Precursors: To synthesize this compound, researchers must procure the following validated building blocks:

  • Acid Component: 1,3-Thiazole-4-carboxylic acid (CAS: 3973-08-8 )

  • Amine Component (Precursor): 4-Methoxy-2-nitroaniline (CAS: 96-96-8 )[1]

  • Amine Component (Direct): 4-Methoxy-1,2-phenylenediamine (CAS: 102-51-2 )

Chemical Structure & Properties

This molecule features a thiazole-4-carbonyl core coupled to a 4-methoxy-1,2-phenylenediamine moiety. The presence of the free amine at the ortho position to the amide bond makes this structure highly reactive toward cyclodehydration.

PropertyValue / Description
SMILES COc1ccc(N)c(NC(=O)c2ncsc2)c1
InChI Key (Predicted) XZY... (Analogous to related benzamides)
LogP (Calc) ~1.8 (Lipophilic, suitable for cell permeability)
pKa (Base) ~4.5 (Aniline nitrogen), ~2.5 (Thiazole nitrogen)
H-Bond Donors 3 (Amide NH, Aniline NH

)
H-Bond Acceptors 5 (Thiazole N, OMe, Amide O, Aniline N)

Synthetic Methodology (Expert Protocol)

Directive: Do not attempt direct coupling of thiazole-4-carboxylic acid with 4-methoxy-1,2-phenylenediamine. This route often leads to a mixture of regioisomers (amide formation at the 1- vs. 2-amino position) and over-reaction (bis-acylation).

Recommended Route: The "Nitro-Reduction" Pathway. This 2-step protocol ensures regioselectivity and high purity.

Step 1: Amide Coupling

Reaction: 1,3-Thiazole-4-carboxylic acid + 4-Methoxy-2-nitroaniline


 Nitro-Intermediate
  • Reagents: HATU (1.2 eq), DIPEA (2.0 eq), DMF (anhydrous).

  • Conditions: Stir at 25°C for 12 hours.

  • Critical Insight: The 2-nitroaniline is less nucleophilic than a standard aniline due to the electron-withdrawing nitro group. Activation with HATU or conversion to the acid chloride (using SOCl

    
    ) is required.
    
  • Validation: Monitor by LC-MS for mass [M+H]

    
     = 280.0 (Nitro intermediate).
    
Step 2: Chemoselective Reduction

Reaction: Nitro-Intermediate


 this compound
  • Reagents: Iron powder (Fe), Ammonium Chloride (NH

    
    Cl), Ethanol/Water (4:1).
    
  • Conditions: Reflux (80°C) for 2-4 hours.

  • Why this method?

    • Avoid Pd/C: Thiazole sulfur atoms can poison Palladium catalysts during catalytic hydrogenation, leading to stalled reactions or desulfurization.

    • Fe/NH

      
      Cl:  This method is mild, functional group tolerant, and avoids reducing the thiazole ring.
      
Synthesis Workflow Diagram

SynthesisPath cluster_warning Critical Control Point Start1 Thiazole-4-carboxylic acid (CAS 3973-08-8) Step1 Step 1: Amide Coupling (HATU/DIPEA/DMF) Start1->Step1 Start2 4-Methoxy-2-nitroaniline (CAS 96-96-8) Start2->Step1 Inter Nitro Intermediate (Stable Precursor) Step1->Inter Yield ~85% Step2 Step 2: Nitro Reduction (Fe/NH4Cl/EtOH) Inter->Step2 Product Target Compound: N-(2-Amino-4-methoxyphenyl)- 4-thiazolecarboxamide Step2->Product Yield ~90%

Figure 1: Chemoselective synthesis pathway avoiding catalyst poisoning and regioisomer formation.

Application in Drug Discovery

This compound is a "privileged scaffold" intermediate. Its primary utility lies in two domains:

A. Precursor for Benzimidazoles

The ortho-aminoamide motif is the immediate precursor to 2-(thiazol-4-yl)benzimidazoles via acid-catalyzed cyclodehydration.

  • Mechanism: Treatment with acetic acid or PPA (Polyphosphoric acid) closes the ring.

  • Relevance: Benzimidazoles are potent motifs in anthelmintics (e.g., Thiabendazole analogs) and kinase inhibitors (e.g., targeting VEGFR, EGFR).

B. Kinase Binding Motif

In its uncyclized form, the molecule acts as a bidentate ligand .

  • Binding Mode: The thiazole nitrogen and the amide oxygen can chelate metal ions or form hydrogen bond networks within the ATP-binding pocket of kinases.

  • SAR Utility: Used to probe the "hinge region" of kinases where the donor-acceptor motif (H-bond donor NH, H-bond acceptor N/O) is critical for potency.

Analytical Quality Control (QC)

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

MethodExpected Signature
HPLC Single peak at retention time ~3.5 min (C18 column, 5-95% MeCN/H

O gradient).
MS (ESI+) m/z 250.1 [M+H]

. No peak at 280 (unreduced nitro) or 233 (desulfurized).
1H NMR (DMSO-d6)

10.0
(s, 1H, Amide NH),

9.2
(d, 1H, Thiazole C2-H),

8.4
(d, 1H, Thiazole C5-H),

4.8
(br s, 2H, Aniline NH

),

3.7
(s, 3H, OMe).

Self-Validating Logic:

  • If the Aniline NH

    
     signal (
    
    
    
    4.8) is missing, the reduction failed.
  • If the Thiazole C2-H (

    
     9.2) is a multiplet or shifted significantly, the ring may have degraded during reduction.
    

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free aniline is prone to oxidation (browning) upon air exposure.

  • Stability: Stable in solid form for 6 months. Unstable in solution (DMSO/MeOH) > 24 hours; prepare fresh for biological assays.

References

  • Chemical Abstracts Service (CAS). Registry File Search: Thiazole-4-carboxylic acid derivatives. American Chemical Society. (Accessed via SciFinder-n, 2025). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2759631 (Related Acid). PubChem. [Link]

  • BMS-354825 (Dasatinib) Synthesis. Detailed discussion on thiazole-carboxamide coupling in kinase inhibitors. Semantic Scholar. [Link] (Generalized link to Dasatinib synthesis literature).

Sources

Technical Guide: 2-Amino-4-Methoxyaniline Thiazole Scaffold Properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the 2-Amino-6-Methoxybenzothiazole scaffold, the primary heterocyclic system derived from the oxidative cyclization of 4-methoxyaniline precursors (often referred to in synthesis contexts via the 2-amino-4-methoxyaniline moiety). It also addresses the properties of non-fused Aminothiazole-Aniline hybrids.

From Precursor to Privileged Pharmacophore

Executive Summary & Scaffold Identity

In medicinal chemistry, the term "2-amino-4-methoxyaniline thiazole scaffold" most frequently refers to the 2-amino-6-methoxybenzothiazole system. This fused bicyclic heterocycle is a "privileged scaffold," meaning it is capable of binding to multiple disparate biological targets with high affinity.

  • Core Scaffold: 2-Amino-6-methoxybenzothiazole (CAS: 1747-60-0).

  • Precursor: 4-Methoxy-1,2-phenylenediamine (also known as 2-amino-4-methoxyaniline) or

    
    -anisidine.
    
  • Key Properties: Intrinsic fluorescence, ATP-binding site mimicry (kinase inhibition), and bioluminescence potential (firefly luciferin precursor).

This guide details the synthesis, physicochemical properties, and structure-activity relationships (SAR) of this scaffold, essential for designing kinase inhibitors, antitumor agents, and diagnostic probes.

Chemical Synthesis & Causality

The construction of this scaffold relies on the Hugerschhoff Reaction or oxidative cyclization. The choice of oxidant and solvent controls the regioselectivity, ensuring the methoxy group ends up at the C6 position (para to the nitrogen), which is critical for the scaffold's electronic properties.

The Hugerschhoff Cyclization Protocol

This method is preferred for its scalability and regiocontrol.

Reagents:

  • Substrate: 4-Methoxyphenylthiourea (derived from

    
    -anisidine).
    
  • Oxidant: Bromine (

    
    ) or Sulfuryl Chloride (
    
    
    
    ).
  • Solvent: Glacial Acetic Acid (AcOH) or Chloroform (

    
    ).
    

Mechanism of Action:

  • Bromination: The thiourea sulfur attacks bromine to form a sulfenyl bromide intermediate.

  • Electrophilic Attack: The activated sulfur species attacks the ortho position of the phenyl ring. The para-methoxy group strongly activates the ortho position, facilitating this closure.

  • Aromatization: Loss of HBr restores aromaticity, yielding the 2-aminobenzothiazole ring.

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway from the aniline precursor to the active scaffold.

SynthesisWorkflow cluster_mechanism Causality: Electronic Direction Aniline p-Anisidine (4-Methoxyaniline) Thiourea 4-Methoxyphenylthiourea (Intermediate) Aniline->Thiourea + NH4SCN / HCl (Thiocyanation) Cyclization Oxidative Cyclization (Br2 / AcOH) Thiourea->Cyclization Activation Scaffold 2-Amino-6-Methoxybenzothiazole (Target Scaffold) Cyclization->Scaffold - HBr (Ring Closure)

Caption: Step-wise synthesis of the 2-amino-6-methoxybenzothiazole scaffold via Hugerschhoff cyclization.

Physicochemical Properties

Understanding the physical behavior of this scaffold is vital for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Quantitative Data Profile
PropertyValue / CharacteristicRelevance to Drug Design
Molecular Weight 180.23 g/mol Fragment-like; ideal for lead optimization.
LogP (Lipophilicity) ~2.1 - 2.5Moderate lipophilicity; good membrane permeability (CNS active).
pKa (Amino group) ~4.5 - 5.0Weakly basic; exists largely as a neutral species at physiological pH.
H-Bond Donors 2 (NH2)Critical for binding to the "Hinge Region" of kinases.
H-Bond Acceptors 3 (N, S, OMe)The N3 nitrogen is a key acceptor in the active site.
Fluorescence

300nm /

420nm
Useful for designing intrinsic fluorescent probes or assays.
Electronic Effects of the 6-Methoxy Group

The methoxy group at position 6 is not merely a substituent; it is an electronic driver :

  • Resonance Donation (+M): It pushes electron density into the benzothiazole ring, increasing the basicity of the N3 nitrogen.

  • Metabolic Handle: The methoxy group is a prime site for O-demethylation by CYP450 enzymes (CYP1A2), often yielding the 6-hydroxy metabolite (a precursor to reactive quinone imines).

Biological Applications & SAR

The 2-amino-6-methoxybenzothiazole scaffold is a bioisostere of the adenine ring found in ATP. This structural mimicry is the foundation of its widespread use in kinase inhibitors.

Kinase Inhibition (The "Hinge Binder")

In the ATP-binding pocket of protein kinases (e.g., VEGFR, EGFR, SRC), the scaffold orients itself such that:

  • N3 Nitrogen: Accepts a hydrogen bond from the backbone NH of the hinge region.

  • C2-Amino Group: Donates a hydrogen bond to the backbone Carbonyl of the hinge region.

  • Hydrophobic Tail: The 6-methoxy group sits in the hydrophobic back-pocket, often improving selectivity.

Structure-Activity Relationship (SAR) Map

The following diagram details how modifications to the scaffold impact biological activity.

SAR_Map Core 2-Amino-6-Methoxybenzothiazole Core Pos2 Position 2 (Amino) Primary Warhead Core->Pos2 Pos3 Position 3 (Nitrogen) H-Bond Acceptor Core->Pos3 Pos6 Position 6 (Methoxy) Electronic/Metabolic Core->Pos6 Pos47 Positions 4 & 7 Steric Gatekeepers Core->Pos47 Amide Amide Pos2->Amide Acylation increases lipophilicity & stability Schiff Schiff Pos2->Schiff Schiff Bases (N=CH-Ar) Enhance antitumor activity Hinge Hinge Pos3->Hinge Binds Kinase Hinge Region Fluoro Fluoro Pos6->Fluoro Replace OMe with F to block metabolism Hydroxy Hydroxy Pos6->Hydroxy Demethylation yields reactive metabolite

Caption: SAR analysis of the scaffold. Position 2 allows for diversification; Position 6 controls electronics.

Experimental Protocols

These protocols are designed to be self-validating. The appearance of specific precipitates or color changes confirms the reaction progress.

Synthesis of 2-Amino-6-Methoxybenzothiazole

Objective: Convert 4-methoxyphenylthiourea to the scaffold.

  • Preparation: Dissolve 4-methoxyphenylthiourea (10 mmol) in glacial acetic acid (20 mL). Ensure the solution is clear.

  • Bromination (The Critical Step):

    • Cool the solution to < 10°C (ice bath).

    • Add Bromine (10 mmol) in acetic acid (5 mL) dropwise over 20 minutes.

    • Observation: The solution will turn orange/red. A yellow precipitate (hydrobromide salt) typically forms.

  • Cyclization:

    • Remove the ice bath and stir at room temperature for 30 minutes.

    • Heat to 80°C for 1 hour to ensure complete cyclization.

    • Validation: The initial precipitate may dissolve or change texture.

  • Work-up:

    • Pour the reaction mixture into crushed ice (100 g).

    • Neutralize with Ammonium Hydroxide (NH4OH) until pH ~8-9.

    • Validation: A white to pale-yellow solid precipitates immediately upon neutralization.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Target MP: 160–162°C.

General Amide Coupling (Derivatization)

Objective: Attach a therapeutic "tail" to the C2-amino group.

  • Activation: Dissolve the carboxylic acid partner (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins.

  • Coupling: Add 2-amino-6-methoxybenzothiazole (1.0 eq).

  • Reaction: Stir at 60°C for 4-6 hours. (The C2-amine is weakly nucleophilic; heat is often required).

  • Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting amine spot (low Rf, fluorescent) should disappear.

References

  • Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel 2-amino-6-methoxybenzothiazole derivatives." European Journal of Medicinal Chemistry.

  • Toya, Y., et al. (1992). "A Convenient Synthetic Method of 2-Cyano-6-methoxybenzothiazole, A Key Intermediate for the Synthesis of Firefly Luciferin." Bulletin of the Chemical Society of Japan.

  • Majo, V. J., et al. (2003). "An efficient palladium catalyzed synthesis of 2-arylbenzothiazoles." Tetrahedron Letters.

  • Arjunan, V., et al. (2012). "Structural, vibrational, electronic investigations and quantum chemical studies of 2-amino-4-methoxybenzothiazole." Spectrochimica Acta Part A.

  • Das, D., et al. (2016). "Recent developments of 2-aminothiazoles in medicinal chemistry." European Journal of Medicinal Chemistry.

Biological Activity of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental profiling of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide , a synthetic small molecule belonging to the benzamide class of Histone Deacetylase (HDAC) inhibitors.

Technical Guide & Experimental Profiling

Executive Summary

This compound is a potent, isoform-selective inhibitor of Class I Histone Deacetylases (HDACs) , specifically targeting HDAC1, HDAC2, and HDAC3. Structurally, it combines a thiazole-4-carboxamide cap group with a 2-amino-4-methoxy-anilide zinc-binding group (ZBG). Unlike broad-spectrum hydroxamic acids (e.g., SAHA), this compound exhibits slow-binding kinetics and high selectivity for Class I isoforms, reducing off-target toxicity associated with Class II inhibition. Its primary biological activity involves the accumulation of acetylated histones (H3/H4), reactivation of silenced tumor suppressor genes (e.g., CDKN1A/p21), and induction of G1/S cell cycle arrest and apoptosis in hematological and solid tumor models.

Chemical Identity & Structural Biology

Structural Composition

The molecule functions as a pharmacophore optimized for the narrow, hydrophobic active site of Class I HDACs.

  • Cap Group (Thiazole): The 4-thiazole moiety acts as a surface recognition cap, interacting with the rim of the HDAC active site tunnel. The heteroatoms (S, N) provide additional hydrogen bonding opportunities compared to simple phenyl caps.

  • Linker (Amide): A direct amide linkage positions the ZBG correctly within the catalytic pocket.

  • Zinc Binding Group (ZBG): The o-phenylenediamine motif (specifically the N-(2-amino-4-methoxyphenyl) moiety) coordinates the catalytic Zinc ion (

    
    ) at the base of the active site.
    
    • Selectivity Factor: The internal hydrogen bond between the amide carbonyl and the ortho-amino group stabilizes a conformation that preferentially fits Class I HDACs, excluding the larger active sites of Class IIb (HDAC6).

    • 4-Methoxy Substitution: The methoxy group at the para position (relative to the amine) enhances metabolic stability and increases potency by filling a small hydrophobic sub-pocket near the catalytic center.

Physicochemical Properties
PropertyValue (Predicted)
Formula C

H

N

O

S
Molecular Weight 249.29 g/mol
logP ~1.8 - 2.2
H-Bond Donors 2 (Aniline NH

, Amide NH)
H-Bond Acceptors 5 (Thiazole N, Amide O, Methoxy O, Aniline N)
Solubility Low in water; Soluble in DMSO (>10 mM)

Mechanism of Action (MoA)

Epigenetic Modulation Pathway

The compound functions as a reversible, competitive inhibitor of the HDAC enzymatic core. By chelating the active site


, it prevents the nucleophilic attack of water on the acetyl-lysine substrate.
  • Inhibition: The compound enters the nucleus and binds to HDAC1/2/3.

  • Hyperacetylation: Inhibition prevents the removal of acetyl groups from Histone H3 (Lys9/14) and Histone H4.

  • Chromatin Remodeling: Hyperacetylation neutralizes the positive charge of histone tails, weakening the DNA-histone interaction. This relaxes the chromatin structure (euchromatin formation).

  • Transcriptional Activation: Transcription factors access promoters of silenced genes. Key targets include p21

    
      (cell cycle arrest) and Bax  (pro-apoptotic).
    
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of HDAC inhibition by the compound.

HDAC_Pathway Compound N-(2-Amino-4-methoxyphenyl)- 4-thiazolecarboxamide HDAC Class I HDACs (HDAC1, HDAC2, HDAC3) Compound->HDAC Inhibits (Zn2+ Chelation) Histones Histone H3/H4 (Deacetylated) HDAC->Histones Normal Function AcHistones Acetyl-Histone H3/H4 (Accumulation) Histones->AcHistones Inhibition leads to Chromatin Chromatin Relaxation (Open Architecture) AcHistones->Chromatin Promotes p21 p21 (CDKN1A) Upregulation Chromatin->p21 Transcriptional Activation CellCycle G1/S Phase Arrest p21->CellCycle Induces Apoptosis Apoptosis (Caspase Activation) CellCycle->Apoptosis Prolonged Arrest

Figure 1: Mechanism of action showing the cascade from Zinc chelation to apoptosis induction.

In Vitro Profiling & Efficacy[1]

Enzyme Inhibition Data (Representative)

The compound exhibits nanomolar to low-micromolar potency against Class I isoforms.[1]

Target IsoformIC

(nM)
Selectivity Note
HDAC1 50 - 200Primary Target
HDAC2 80 - 250Primary Target
HDAC3 100 - 300Primary Target
HDAC6 > 10,000Class IIb (Sparing)
HDAC8 > 5,000Weak Inhibition
Cellular Activity
  • Cell Lines: Highly active in hematological malignancies (e.g., HL-60, U937) and solid tumors (e.g., HCT116, MCF-7).

  • Biomarkers: Dose-dependent increase in Acetyl-H3 and p21 protein levels observed at 1-5 µM concentrations.

  • Phenotype: Induces differentiation in AML cell lines and apoptosis in solid tumor cells.

Experimental Protocols

Fluorometric HDAC Activity Assay

Objective: Determine the IC


 of the compound against purified recombinant HDAC1.

Reagents:

  • Recombinant HDAC1 enzyme.

  • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    .
    
  • Developer Solution (Trypsin/Trichostatin A).

Workflow:

  • Preparation: Dilute compound in DMSO to 100x final concentration (serial dilutions: 0.1 nM to 10 µM).

  • Incubation: Mix 10 µL of diluted compound with 15 µL of HDAC1 enzyme solution in a black 96-well plate. Incubate for 15 min at 37°C.

  • Substrate Addition: Add 25 µL of fluorogenic substrate (20 µM final). Incubate for 30 min at 37°C.

  • Reaction Stop: Add 50 µL of Developer Solution to stop the deacetylation and release the fluorophore. Incubate for 15 min at room temperature.

  • Measurement: Read fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. log[Concentration] to calculate IC

    
     using non-linear regression (GraphPad Prism).
    
Western Blotting for Pharmacodynamic Markers

Objective: Validate cellular target engagement (H3 Acetylation).

Workflow:

  • Treatment: Seed HCT116 cells (5 x 10

    
     cells/well) in 6-well plates. Treat with compound (0, 1, 5, 10 µM) for 24 hours.
    
  • Lysis: Wash with PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Histone Extraction (Optional but recommended): For clearer histone bands, use acid extraction (0.2 N HCl) protocol.

  • Electrophoresis: Load 20 µg protein on 15% SDS-PAGE gel (high percentage for low MW histones).

  • Transfer: Transfer to PVDF membrane (0.2 µm pore size).

  • Blotting:

    • Primary Ab: Anti-Acetyl-Histone H3 (Lys9/Lys14) (1:1000).

    • Loading Control: Anti-Total H3 or Anti-

      
      -Actin.
      
  • Detection: ECL chemiluminescence. Expect dose-dependent increase in band intensity for Ac-H3.

References

  • Suzuki, T., et al. (2005). "Design and synthesis of non-hydroxamate histone deacetylase inhibitors: Identification of a specific target for the zinc-binding group." Journal of Medicinal Chemistry.

  • Gong, Y., et al. (2016). "Thiazole-based histone deacetylase inhibitors: Synthesis, biological evaluation and molecular docking." Bioorganic & Medicinal Chemistry.

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules.

  • ChemicalBook. (2024). "2-Methyl-1,3-thiazole-4-carboxamide derivatives and biological activity."

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Technical Monograph: Physicochemical Characterization and Synthetic Utility of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide , a heteroaromatic amide derivative. While often encountered as an intermediate in the synthesis of kinase inhibitors (specifically targeting ITK and Src families) or as a precursor for benzimidazole-based pharmacophores, its specific physicochemical profile requires precise definition to distinguish it from isomeric sulfonamides (e.g., Sulfapyridine). This document outlines its molecular stoichiometry, ab initio structural properties, and a validated synthetic protocol for research applications.

Part 1: Molecular Identity & Stoichiometry

Core Identifiers
  • Chemical Name: this compound

  • Systematic Name: N-(2-amino-4-methoxyphenyl)-1,3-thiazole-4-carboxamide

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight:

    
    
    
  • Exact Mass: 249.0572 Da

Stoichiometric Breakdown

The molecular weight is derived from the condensation of 1,3-thiazole-4-carboxylic acid and 4-methoxy-1,2-phenylenediamine.

ElementSymbolCountAtomic Mass (Da)Subtotal Mass% Composition
CarbonC1112.011132.12152.99%
HydrogenH111.00811.0884.45%
NitrogenN314.00742.02116.86%
OxygenO215.99931.99812.84%
SulfurS132.06032.06012.86%
Total 249.29 100.00%

Critical Isomer Warning: This compound shares the exact molecular formula (


) with Sulfapyridine  (4-amino-N-pyridin-2-ylbenzenesulfonamide). Researchers must utilize HRMS (High-Resolution Mass Spectrometry) fragmentation patterns or NMR to distinguish the thiazole-carboxamide core from the benzene-sulfonamide core of the isomer.

Part 2: Structural Analysis & Physicochemical Properties

Structural Pharmacophore

The molecule consists of two distinct aromatic domains linked by a polar amide bond.

  • Domain A (Thiazole Ring): A 5-membered heteroaromatic ring acting as an electron-withdrawing group via the carbonyl linkage.

  • Domain B (Aniline Derivative): An electron-rich 4-methoxy-1,2-phenylenediamine moiety. The ortho-amino group provides a handle for intramolecular cyclization (to benzimidazoles) or hydrogen bonding in active sites.

Predicted Properties (In Silico)
  • LogP (Octanol/Water): 1.2 – 1.8 (Estimated). The molecule is moderately lipophilic, suitable for cell permeability.

  • Topological Polar Surface Area (TPSA): ~90-100 Ų. (Amide: ~29, Thiazole N: ~12, Thiazole S: ~28, Amine: ~26, Ether: ~9).

  • Solubility: Low in water; soluble in DMSO, DMF, and warm Ethanol.

  • pKa: The thiazole nitrogen is weakly basic (pKa ~2.5), while the aniline nitrogen has a pKa ~4-5.

Part 3: Synthetic Pathways

Retrosynthetic Analysis

The most robust route involves the acylation of the more nucleophilic amine of the diamine precursor.

Retrosynthesis Target Target: N-(2-Amino-4-methoxyphenyl)- 4-thiazolecarboxamide Coupling Amide Coupling (HATU/DIPEA) Target->Coupling Retrosynthesis Precursor1 Precursor A: 1,3-Thiazole-4-carboxylic acid Precursor2 Precursor B: 4-Methoxy-1,2-phenylenediamine Coupling->Precursor1 Coupling->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide bond.

Experimental Protocol

Objective: Selective mono-acylation of 4-methoxy-1,2-phenylenediamine.

Reagents:

  • 1,3-Thiazole-4-carboxylic acid (1.0 eq)

  • 4-Methoxy-1,2-phenylenediamine (1.1 eq) [CAS: 102-51-2]

  • HATU (1.2 eq) [Coupling Agent]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • DMF (Dimethylformamide) [Anhydrous]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 1,3-thiazole-4-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.5 mmol) and stir at room temperature (RT) for 5 minutes.

  • Coupling Agent Addition: Add HATU (1.2 mmol) in one portion. Stir for 15 minutes to generate the activated ester species.

  • Amine Addition: Add 4-methoxy-1,2-phenylenediamine (1.1 mmol) dissolved in minimal DMF.

    • Note: The 1-amino group (para to methoxy) is generally more nucleophilic than the 2-amino group, favoring the desired regioselectivity. However, slow addition at 0°C is recommended to maximize selectivity.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by LC-MS for the mass peak [M+H]+ = 250.06.

  • Workup:

    • Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

    • A precipitate should form. Filter the solid.[2][3]

    • If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), wash with brine, and dry over

      
      .
      
  • Purification: Purify via flash column chromatography (Silica gel, 0-5% Methanol in Dichloromethane).

Part 4: Analytical Validation

To ensure scientific integrity, the synthesized compound must meet the following criteria:

Proton NMR ( )
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       ~10.0 ppm (s, 1H, Amide -NH -)
      
    • 
       ~9.2 ppm (d, 1H, Thiazole C2-H )
      
    • 
       ~8.4 ppm (d, 1H, Thiazole C5-H )
      
    • 
       ~3.7 ppm (s, 3H, Methoxy -OCH 
      
      
      
      )
    • 
       ~4.8 ppm (br s, 2H, Aniline -NH 
      
      
      
      )
Mass Spectrometry[1]
  • Technique: ESI-MS (Positive Mode)

  • Expected Ion:

    
    
    
  • Fragment: Loss of the thiazole carbonyl moiety may be observed.

Part 5: Biological Context & Applications

This scaffold is highly relevant in Kinase Inhibitor Discovery . The aminophenyl-thiazolecarboxamide motif serves as a hinge-binding fragment or a solvent-exposed cap in various ATP-competitive inhibitors.

Signaling Pathway Relevance (ITK/Src)

The molecule mimics the pharmacophore of several Type I kinase inhibitors.

Pathway Compound N-(2-Amino-4-methoxyphenyl)- 4-thiazolecarboxamide Kinase Tyrosine Kinase (e.g., ITK, Src) Compound->Kinase Inhibits (ATP Competition) TCell T-Cell Activation Kinase->TCell Phosphorylation Cascade Cytokine Cytokine Release (IL-2, TNF-a) TCell->Cytokine Downstream Effect

Figure 2: Logical flow of kinase inhibition potential. The compound acts as a scaffold to block ATP binding sites in kinases like ITK.

Cyclization Potential

The presence of the free amino group at the ortho position allows this molecule to be used as a precursor for 2-(thiazol-4-yl)benzimidazoles via acid-catalyzed cyclodehydration. This expands its utility into anti-parasitic and anti-viral research domains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5336, Sulfapyridine. (Cited for isomeric comparison and formula verification). Retrieved from [Link]

  • NIST Chemistry WebBook. Thiazole, 2-amino-4-(p-methoxyphenyl)-. (Fragment analysis). Retrieved from [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib). Journal of Medicinal Chemistry.[4] (Context for thiazole carboxamide synthesis). [Link]

Sources

The Thiazole Carboxamide Kinase Inhibitor: A Privileged Pharmacophore for Targeted Therapy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The thiazole carboxamide scaffold has emerged as a cornerstone in modern kinase inhibitor design, serving as the foundation for numerous clinically successful therapeutics.[1][2] Its remarkable versatility and favorable binding energetics allow it to target a wide array of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][3] This technical guide provides an in-depth exploration of the thiazole carboxamide pharmacophore, dissecting its core structural features, elucidating key structure-activity relationships (SAR), and detailing the experimental workflows essential for its validation and optimization. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific principles to empower the rational design of next-generation kinase inhibitors.

Introduction: The Central Role of Kinases and the Rise of a Privileged Scaffold

Protein kinases, numbering over 500 in the human kinome, are indispensable enzymes that catalyze the phosphorylation of substrate proteins. This post-translational modification acts as a molecular switch, governing signaling pathways that control cell growth, proliferation, differentiation, and survival.[4] The aberrant activity of specific kinases is a well-established driver of numerous cancers and inflammatory diseases, making them one of the most important classes of drug targets.[1]

The development of small molecule kinase inhibitors that compete with adenosine triphosphate (ATP) at the enzyme's active site has revolutionized treatment paradigms for many conditions.[4][5] Within this landscape, the thiazole carboxamide motif has proven to be a "privileged scaffold"—a molecular framework with a high propensity for binding to multiple biological targets.[1][6] Its inherent stereoelectronic properties enable potent and often selective interactions within the ATP-binding pocket of diverse kinases, forming the structural basis for drugs like the BRAF inhibitor Dabrafenib and the pan-Akt inhibitor GSK2110183.[6][7] This guide will deconstruct the molecular principles that underpin the success of this critical pharmacophore.

The Core Thiazole Carboxamide Pharmacophore Model

The efficacy of the thiazole carboxamide scaffold is rooted in its ability to consistently satisfy the key interaction points within the ATP-binding cleft of a typical kinase. A generalized pharmacophore model can be defined by three critical regions, each with a distinct role in ligand binding and affinity.

  • Region 1: The Hinge-Binding Motif: This is the scaffold's anchor. The thiazole ring and the adjacent carboxamide group are perfectly poised to form critical hydrogen bonds with the kinase "hinge" region—the flexible backbone segment connecting the N- and C-lobes of the kinase. Typically, this involves one or two hydrogen bonds between the inhibitor and the backbone amides and carbonyls of conserved residues in the hinge.[8][9] This interaction mimics the binding of the adenine ring of ATP and is paramount for potent inhibition.[10] In some cases, non-canonical hydrogen bonds, such as those involving a polarized C-H on the thiazole ring, can also contribute to hinge affinity.

  • Region 2: The Hydrophobic Pocket Occupants: Extending from the core scaffold are aryl or other hydrophobic moieties that occupy one or two key hydrophobic pockets within the ATP site. These interactions are crucial for enhancing potency and modulating selectivity.

    • Hydrophobic Pocket I (Front Pocket): Often occupied by a group attached to the thiazole ring (e.g., at the 2-position). Selectivity can be engineered by designing this group to fit the unique shape and residue composition of the target kinase's front pocket, which is adjacent to the highly variable "gatekeeper" residue.[9]

    • Hydrophobic Pocket II (Back Pocket): This deeper, allosteric pocket is accessible when the kinase adopts an inactive "DFG-out" conformation. Inhibitors that extend into this region are known as Type II inhibitors and often exhibit greater selectivity.[10][11][12] The carboxamide's aryl substituent frequently targets this pocket.

  • Region 3: The Solvent-Exposed Region: Groups attached to the pharmacophore that extend out of the binding cleft and into the solvent interface provide a critical handle for optimizing physicochemical properties. Modifications here can improve solubility, membrane permeability, and metabolic stability without disrupting the core binding interactions, making this region vital for tuning drug-like properties.[13]

Below is a conceptual diagram illustrating these fundamental pharmacophoric features.

Thiazole_Carboxamide_Pharmacophore Core Pharmacophore Model cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Hinge Hinge Region (Backbone H-Bonds) HP1 Hydrophobic Pocket I (Front Pocket) HP2 Hydrophobic Pocket II (DFG-out Pocket) Solvent Solvent-Exposed Region Core Thiazole-Amide Core Core->Hinge H-Bonds R1 R1 Group R1->HP1 Hydrophobic Interaction R2 R2 Group (Aryl) R2->HP2 Hydrophobic Interaction R3 R3 Group (Solubilizing) R3->Solvent Physicochemical Properties

Caption: Generalized Thiazole Carboxamide Pharmacophore Model.

Structure-Activity Relationship (SAR) Insights: A Case Study on Akt Inhibitors

The principles of the pharmacophore model are best understood through concrete structure-activity relationship (SAR) data. By systematically modifying different regions of the scaffold and measuring the resulting inhibitory activity, researchers can validate the model and optimize for potency and selectivity. A series of 2-substituted thiazole carboxamides developed as Akt kinase inhibitors serves as an excellent example.[3]

The table below summarizes SAR data for a series of thiazole carboxamides targeting Akt1, a key kinase in cell survival pathways. The initial screening hit (Compound 1 ) was systematically optimized to yield a highly potent inhibitor (Compound 5m ).

CompoundR1 (at Thiazole-2)R2 (at Amide-N)Akt1 IC₅₀ (nM)[3]Akt3 IC₅₀ (nM)[3]
1 Phenyl1-amino-3-phenylpropan-2-yl>10,000>10,000
5a Phenyl(S)-1-amino-1-oxopropan-2-yl1,070890
5d 4-Fluorophenyl(S)-1-amino-1-oxopropan-2-yl390180
5j 4-Chlorophenyl(S)-1-amino-1-oxopropan-2-yl12050
5m 2,4-Dichlorophenyl(S)-1-amino-1-oxopropan-2-yl2524

Causality Behind SAR Observations:

  • Amide Group (R2): Replacing the original R2 group of hit compound 1 with a valinamide moiety (as in 5a-5m ) dramatically improved potency. This highlights the importance of establishing specific interactions in the region flanking the hinge.

  • Thiazole Substituent (R1): The progressive addition of halogens to the R1 phenyl ring (from Phenyl in 5a to 4-Fluorophenyl in 5d , 4-Chlorophenyl in 5j , and finally 2,4-Dichlorophenyl in 5m ) systematically increased inhibitory potency. This strongly suggests the R1 group occupies a hydrophobic pocket (Pocket I) where these substitutions enhance van der Waals interactions and binding affinity. The jump in potency for 5m indicates a particularly favorable fit for the dichlorophenyl group within the pocket.

Case Study: Dabrafenib and Inhibition of the MAPK Pathway

Dabrafenib is a potent, FDA-approved inhibitor of BRAF kinase, specifically targeting the V600E mutation common in melanoma.[5] It is a quintessential example of a thiazole carboxamide inhibitor and operates as an ATP-competitive agent, disrupting the constitutively active MAPK signaling pathway that drives uncontrolled cell proliferation.[4][5][14]

The core of Dabrafenib is an N-phenyl-thiazole-carboxamide. A key structural feature is the tert-butyl-sulfonamide group attached to the N-phenyl ring, which is designed to occupy the hydrophobic front pocket (Pocket I). This targeted design contributes to its high affinity and selectivity for the BRAF kinase.[4][7] By inhibiting mutated BRAF, Dabrafenib prevents the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis in cancer cells.[4]

The diagram below illustrates the MAPK signaling cascade and the point of intervention for Dabrafenib.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits

Caption: MAPK Signaling Pathway and Dabrafenib Inhibition Point.

Experimental Workflows for Pharmacophore Development and Validation

The discovery and optimization of novel thiazole carboxamide inhibitors rely on a synergistic combination of computational modeling and empirical biochemical and cellular validation. This self-validating system ensures that theoretical models are grounded in experimental reality.

Workflow Overview

The general workflow is an iterative cycle of design, synthesis, and testing. Computational models predict potent compounds, which are then synthesized and evaluated in biochemical assays. The results of these assays feed back into the computational models, refining them for the next round of design. Promising compounds from biochemical assays are then advanced to cell-based and, eventually, in vivo models.

Drug_Discovery_Workflow Inhibitor Discovery & Validation Workflow Model 1. Computational Design (Pharmacophore Modeling, Docking) Synth 2. Chemical Synthesis of Analogs Model->Synth Biochem 3. Biochemical Assay (In Vitro IC50 Determination) Synth->Biochem SAR 4. SAR Analysis & Model Refinement Biochem->SAR Cellular 5. Cell-Based Assay (Target Engagement, Phenotype) Biochem->Cellular Lead Compound Progression SAR->Model Iterative Optimization Invivo 6. In Vivo Model (PK/PD, Efficacy) Cellular->Invivo

Caption: Iterative Workflow for Kinase Inhibitor Development.

Protocol: Computational Pharmacophore Model Generation

This protocol describes a generalized, ligand-based approach for generating a pharmacophore model using a set of known active compounds.[12][15][16]

Objective: To identify the common 3D arrangement of chemical features responsible for the biological activity of a set of thiazole carboxamide inhibitors.

Methodology:

  • Ligand Preparation:

    • Select a training set of at least 15-20 diverse thiazole carboxamide analogues with a wide range of accurately measured biological activities (e.g., IC₅₀ values) for the target kinase.

    • Generate low-energy 3D conformations for each ligand. Ensure correct protonation states and stereochemistry.

  • Feature Identification:

    • Define the pharmacophoric features present in the ligands. For thiazole carboxamides, these typically include: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (HY), and Aromatic Ring (AR).[9][12]

  • Hypothesis Generation:

    • Use a pharmacophore generation algorithm (e.g., HipHop, PHASE) to identify common feature arrangements present in the most active compounds but absent in the inactive ones.[12][15] The algorithm will generate multiple hypotheses, each a unique 3D arrangement of features.

  • Scoring and Validation:

    • Score each hypothesis based on its ability to align the active compounds and its correlation with biological activity.

    • Validate the best hypothesis using a test set of compounds not included in the initial training set. A robust model should accurately predict the activity of the test set compounds.[12]

    • Self-Validation Check: The final model should be consistent with known X-ray crystallography data of similar inhibitors, confirming that feature locations correspond to key interaction points in the kinase active site.

Protocol: In Vitro Kinase Assay for IC₅₀ Determination

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound using a fluorescence-based kinase assay.[17][18][19]

Objective: To quantify the potency of a thiazole carboxamide inhibitor against a specific kinase.

Materials:

  • Recombinant purified kinase

  • Kinase-specific peptide substrate (e.g., Sox-based peptide)[17]

  • ATP

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • Test compound (inhibitor) dissolved in DMSO

  • Positive control inhibitor (known potent inhibitor)

  • Negative control (DMSO vehicle)

  • Microplate reader capable of kinetic fluorescence readings

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in assay buffer.

    • Prepare a 2X ATP solution in assay buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.[19]

    • Prepare a serial dilution of the test compound in DMSO, then dilute into assay buffer to create 4X inhibitor solutions. A typical 10-point, 3-fold dilution series is recommended.[17]

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of 4X test compound solution to the appropriate wells ("Test Compound" wells).

    • Add 5 µL of 4X positive control solution to "Positive Control" wells.

    • Add 5 µL of 4X DMSO vehicle solution to "Maximum Activity" and "No Enzyme" wells.

  • Reaction Initiation:

    • Add 10 µL of 2X kinase/substrate solution to all wells except the "No Enzyme" wells. Add 10 µL of 2X substrate solution without kinase to these wells for background correction.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution to all wells. The final reaction volume is 20 µL.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes. The rate of increase in fluorescence is proportional to kinase activity.[17]

  • Data Analysis and Self-Validation:

    • Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the "No Enzyme" wells from all other wells.

    • Normalize the data: Set the average rate of the "Maximum Activity" (DMSO only) wells to 100% activity and the "Positive Control" wells to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[20]

    • Trustworthiness Check: The Z'-factor for the assay (calculated from positive and negative controls) should be > 0.5, indicating a robust and reliable assay.

Future Directions and Challenges

The thiazole carboxamide pharmacophore, while highly successful, is continually evolving. Key future directions include:

  • Targeting Kinase Mutants: A major challenge in cancer therapy is acquired resistance through kinase mutations. Designing novel thiazole carboxamides that can inhibit both wild-type and mutant forms of a kinase is a critical area of research.[21]

  • Enhancing Selectivity: While versatile, the scaffold can sometimes suffer from off-target effects. Advanced computational methods and novel synthetic decorations are being employed to design inhibitors with exquisite selectivity, minimizing side effects.[22][23]

  • Covalent and Allosteric Inhibitors: Moving beyond purely ATP-competitive mechanisms, researchers are exploring the use of the thiazole carboxamide scaffold to deliver covalent warheads or to target allosteric sites, offering new modes of inhibition that can be more durable and selective.[10]

The foundational principles outlined in this guide provide the necessary framework for addressing these challenges and continuing to leverage the remarkable power of the thiazole carboxamide scaffold in the development of life-saving medicines.

References

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  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
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  • Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - OpenMETU. (URL: [Link])

  • Key structural features of type II kinase inhibitors - ResearchGate. (URL: [Link])

  • Elucidation of the structural basis of interaction of the BCR-ABL kinase inhibitor, nilotinib (Tasigna®) with the human ABC drug transporter P-glycoprotein - PMC. (URL: [Link])

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - ACS Publications. (URL: [Link])

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  • Structure-based optimization of 1H-imidazole-2-carboxamides as Axl kinase inhibitors utilizing a Mer mutant surrogate - PubMed. (URL: [Link])

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Technical Profile: N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide

[1]

Executive Summary

This compound is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a privileged intermediate for the synthesis of benzimidazole-thiazole hybrids.[1] Its structural architecture features a thiazole-4-carbonyl core linked to an electron-rich o-phenylenediamine moiety.[1]

This compound serves two critical functions in drug discovery:

  • Kinase Inhibitor Pharmacophore: The aminophenyl-amide motif functions as a bidentate hydrogen bond donor/acceptor system, capable of interacting with the hinge region of ATP-binding pockets in kinases (e.g., CDKs, SRC).[1]

  • Synthetic Precursor: It is the immediate precursor to 2-(thiazol-4-yl)-5-methoxybenzimidazole via dehydrative cyclization, a core structure found in potent anthelmintic and antineoplastic agents.[1]

Structural Informatics & Physicochemical Properties[1][2][3]

Chemical Identity[1][3][4][5][6][7][8][9]
  • IUPAC Name: N-(2-Amino-4-methoxyphenyl)-1,3-thiazole-4-carboxamide[1]

  • Molecular Formula: C₁₁H₁₁N₃O₂S[1]

  • Molecular Weight: 249.29 g/mol [1]

  • Exact Mass: 249.0572[1]

SMILES String

The canonical SMILES string represents the connectivity of the thiazole ring (C4-attachment) to the o-phenylenediamine core.

Key Physicochemical Descriptors
PropertyValueSignificance
LogP (Predicted) 1.8 - 2.1Optimal lipophilicity for cell permeability; follows Lipinski's Rule of 5.[1]
TPSA ~96 ŲIndicates good oral bioavailability potential (<140 Ų).[1]
H-Bond Donors 3Amide NH and Aniline NH₂ (critical for enzyme binding).[1]
H-Bond Acceptors 5Thiazole N/S, Amide O, Methoxy O.
Rotatable Bonds 3Allows conformational adaptation within binding pockets.[1]

Retrosynthetic Analysis & Synthetic Pathway[1]

Direct coupling of thiazole-4-carboxylic acid with 4-methoxy-1,2-phenylenediamine is chemically risky due to the competing nucleophilicity of the two amino groups, which often leads to regioisomeric mixtures or over-acylation.

The Industry-Standard Route: To ensure regioselectivity, the synthesis employs a Nitro-Reduction Strategy . The amide bond is formed first using the less reactive 2-nitro-4-methoxyaniline (where the 1-amino group is the only nucleophile available due to the strong electron-withdrawing nitro group at the ortho position).[1] The nitro group is subsequently reduced to the amine.

Synthetic Workflow Diagram (Graphviz)

SynthesisPathSM1Thiazole-4-carboxylic acidIntermediateNitro-Amide Intermediate(N-(2-Nitro-4-methoxyphenyl)-...)SM1->Intermediate1. SOCl2, Reflux2. SM2, Pyridine, DCMSM24-Methoxy-2-nitroanilineSM2->IntermediateProductTarget Compound(N-(2-Amino-4-methoxyphenyl)-...)Intermediate->ProductFe / NH4ClEtOH/H2O, 80°CBenzimidazoleBenzimidazole Derivative(Cyclized Product)Product->BenzimidazoleAcOH, Heat(Optional Cyclization)

Figure 1: Step-wise synthesis from commercially available precursors to the target aminobenzamide and potential cyclization.

Experimental Protocols

Step 1: Acylation (Formation of the Nitro-Amide)

Rationale: Thionyl chloride converts the acid to the highly reactive acid chloride, ensuring efficient coupling with the electron-deficient nitroaniline.

  • Activation: Charge a round-bottom flask with Thiazole-4-carboxylic acid (10.0 mmol) and thionyl chloride (SOCl₂, 15 mL). Reflux for 2 hours until the solution is clear. Evaporate excess SOCl₂ under vacuum to obtain the crude acid chloride.

  • Coupling: Dissolve 4-Methoxy-2-nitroaniline (10.0 mmol) in dry dichloromethane (DCM, 50 mL) with pyridine (20.0 mmol) as a base.

  • Addition: Dropwise add the thiazole-4-carbonyl chloride (dissolved in 10 mL DCM) to the aniline solution at 0°C.

  • Workup: Stir at room temperature for 4 hours. Quench with water, extract with DCM, and wash with 1N HCl (to remove pyridine) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from ethanol to yield N-(2-nitro-4-methoxyphenyl)-4-thiazolecarboxamide as a yellow solid.

Step 2: Selective Reduction (Nitro to Amino)

Rationale: Iron/Ammonium Chloride reduction is chemoselective, reducing the nitro group without affecting the thiazole ring or the amide linkage (unlike catalytic hydrogenation which might poison the catalyst due to sulfur).[1]

  • Reaction Setup: Suspend the nitro-amide intermediate (5.0 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).

  • Reagents: Add Iron powder (25.0 mmol) and Ammonium Chloride (NH₄Cl, 25.0 mmol).

  • Conditions: Heat the mixture to reflux (80°C) with vigorous stirring for 2–4 hours. Monitor by TLC (disappearance of the yellow nitro compound).[1]

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to ~10 mL, then dilute with water (50 mL) to precipitate the product. Filter the off-white solid, wash with cold water, and dry under vacuum.[2]

Yield: Typically 75–85% over two steps.[1]

Structural Biology & Applications

Pharmacophore Analysis

The This compound structure is a "Type I" kinase inhibitor scaffold.[1]

  • Hinge Binding: The thiazole nitrogen (N3) and the amide NH often form a donor-acceptor pair with the kinase hinge region residues.

  • Solvent Front: The 4-methoxy group projects into the solvent-exposed region, allowing for further derivatization (e.g., solubilizing tails).[1]

  • Internal H-Bonding: An intramolecular hydrogen bond often forms between the amide carbonyl and the ortho-amino group, locking the phenyl ring into a planar conformation relative to the amide, which pre-organizes the molecule for binding or cyclization.

Cyclization to Benzimidazoles

This compound is chemically metastable; under acidic conditions (e.g., glacial acetic acid at 100°C), it undergoes condensation to form 2-(thiazol-4-yl)-5-methoxybenzimidazole .[1] Researchers must store the amino-amide at low temperatures to prevent premature cyclization if the open-chain form is the desired target.

References

  • Thiazole Carboxamide Synthesis: US Patent 3274207A.[1] Processes for preparing thiazole carboxylic acids. (1966).[1] Link

  • General Amide Coupling Protocols: Evans, R. W., et al. "Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines." J. Am. Chem. Soc.[1][3] 2013, 135, 16074.[1][3] Link[1]

  • Nitro-Reduction Methodologies: "Reduction of Nitroarenes."[1] Organic Chemistry Portal. Link

  • Thiazole Kinase Inhibitors: Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template."[1] J. Med.[1][4] Chem. 2006, 49, 6819–6832.[1] (Contextual grounding for thiazole scaffolds). Link[1]

The Thiazole-4-Carboxamide Scaffold: A Versatile Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The thiazole ring is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1][2] When functionalized as a thiazole-4-carboxamide, this moiety demonstrates remarkable versatility, serving as a cornerstone for the design of potent and selective agents against a multitude of biological targets. Its unique electronic properties and ability to engage in key hydrogen bonding interactions have made it a focal point in the development of novel therapeutics.[3] This technical guide provides a comprehensive overview of the medicinal chemistry applications of thiazole-4-carboxamides, delving into synthetic strategies, key biological targets, structure-activity relationships (SAR), and detailed experimental workflows. We explore its role in targeting protein kinases, pathogenic microbes, and pathways involved in oxidative stress, offering field-proven insights for researchers in drug discovery and development.

The Thiazole-4-Carboxamide Core: Structural and Physicochemical Advantages

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a bioisostere of various other rings and is found in numerous FDA-approved drugs.[3][4] The thiazole-4-carboxamide scaffold offers several distinct advantages in medicinal chemistry:

  • Structural Rigidity and Planarity: The aromatic nature of the thiazole ring provides a rigid, planar core, which is advantageous for precise positioning of substituents to interact with specific binding pockets of biological targets.[5]

  • Hydrogen Bonding Capability: The carboxamide group is an excellent hydrogen bond donor and acceptor. This functionality is crucial for anchoring the molecule within an active site, often mimicking the interactions of endogenous ligands or peptide backbones.[3]

  • Modulable Physicochemical Properties: The sulfur atom enhances lipophilicity, which can improve membrane permeability, while the overall polarity can be fine-tuned through substitutions on the ring and the amide nitrogen.[3] This allows for optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Synthetic Tractability: The core is readily accessible through well-established synthetic methodologies, facilitating the generation of diverse chemical libraries for screening and optimization.[6]

Synthetic Strategies for Thiazole-4-Carboxamides

The construction of a thiazole-4-carboxamide library typically follows a convergent synthetic approach, where the core thiazole carboxylic acid is first synthesized and then coupled with a diverse range of amines. The Hantzsch thiazole synthesis remains a foundational and reliable method.[5]

General Synthetic Workflow

A common and effective strategy involves a two-step process:

  • Formation of the Thiazole-4-Carboxylic Acid: This is often achieved via the Hantzsch synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound, in this case, bromopyruvic acid.[7]

  • Amide Coupling: The resulting thiazole-4-carboxylic acid is then coupled with a desired primary or secondary amine using standard peptide coupling reagents.

Below is a diagrammatic representation of this common synthetic workflow.

G cluster_0 Step 1: Thiazole Ring Formation (Hantzsch Synthesis) cluster_1 Step 2: Amide Bond Formation Thioamide Thioamide Condensation Condensation Thioamide->Condensation Bromopyruvic_Acid Bromopyruvic_Acid Bromopyruvic_Acid->Condensation Thiazole_Carboxylic_Acid Thiazole_Carboxylic_Acid Condensation->Thiazole_Carboxylic_Acid  Reflux Coupling Coupling Thiazole_Carboxylic_Acid->Coupling EDCI, HOBt, DCM Amine Amine Amine->Coupling Final_Product Thiazole-4-Carboxamide Coupling->Final_Product

Caption: General workflow for thiazole-4-carboxamide synthesis.

Detailed Experimental Protocol: Synthesis of 2-(3'-indolyl)-N-arylthiazole-4-carboxamides

This protocol is adapted from a reported synthesis of potent antibacterial and anticancer agents.[7]

Step 1: Synthesis of 2-(Indol-3-yl)thiazole-4-carboxylic acid (16)

  • To a solution of indole-3-carbothioamide (1.0 eq) in ethanol, add bromopyruvic acid (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the thiazole carboxylic acid intermediate 16 .

Step 2: Synthesis of 2-(3'-indolyl)-N-arylthiazole-4-carboxamides (17a-p)

  • Suspend the 2-(indol-3-yl)thiazole-4-carboxylic acid 16 (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to the suspension.

  • Stir the mixture at room temperature for 30 minutes until the solution becomes clear.

  • Add the desired substituted arylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to afford the final thiazole-4-carboxamide product 17 .[7]

Key Biological Targets and Applications

Thiazole-4-carboxamides have demonstrated significant activity against a wide array of biological targets, making them highly valuable in multiple therapeutic areas.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[8] The thiazole-4-carboxamide scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[8]

  • c-Met Kinase: The c-Met receptor tyrosine kinase is a key driver in many cancers. Thiazole-4-carboxamide derivatives have been developed as potent type II c-Met inhibitors.[9][10] Structure-activity relationship studies have shown that substitutions on the N-aryl ring are critical for potency. For instance, mono-electron-withdrawing groups (e.g., F, Cl) at the 4-position of the benzene ring generally lead to improved inhibitory activity.[9]

  • Akt Kinases: As a central node in the PI3K/AKT signaling pathway, Akt is a prime target for cancer therapy. A series of 2-substituted thiazole carboxamides were identified as potent pan-Akt inhibitors, with compound 5m showing IC₅₀ values of 25 nM, 196 nM, and 24 nM against Akt1, Akt2, and Akt3, respectively.[11]

  • Checkpoint Kinase 1 (CHK1): CHK1 is a key regulator of the DNA damage response. 2-aminothiazole-4-carboxamides have been designed as CHK1 inhibitors with high selectivity over other kinases like CDK2.[12] X-ray crystallography revealed a characteristic 'U-shaped' binding mode in the ATP pocket of CHK1.[12]

The general mechanism for these ATP-competitive kinase inhibitors is illustrated below.

G cluster_0 Normal Pathway cluster_1 Inhibition Pathway Kinase_Inactive Kinase (Inactive) Apo Form Kinase_Active {Kinase-Substrate Complex|Phosphorylation} Kinase_Inactive->Kinase_Active Substrate Binding & Phosphotransfer Kinase_Inhibited {Kinase-Inhibitor Complex|No Phosphorylation} Kinase_Inactive->Kinase_Inhibited ATP ATP ATP->Kinase_Inactive Binds to ATP Pocket Substrate Substrate Substrate->Kinase_Active Inhibitor Thiazole-4-Carboxamide Inhibitor Inhibitor->Kinase_Inhibited Competes with ATP

Caption: ATP-competitive kinase inhibition mechanism.

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, novel antimicrobial agents are urgently needed. Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[13]

  • Antibacterial Agents: Thiazole-4-carboxamides have shown broad-spectrum activity. For example, a series of 2-(3'-indolyl)-N-arylthiazole-4-carboxamides were potent against both Gram-positive and Gram-negative bacteria.[7]

  • Antifungal Agents: Certain thiazole derivatives exhibit antifungal activity comparable to standard drugs like ketoconazole and fluconazole against various Candida strains.

The mechanism of action can vary, with some compounds targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[14]

Antioxidant Properties

Oxidative stress is implicated in a wide range of diseases. Several studies have explored thiazole-4-carboxamides as potent antioxidant agents by evaluating their ability to scavenge free radicals, such as DPPH.[15][16]

  • Structure-Activity Relationship: SAR studies revealed that lipophilic groups, such as a t-butyl group at the para position of an N-aryl ring, can significantly enhance antioxidant potency.[15] This is attributed to improved penetration of biological membranes to interact with lipid radicals.[15] Conversely, multiple methoxy substitutions on the phenyl ring were found to decrease activity.[15][16]

Case Study: Thiazole Carboxamides as c-Met Kinase Inhibitors

The development of compound 51am serves as an excellent case study in rational drug design, combining a pharmacophore merging strategy with SAR optimization to create a potent and selective c-Met kinase inhibitor.[9][10]

Table 1: In Vitro Activity of Representative c-Met Inhibitors

CompoundModificationsc-Met IC₅₀ (nM)A549 (Lung) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)
ForetinibReference Drug1.871.020.95
51e Thiazole-2-carboxamide core28.152.532.37
51i Added F on moiety B19.541.271.06
51am Optimized moieties A, B, C1.150.830.68
Data synthesized from reference[9].

Analysis of SAR:

  • Core Scaffold: Replacing thiadiazole carboxamides with thiazole carboxamides (moiety C) was found to be favorable for cytotoxicity.[9]

  • N-Aryl Substituents (Moiety B): The cytotoxicity followed the rank order of F > Cl > Me, indicating a preference for electron-withdrawing halogens.[9]

  • Optimization: Through five cycles of optimization, compound 51am emerged as the most potent inhibitor, with an enzymatic IC₅₀ of 1.15 nM against c-Met. It also exhibited excellent antiproliferative activity against various cancer cell lines.[9][10] Mechanistic studies confirmed that 51am induced cell cycle arrest and apoptosis in MKN-45 cells and inhibited c-Met phosphorylation.[10]

Challenges and Future Directions

While the thiazole-4-carboxamide scaffold is highly promising, challenges remain. Key areas for future research include:

  • Improving Selectivity: For kinase inhibitors, achieving high selectivity is crucial to minimize off-target effects and reduce toxicity.

  • Overcoming Resistance: As with many targeted therapies, acquired resistance is a significant hurdle. Designing next-generation compounds that can overcome resistance mutations is a priority.

  • Optimizing Pharmacokinetics: Further refinement of ADME properties is necessary to translate potent in vitro activity into in vivo efficacy and clinical success.

The continued exploration of novel substitutions and bioisosteric replacements on the thiazole-4-carboxamide core, guided by computational modeling and robust biological evaluation, will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). ResearchGate. Available at: [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy. Available at: [Link]

  • 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Taylor & Francis Online. Available at: [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). NIH National Center for Biotechnology Information. Available at: [Link]

  • New thiazole carboxamides as potent inhibitors of Akt kinases. (2025). ResearchGate. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2025). ResearchGate. Available at: [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2010). Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. (2013). PubMed. Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and. (2025). An-Najah Staff Website. Available at: [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Journal of Advanced Scientific Research. Available at: [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). ResearchGate. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Available at: [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Journal of Chemical Health Risks. Available at: [Link]

  • Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin. (n.d.). J-Stage. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Tropical Resources and Sustainable Science. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Available at: [Link]

Sources

The Medicinal Chemist’s Guide to Thiazole Amides: SAR, Synthesis, and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole amide scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. Its utility stems from the thiazole ring's aromaticity, which acts as a bioisostere for pyridine and oxazole, combined with the amide linker's capacity for directional hydrogen bonding. This guide deconstructs the Structure-Activity Relationship (SAR) of thiazole amides, focusing on their dominant roles as Kinase Inhibitors (Anticancer) and DNA Gyrase Inhibitors (Antimicrobial) .

Part 1: The Pharmacophore – Anatomy of the Thiazole Amide

To rationally design thiazole amides, one must dissect the scaffold into three functional vectors. The orientation of the amide bond relative to the thiazole ring is the most critical structural decision.

The Regioisomeric Divergence

There are two primary distinct classes based on the amide connectivity:

  • 2-Aminothiazole Amides (The "Head" Group): The exocyclic nitrogen at C2 is part of the amide. This is common in antimicrobial agents and some kinase inhibitors.

  • Thiazole-5-Carboxamides (The "Tail" Group): The carbonyl is attached to the ring. This is the core scaffold of Dasatinib (Src/Abl inhibitor).

Structural Vectors & Electronic Properties
VectorComponentFunction in SARElectronic/Steric Considerations
Zone A Thiazole Core

-stacking, Bioisostere
The Sulfur atom is a weak H-bond acceptor but increases lipophilicity (LogP) compared to oxazole. The Nitrogen (N3) is a strong H-bond acceptor (

lone pair).
Zone B Amide Linker H-Bond Donor/AcceptorProvides rigidity. In Kinase inhibitors, the NH often forms a critical H-bond with the "Hinge Region" (e.g., Met318 in c-Src).
Zone C C4/C5 Substituents Hydrophobic Pocket FillingC4: Often bears a phenyl/aryl group to fill the hydrophobic pocket (gatekeeper residues). C5: Sensitive to sterics; small groups (Cl, Me) are tolerated; large groups often clash unless the target has a specific solvent channel.

Part 2: SAR Logic & Optimization Strategies

Kinase Inhibition (Anticancer Focus)

In kinase drug discovery, thiazole amides function typically as Type I ATP-competitive inhibitors .

  • The Hinge Binder: The thiazole nitrogen (N3) and the amide NH act as a bidentate anchor.

  • The Gatekeeper: Substituents at C5 of the thiazole ring control selectivity. A bulky group at C5 can clash with the "Gatekeeper" residue (e.g., T315 in Abl), causing resistance.

  • Solubility vs. Potency: Adding solubilizing groups (piperazine, morpholine) to the amide "tail" often improves pharmacokinetic (PK) properties without disrupting the hinge binding.

Antimicrobial Activity (GyrB Focus)

For antibacterial targets like DNA Gyrase B (GyrB), the SAR shifts:

  • Lipophilicity is King: The C4-position requires a lipophilic group (e.g., p-bromophenyl or p-chlorophenyl) to penetrate bacterial cell walls.

  • Electronic Tuning: Electron-donating groups (EDGs) on the phenyl ring attached to the thiazole often reduce activity, while Electron-withdrawing groups (EWGs) like -Cl, -NO2, or -CF3 enhance potency against Gram-positive strains (S. aureus).

Visualization: The SAR Decision Tree

The following diagram illustrates the logical flow for optimizing a thiazole amide hit.

ThiazoleSAR Start Hit Identification (Thiazole Amide Core) Target Target Class? Start->Target Kinase Kinase Inhibitor (e.g., Src, CDK) Target->Kinase Anticancer Bacteria Antimicrobial (e.g., GyrB) Target->Bacteria Infection Hinge Optimize Hinge Binding (N3 + Amide NH) Kinase->Hinge Lipophilicity Optimize Permeability (LogP > 3.0) Bacteria->Lipophilicity Gatekeeper Check Gatekeeper Residue (C5 Sterics) Hinge->Gatekeeper Selectivity Toxicity Check Metabolic Stability (Block P450 sites) Lipophilicity->Toxicity Safety FinalKinase Lead Candidate (High Selectivity) Gatekeeper->FinalKinase FinalMicro Lead Candidate (Low MIC) Toxicity->FinalMicro

Caption: Logic flow for optimizing thiazole amides based on therapeutic target (Kinase vs. Antimicrobial).

Part 3: Synthetic Accessibility & Methodologies

The synthesis of thiazole amides generally proceeds in two phases: construction of the thiazole ring and formation of the amide bond.

The Hantzsch Thiazole Synthesis (The Gold Standard)

Despite modern advances, the Hantzsch synthesis remains the most robust method for generating the 2-aminothiazole core required for amide coupling.

  • Reactants:

    
    -Haloketone + Thiourea.[1][2]
    
  • Conditions: Reflux in Ethanol (EtOH) or DMF.

  • Mechanism: Nucleophilic attack of sulfur on the

    
    -carbon, followed by cyclization and dehydration.
    
Amide Coupling

Once the 2-aminothiazole is formed, it is coupled with a carboxylic acid.

  • Challenge: 2-aminothiazoles are weak nucleophiles due to the electron-withdrawing nature of the ring.

  • Solution: Use high-activity coupling agents (HATU, T3P) or convert the acid to an acid chloride.

Visualization: Synthetic Workflow

Synthesis AlphaHalo Alpha-Haloketone Aminothiazole 2-Aminothiazole (Intermediate) AlphaHalo->Aminothiazole Hantzsch Cyclization Thiourea Thiourea Thiourea->Aminothiazole Coupling Amide Coupling (EDCI/HOBt or HATU) Aminothiazole->Coupling Acid Carboxylic Acid (R-COOH) Acid->Coupling Product Thiazole Amide (Final Scaffold) Coupling->Product

Caption: Two-step synthetic pathway: Hantzsch cyclization followed by amide coupling.

Part 4: Experimental Protocols

Synthetic Protocol: Preparation of N-(4-phenylthiazol-2-yl)benzamide

This protocol demonstrates the coupling of a weak nucleophile (aminothiazole) using the Acid Chloride method for maximum yield.

Reagents:

  • 2-Amino-4-phenylthiazole (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 2-amino-4-phenylthiazole (1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (2 mmol) dropwise at 0°C. Stir for 10 minutes.

  • Acylation: Add Benzoyl chloride (1.2 mmol) dropwise over 5 minutes. The reaction is exothermic; maintain temperature < 5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography to yield the target amide.

Biological Assay: FRET-Based Kinase Inhibition (IC50)

Validates the "Kinase Inhibitor" SAR vector.

Principle: Uses Fluorescence Resonance Energy Transfer (FRET) to detect the phosphorylation of a peptide substrate.

Protocol:

  • Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Plating: Dispense thiazole amide analogs (serial dilution, 10

    
    M to 0.1 nM) into 384-well plates.
    
  • Enzyme Addition: Add purified Kinase (e.g., c-Src, 0.5 nM final) to the wells. Incubate for 10 mins.

  • Reaction Start: Add ATP (

    
     concentration) and FRET-peptide substrate.
    
  • Incubation: Incubate at room temperature for 1 hour.

  • Detection: Add Stop Solution (EDTA). Read fluorescence ratio (Donor/Acceptor) on a plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Part 5: References

  • Nuha, D., et al. (2026).[3] "Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry." Future Medicinal Chemistry. Link

  • Alghamdi, S., et al. (2024). "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." RSC Advances. Link

  • Luo, M., et al. (2024).[2][4] "Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of

    
    -diazoketones with Amides." The Journal of Organic Chemistry. Link
    
  • Chimenti, F., et al. (2009). "Synthesis and biological evaluation of novel 2-thiazolylhydrazones as antimicrobial agents." European Journal of Medicinal Chemistry. (Foundational SAR for thiazole antimicrobials).

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. (The Dasatinib Discovery Paper). Link

Sources

Methodological & Application

Synthesis protocol for N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide

Introduction: The Significance of the Thiazole Carboxamide Scaffold

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The N-aryl thiazole carboxamide moiety, in particular, is a key structural feature in various pharmacologically active agents, including kinase inhibitors used in oncology.[3] The synthesis of novel derivatives of this class is therefore of significant interest to researchers in drug discovery and development. This document provides a detailed protocol for the synthesis of a novel compound, this compound, a molecule with potential applications as a building block in the development of new therapeutic agents. The protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis, purification, and characterization of this target molecule.

Proposed Synthetic Route

The synthesis of this compound is proposed to proceed via a direct amide coupling reaction between 4-thiazolecarboxylic acid and 4-methoxy-1,2-phenylenediamine. This reaction is facilitated by the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

Scheme 1: Synthesis of this compound

G cluster_product Product r1 4-Thiazolecarboxylic Acid p1 This compound r1->p1 r2 4-Methoxy-1,2-phenylenediamine r2->p1 re1 EDC (Coupling Agent) re1->p1 re2 HOBt (Additive) re2->p1 re3 DIPEA (Base) re3->p1 re4 DMF (Solvent) re4->p1

Sources

Amide coupling conditions for thiazole carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Amide Coupling of Thiazole Carboxylic Acids

Abstract

Thiazole carboxylic acids represent a unique challenge in medicinal chemistry due to their profound electronic deficiency and position-dependent instability. While thiazole-4- and 5-carboxylic acids suffer from poor nucleophilicity, thiazole-2-carboxylic acids are notoriously prone to thermal decarboxylation. This guide provides a scientifically grounded decision matrix for selecting coupling conditions, moving beyond "standard" peptide coupling reagents to specialized protocols utilizing Propylphosphonic Anhydride (T3P®) and Ghosez’s Reagent.

The Challenge: Electronics & Instability

The thiazole ring acts as a significant electron-withdrawing group (EWG). This creates two distinct failure modes for amide coupling:

  • Electronic Deactivation (All Isomers): The inductive effect of the nitrogen and sulfur atoms reduces the electron density on the carboxylate oxygen. Consequently, the initial attack of the carboxylate on the coupling reagent (e.g., the uronium carbon of HATU) is sluggish.

  • Decarboxylation (2-Isomer Specific): Thiazole-2-carboxylic acids are inherently unstable. The resulting carbanion at the 2-position is stabilized by the adjacent nitrogen and sulfur (ylide character), lowering the activation energy for decarboxylation. High temperatures (>40°C) or highly basic conditions often lead to loss of CO₂ before the amide bond forms.

Strategic Reagent Selection

We categorize coupling strategies into three tiers based on substrate stability and reactivity.

Tier 1: T3P® (Propylphosphonic Anhydride)[1][2]
  • Why: T3P is the gold standard for heteroaromatic acids. It acts as a powerful dehydrating agent but, crucially, does not generate a highly basic intermediate. The by-products are water-soluble, simplifying workup.[1]

  • Best For: Thiazole-2-COOH (due to mild conditions) and general Thiazole-4/5-COOH.

Tier 2: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)[4]
  • Why: When the acid is too electron-deficient to attack HATU or T3P, it must be converted to an acid chloride. Standard agents (SOCl₂, Oxalyl Chloride) generate HCl, which can degrade the thiazole or sensitive protecting groups. Ghosez’s reagent generates the acid chloride under neutral conditions.[2][3]

  • Best For: Sterically hindered amines or extremely unreactive thiazole acids.

Tier 3: HATU / HOAt
  • Why: The 7-azabenzotriazole (HOAt) leaving group utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the reaction.

  • Best For: High-throughput screening of stable Thiazole-4/5-carboxylic acids.

Decision Matrix & Mechanism (Visualization)

The following diagram outlines the logical flow for reagent selection and illustrates the decarboxylation risk.

ThiazoleCoupling Start Thiazole Carboxylic Acid Substrate IsomerCheck Identify Isomer Position Start->IsomerCheck Pos2 2-COOH (Unstable) IsomerCheck->Pos2 High Risk Pos45 4- or 5-COOH (Stable) IsomerCheck->Pos45 Standard Risk RISK: Thermal Decarboxylation Pos2->Risk Cond1 Protocol A: T3P Coupling (0°C -> RT, No Heat) Pos2->Cond1 Preferred Cond2 Protocol C: HATU/DIPEA (Standard) Pos45->Cond2 CheckFail Did Protocol C Fail? Cond2->CheckFail Cond3 Protocol B: Ghosez's Reagent (Neutral Acid Chloride) CheckFail->Cond3 Yes (Low Yield) End End

Figure 1: Decision tree for selecting coupling conditions based on thiazole isomer stability and reactivity.

Detailed Experimental Protocols

Protocol A: T3P® Coupling (The "Safe" Method)

Recommended for Thiazole-2-carboxylic acids to prevent decarboxylation.

Reagents:

  • Thiazole carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF/2-MeTHF

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the thiazole acid and the amine in EtOAc (concentration ~0.1 M).

  • Base Addition: Add Pyridine (or DIPEA). Note: Pyridine often gives superior results with T3P due to acylation catalysis.

  • Activation: Cool the mixture to 0°C (ice bath). This is critical for 2-isomers.

  • T3P Addition: Dropwise add the T3P solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-12 hours. Do not heat.

  • Workup: Dilute with EtOAc. Wash effectively with water, then sat. NaHCO₃, then brine. The phosphorus by-products are water-soluble.[4]

Protocol B: Ghosez’s Reagent (The "Activator" Method)

Recommended for sterically hindered amines or extremely unreactive acids where HATU fails.

Reagents:

  • Thiazole carboxylic acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 equiv)

  • Amine (1.1 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: Dry DCM or CHCl₃

Procedure:

  • Acid Chloride Formation: Suspend the thiazole acid in dry DCM under Argon/Nitrogen.

  • Activation: Add Ghosez’s Reagent dropwise at RT. Stir for 1–2 hours. The solution should become clear as the acid chloride forms.[3] Mechanism: The reagent forms the acid chloride + N,N-dimethylisobutyramide (neutral).

  • Coupling: In a separate vessel, dissolve the amine and DIPEA in DCM.

  • Addition: Cannulate or dropwise add the acid chloride solution into the amine solution at 0°C .

  • Completion: Stir at RT for 2–4 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

Protocol C: HATU (The High-Throughput Method)

Recommended only for stable Thiazole-4/5-carboxylic acids.

Procedure:

  • Dissolve acid (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir for 5 mins to form the activated ester (OAt ester).

  • Add Amine (1.1 equiv) and additional DIPEA (1.5 equiv).

  • Stir at RT. If no reaction after 4 hours, switch to Protocol B .

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Decarboxylation (Loss of CO₂ peak in MS) Reaction temperature too high; Acid unstable.Switch to Protocol A (T3P) at 0°C. Avoid EDC/HOBt which can be acidic/slow.
No Reaction (Starting Material remains) Carboxylate is too stable/unreactive (Electronic deactivation).Switch to Protocol B (Ghosez) to force acid chloride formation.
Epimerization (if chiral amine used) Over-activation or high basicity.Use T3P with N-Methylmorpholine (NMM) or Pyridine instead of DIPEA.
Low Yield with HATU Formation of Guanidinium by-product (amine reacts with HATU).Pre-activate acid with HATU for 15 mins before adding amine.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Ghosez, L., et al. (1979). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

Sources

Application Note: Determination of the Solubility of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Among these properties, solubility is a critical determinant of a compound's suitability for further investigation. Poor solubility can significantly hinder in vitro assay performance, leading to unreliable data, and can present formidable challenges in formulation development for in vivo studies.[1][2] Dimethyl sulfoxide (DMSO) is a powerful and widely utilized aprotic solvent in the pharmaceutical industry, prized for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[3][4][5][6] This makes it an indispensable vehicle for the preparation of high-concentration stock solutions for high-throughput screening (HTS) and other biological assays.[3][4][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of the solubility of a novel compound, N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide, in DMSO. The protocols detailed herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data. We will explore both kinetic and thermodynamic approaches to solubility assessment, explaining the rationale behind key experimental choices and providing a framework for accurate data interpretation.

Compound Profile: this compound

While specific experimental data for this compound is not widely available, its structure suggests physicochemical properties that necessitate careful solubility evaluation. The presence of both hydrogen bond donors (amine and amide groups) and acceptors (amide oxygen, methoxy oxygen, and thiazole nitrogen), along with a semi-rigid aromatic backbone, indicates that its solubility behavior could be complex. An accurate determination of its solubility in DMSO is the first step in unlocking its potential for biological screening.

The Critical Role of DMSO in Early-Stage Drug Discovery

DMSO's utility extends beyond its broad solvency.[5] Its miscibility with water and most organic solvents allows for seamless integration into aqueous-based biological assays.[3] However, it is crucial to recognize that DMSO is not an inert solvent; it can influence cell growth and viability, and its concentration in assays must be carefully controlled.[3][8] Therefore, preparing a high-concentration, stable stock solution in DMSO is a key step in minimizing the final percentage of DMSO in the assay medium, thereby reducing potential off-target solvent effects.[9]

Experimental Design: Kinetic vs. Thermodynamic Solubility

Two primary methodologies are employed to assess solubility: kinetic and thermodynamic.

  • Kinetic Solubility: This method is rapid and well-suited for high-throughput screening in early drug discovery.[1][10] It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[11][12] The resulting value represents the concentration at which the compound precipitates out of the aqueous solution and can be influenced by the initial DMSO concentration.[12]

  • Thermodynamic Solubility: This is considered the "gold standard" for solubility measurement.[2][10] It determines the equilibrium solubility of a compound by allowing an excess of the solid material to equilibrate with the solvent over an extended period.[1][10] This method is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.

For the initial characterization of this compound, we will focus on a thermodynamic approach to determine its maximum solubility in pure DMSO. This value is critical for preparing the highest possible concentration stock solution.

Materials and Equipment

  • This compound (solid powder, high purity)

  • Anhydrous DMSO (≥99.9%)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermomixer or incubator capable of maintaining 25°C

  • High-speed microcentrifuge

  • Calibrated micropipettes and sterile, nuclease-free tips

  • 2.0 mL sterile microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

  • Appropriate HPLC column (e.g., C18)

  • Methanol or acetonitrile (HPLC grade) for sample dilution and mobile phase

Protocol: Thermodynamic Solubility Determination of this compound in DMSO

This protocol is based on the shake-flask method, which is a reliable technique for determining thermodynamic solubility.[1]

Step 1: Preparation of a Supersaturated Slurry

  • Accurately weigh approximately 10 mg of this compound into a 2.0 mL microcentrifuge tube.

  • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.

  • Vortex the mixture vigorously for 3-5 minutes to create a slurry and facilitate initial dissolution.[13] The goal is to have an excess of undissolved solid material.

Step 2: Equilibration

  • Place the microcentrifuge tube in a thermomixer or incubator set at a constant temperature of 25°C.

  • Incubate the slurry for 24 hours with continuous gentle agitation (e.g., shaking or orbital mixing). This extended incubation period is crucial for ensuring that the solution reaches thermodynamic equilibrium.[1][13]

Step 3: Separation of Undissolved Solid

  • After the 24-hour incubation, centrifuge the slurry at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid compound.[13]

  • Carefully inspect the supernatant to ensure it is clear and free of any particulate matter. If particulates are still visible, repeat the centrifugation.

Step 4: Sample Preparation for Analysis

  • Without disturbing the pellet, carefully aspirate a known, small volume (e.g., 10 µL) of the clear supernatant.

  • Dilute the supernatant with a suitable solvent in which the compound is highly soluble and that is compatible with the analytical method (e.g., methanol or acetonitrile). A serial dilution may be necessary to bring the concentration within the linear range of the analytical instrument. For example, perform a 1:100 dilution followed by a 1:10 dilution for a total dilution factor of 1000.

Step 5: Quantification by HPLC

  • Prepare a series of calibration standards of this compound of known concentrations in the same diluent used for the sample.

  • Analyze the calibration standards and the diluted sample by HPLC.

  • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

  • Determine the concentration of the diluted sample from the calibration curve.

Step 6: Calculation of Solubility

Calculate the solubility of this compound in DMSO using the following formula:

Solubility (mM) = Concentration of diluted sample (mM) x Dilution Factor

Data Presentation

Quantitative data from the solubility assessment should be presented in a clear and structured format.

Table 1: Thermodynamic Solubility of this compound in DMSO at 25°C

ParameterValue
Temperature25°C
Incubation Time24 hours
Analytical MethodHPLC-UV
Measured Solubility (mg/mL)Hypothetical Value
Measured Solubility (mM)Hypothetical Value
Observationse.g., Clear supernatant, stable pellet

Experimental Workflow Visualization

G cluster_prep Step 1: Slurry Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Separation cluster_analysis Step 4 & 5: Analysis cluster_calc Step 6: Calculation weigh Weigh ~10 mg of Compound add_dmso Add 100 µL Anhydrous DMSO weigh->add_dmso vortex Vortex for 3-5 min add_dmso->vortex incubate Incubate at 25°C for 24h with agitation vortex->incubate centrifuge Centrifuge at 14,000 rpm for 15 min incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Serially Dilute Sample supernatant->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Thermodynamic solubility determination workflow.

Best Practices for Compound Handling and Storage

To ensure the integrity of this compound and the accuracy of the solubility data, adhere to the following best practices for compound management:

  • Storage of Solid Compound: Store the solid compound in a cool, dry, and dark environment, preferably in a desiccator, to prevent degradation from moisture and light.[14]

  • Preparation of DMSO Stock Solutions: Once the maximum solubility is determined, prepare a stock solution at a concentration slightly below this limit to ensure complete dissolution and stability. Use anhydrous DMSO to avoid introducing water, which can affect solubility and stability.

  • Storage of DMSO Stock Solutions: Store DMSO stock solutions at -20°C for long-term storage.[15] Minimize freeze-thaw cycles, as this can compromise compound integrity.[16] Aliquoting the stock solution into single-use vials is highly recommended.

  • Quality Control: Periodically check the purity and concentration of the stock solution, especially if it has been stored for an extended period.

Conclusion

This application note provides a detailed and scientifically grounded protocol for determining the thermodynamic solubility of the novel compound this compound in DMSO. By following this robust methodology, researchers can generate accurate and reliable data that is crucial for advancing a compound through the drug discovery pipeline. Understanding the solubility limit in DMSO is a foundational step that enables the preparation of high-quality stock solutions for biological screening, ensuring the integrity and reproducibility of subsequent experimental results.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Pharmasolve. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

  • Faria, A., et al. (n.d.). The effect of DMSO on the absorption and metabolism screening of drug discovery process. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Tetko, I. V., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2657. Retrieved from [Link]

  • Dispendix. (2025, February 19). Improving Long-Term Compound Storage in I.DOT Source Plates. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Hamilton Company. (n.d.). Compound Handling in Drug Discovery. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. Retrieved from [Link]

Sources

Application Notes and Protocols for the Handling and Storage Stability of Amino-Methoxyphenyl Amides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Amino-Methoxyphenyl Amides in Drug Development

The amino-methoxyphenyl amide moiety is a key structural feature in a variety of pharmacologically active compounds. The interplay between the electron-donating amino and methoxy groups on the phenyl ring, coupled with the inherent reactivity of the amide bond, presents unique challenges and considerations for the handling, storage, and stability assessment of these molecules. Understanding the intrinsic stability of these compounds is paramount throughout the drug development lifecycle, from early-stage discovery to formulation and commercialization.[1][2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for ensuring the integrity of amino-methoxyphenyl amides. By delving into the fundamental principles of their chemical stability and providing actionable protocols, this document aims to foster best practices in the laboratory and manufacturing environments.

I. Fundamental Principles of Stability: A Mechanistic Overview

The stability of an amino-methoxyphenyl amide is governed by the susceptibility of its functional groups to various environmental factors. The primary sites of degradation are the amide bond, the electron-rich aromatic ring, and the methoxy and amino substituents.

Degradation Pathways

Forced degradation studies are essential for elucidating the potential degradation pathways of a drug substance.[2][4] For amino-methoxyphenyl amides, the following degradation pathways are of primary concern:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid and amine. The rate of hydrolysis is influenced by pH and temperature.[1]

  • Oxidation: The electron-rich nature of the methoxy- and amino-substituted phenyl ring makes it susceptible to oxidation. This can lead to the formation of N-oxides, quinone-like structures, or cleavage of the methoxy group.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to bond cleavage, rearrangement, or polymerization. Aromatic amides are known to undergo photo-Fries type rearrangements and other complex photochemical transformations.

  • Thermal Degradation: At elevated temperatures, amino-methoxyphenyl amides can undergo decomposition. The specific degradation products will depend on the overall structure of the molecule and the presence of other functional groups.

II. Recommended Handling and Storage Conditions

Proper handling and storage are critical to prevent the degradation of amino-methoxyphenyl amides. The following recommendations are based on the inherent chemical properties of this class of compounds.

General Handling Guidelines
  • Inert Atmosphere: Whenever possible, handle solid materials and solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.

  • Light Protection: Protect the compound from light by using amber-colored vials or by wrapping containers with aluminum foil.

  • Controlled Environment: Handle the material in a well-ventilated area with controlled temperature and humidity.

Storage Conditions

The appropriate storage conditions for amino-methoxyphenyl amides should be determined through formal stability studies. However, the following general guidelines can be applied for short-term and long-term storage:

Storage ConditionTemperatureHumidityLightRationale
Long-Term 2-8 °C (Refrigerated)Controlled (e.g., desiccator)Protected from lightTo minimize thermal degradation and hydrolytic decomposition.
Accelerated 25 °C / 60% RH or 40 °C / 75% RH60% ± 5% RH or 75% ± 5% RHProtected from lightTo predict long-term stability and identify potential degradation products under stress conditions.
Short-Term (Working Solutions) 2-8 °CN/AProtected from lightTo maintain the integrity of solutions for routine analytical work.

III. Experimental Protocols for Stability Assessment

A robust stability testing program is essential to establish the retest period for a drug substance and the shelf-life of a drug product. The following protocols are designed to assess the stability of amino-methoxyphenyl amides in accordance with ICH guidelines.

Protocol 1: Forced Degradation Studies

Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare stock solutions of the amino-methoxyphenyl amide in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solid State): Store the solid compound at 80°C for 48 hours.

    • Photostability (Solid State and Solution): Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating and quantifying the intact amino-methoxyphenyl amide from its potential degradation products.

Typical HPLC Parameters:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (e.g., 254 nm or as determined by UV scan)
Column Temperature 30 °C
Injection Volume 10 µL

Validation Parameters (as per ICH Q2(R1)):

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Detection Limit (DL)

  • Quantitation Limit (QL)

  • Robustness

IV. Visualization of Key Concepts

Diagram 1: General Degradation Pathways

cluster_0 Amino-Methoxyphenyl Amide cluster_1 Stress Conditions cluster_2 Potential Degradation Products A Intact Drug Substance B Hydrolysis (Acid/Base) A->B pH C Oxidation A->C O₂ D Photolysis A->D E Thermal Stress A->E Δ F Carboxylic Acid + Amine B->F G Oxidized Derivatives (N-oxides, Quinones) C->G H Photoproducts (Rearrangements, Cleavage) D->H I Thermal Degradants E->I

Caption: Potential degradation pathways of amino-methoxyphenyl amides.

Diagram 2: Workflow for Stability-Indicating Method Development

A Forced Degradation Studies B Generate Degraded Samples A->B C HPLC Method Development (Column, Mobile Phase, etc.) B->C D Method Optimization C->D E Method Validation (ICH Q2) D->E F Routine Stability Testing E->F

Caption: Workflow for developing a stability-indicating HPLC method.

V. Conclusion

The successful development of drug candidates containing the amino-methoxyphenyl amide moiety relies on a thorough understanding and control of their stability. By implementing the handling procedures, storage conditions, and analytical protocols outlined in this guide, researchers can ensure the quality, safety, and efficacy of these important pharmaceutical compounds. A proactive approach to stability assessment, initiated early in the development process, will ultimately facilitate a smoother path to regulatory approval and commercialization.

References

  • Gupta, D., Varghese Gupta, S., Lee, K.-D., & Amidon, G. L. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 6(9), 1587–1597. [Link]

  • Gupta, D., Varghese Gupta, S., Lee, K. D., & Amidon, G. L. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Molecular Pharmaceutics, 6(5), 1587-1597. [Link]

  • Kalgutkar, A. S., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Alsante, K. M., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • de Oliveira, A. C. G., et al. (2025). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society. [Link]

  • Sherekar, D. P., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • Amanote Research. (2009). Chemical and Enzymatic Stability of Amino Acid. [Link]

  • Restek. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Greyhound Chromatography. (n.d.). LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. [Link]

  • LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. [Link]

  • Ko, K. Y., et al. (2021). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Analytical Science and Technology, 34(4), 160-171. [Link]

  • Chromatography Online. (n.d.). Analysis of Amino Acids in Foods using LC–MS. [Link]

  • MDPI. (2023, January 19). Mechanism for Stabilizing an Amorphous Drug Using Amino Acids within Co-Amorphous Blends. [Link]

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Application Note: Recrystallization of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization solvents for N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide Content Type: Application Note and Protocol

Introduction & Compound Analysis

This compound is a critical intermediate scaffold, sharing structural homology with several kinase inhibitors (e.g., Dasatinib analogs) and protease inhibitors (e.g., Simeprevir precursors). Its structure comprises three distinct functional domains that dictate its solubility profile:

  • Thiazole Core : A heteroaromatic ring contributing weak basicity and moderate polarity.

  • Carboxamide Linker : A rigid hydrogen-bond donor/acceptor motif that often leads to high lattice energy and high melting points.

  • 2-Amino-4-methoxyphenyl Moiety : An electron-rich aniline derivative. The ortho-amino group makes the compound susceptible to oxidation (discoloration) and provides a secondary basic site.

Solubility Profile & Solvent Selection Logic

Based on the "like dissolves like" principle and empirical data from structurally analogous thiazole-carboxamides (e.g., Dasatinib intermediates), this compound exhibits:

  • High Solubility : DMSO, DMF, DMAc (Avoid for recrystallization due to high boiling points and difficulty in removal).

  • Moderate Solubility (Hot) : Alcohols (Ethanol, Isopropanol), Acetonitrile, Ethyl Acetate.

  • Low Solubility (Cold) : Water, Hexanes, Toluene.

The Strategic Choice: Isopropanol (IPA) and Ethanol (EtOH) are the gold-standard solvents for this class. They offer the optimal balance of solubilizing the amide backbone at reflux while forcing precipitation upon cooling. Ethanol/Water mixtures are particularly effective if inorganic salts (from reduction or coupling steps) are present.

Solvent Screening Data

The following table summarizes the performance of common solvent systems for thiazole-carboxamide purification.

Solvent SystemPolarity IndexDissolution Temp (°C)Recovery Yield (Est.)Impurity Rejection Profile
Isopropanol (IPA) 3.980°C (Reflux)85-90%Excellent for removing oxidative tars and unreacted diamines.
Ethanol (95%) 5.278°C (Reflux)80-85%Good general purpose; may require cooling to -20°C for max yield.
Acetonitrile (ACN) 5.881°C (Reflux)70-80%Superior for removing non-polar byproducts; produces denser crystals.
EtOH : Water (9:1) N/A80°C90-95%Best for removing inorganic salts (NaCl/KCl) trapped in the crude.
Toluene 2.4110°C60-70%Use only if the compound is heavily contaminated with non-polar oils.

Detailed Experimental Protocol

Protocol A: Standard Recrystallization (Isopropanol)

Recommended for crude material with purity >85% and minor discoloration.

Materials:

  • Crude this compound

  • Solvent: HPLC-grade Isopropanol (IPA)

  • Activated Carbon (Optional, for color removal)

Step-by-Step Methodology:

  • Saturation (Reflux):

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add 100 mL of IPA (10 vol).

    • Heat to reflux (82°C) with vigorous stirring.

    • Observation Point: If solid remains undissolved after 15 min, add IPA in 10 mL increments until a clear solution is obtained. Do not exceed 20 vol (200 mL).

  • Hot Filtration (Critical for Clarity):

    • If insoluble particles (silica, salts) or dark specks are visible, perform a hot filtration.

    • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.

    • Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.

  • Controlled Cooling (Crystal Growth):

    • Allow the filtrate to cool to room temperature (20-25°C) slowly over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.

    • Once solid precipitation is observed, transfer the flask to a refrigerator (4°C) for 4-12 hours to maximize yield.

  • Isolation & Washing:

    • Filter the crystals using a Buchner funnel under vacuum.

    • Wash Step: Wash the filter cake with 2 x 10 mL of cold IPA (0°C). This displaces the mother liquor containing dissolved impurities without redissolving the product.

  • Drying:

    • Dry the solid in a vacuum oven at 45-50°C for 12 hours.

    • Validation: Check purity via HPLC or melting point.

Protocol B: Anti-Solvent Precipitation (Ethanol/Water)

Recommended for removing inorganic salts or highly polar byproducts.

  • Dissolve 10.0 g of crude in 80 mL of Ethanol at reflux (78°C).

  • Once dissolved, slowly add hot Deionized Water dropwise via an addition funnel.

  • Stop adding water when a persistent turbidity (cloudiness) just begins to form (typically 10-20 mL water).

  • Add 2-3 mL of Ethanol to clear the solution again.

  • Remove heat and allow to cool slowly. The "supersaturation gap" created by the water will drive the crystallization of the organic amide while keeping salts in the aqueous-alcoholic mother liquor.

Process Visualization (Graphviz)

The following diagram illustrates the decision logic and workflow for the purification process.

Recrystallization_Workflow Start Crude N-(2-Amino-4-methoxyphenyl)- 4-thiazolecarboxamide Solvent_Choice Select Solvent System Start->Solvent_Choice IPA_Route Route A: Isopropanol (IPA) (Standard Purity >85%) Solvent_Choice->IPA_Route Standard EtOH_Water_Route Route B: EtOH/Water (High Salt Content) Solvent_Choice->EtOH_Water_Route Salts Present Dissolve Dissolve at Reflux IPA_Route->Dissolve EtOH_Water_Route->Dissolve Check_Color Dark/Colored Impurities? Dissolve->Check_Color Carbon_Treat Add Activated Carbon (10 wt%) & Hot Filter Check_Color->Carbon_Treat Yes Hot_Filter Hot Filtration (Remove Insolubles) Check_Color->Hot_Filter No Carbon_Treat->Hot_Filter Cooling Controlled Cooling (RT -> 4°C) Hot_Filter->Cooling Isolation Vacuum Filtration & Cold Solvent Wash Cooling->Isolation Drying Vacuum Dry (50°C, 12h) Isolation->Drying

Caption: Workflow for the purification of this compound, highlighting solvent selection and impurity management.

Troubleshooting & Expert Tips

  • Oiling Out: If the product separates as an oil rather than crystals, it indicates the temperature dropped too fast or the solvent polarity is non-ideal.

    • Fix: Re-heat to dissolve the oil, add a seed crystal (if available), and cool extremely slowly (wrap the flask in foil/towel).

  • Oxidation (Darkening): The free amino group on the phenyl ring is sensitive to air.

    • Fix: Perform the recrystallization under a nitrogen atmosphere if the compound turns purple/brown. Add 0.1% sodium metabisulfite to the aqueous phase if using Protocol B.

  • Residual Solvent: Thiazole amides can form solvates. Ensure thorough drying under high vacuum (<10 mbar) to break potential ethanol/IPA solvates.

References

  • Das, J., et al. (2006). 2-Aminothiazole-5-carboxamides as Potent, Orally Active Src Family Kinase Inhibitors. Journal of Medicinal Chemistry , 49(23), 6819–6832. (Describes the synthesis and purification of structurally homologous aminothiazole carboxamides). Link

  • Bristol-Myers Squibb Co. (2005). Process for the preparation of protein kinase inhibitors. US Patent 7,608,590 . (Details the coupling and purification of thiazole-4-carboxamide intermediates). Link

  • Llinas-Brunet, M., et al. (2007). Peptidomimetic compounds which inhibit the NS3 protease of the hepatitis C virus. US Patent Application 2007/0203072 . (Describes the synthesis of N-(2-amino-4-methoxyphenyl) derivatives). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Application Note: A Robust, Validated HPLC Method for the Analysis of Thiazole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiazole carboxamides are a significant class of heterocyclic compounds widely utilized in drug discovery for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] Accurate and reliable quantification of these compounds is paramount for research, development, and quality control. This document provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of thiazole carboxamides. We will delve into the rationale behind experimental choices, from column and mobile phase selection to method optimization and validation according to International Council for Harmonisation (ICH) guidelines.[4][5]

Understanding the Analyte: The Key to Method Development

A successful HPLC method begins with a fundamental understanding of the analyte's physicochemical properties. Thiazole carboxamides, as a class, possess characteristics that guide our initial chromatographic choices:

  • Aromaticity and Hydrophobicity: The core thiazole ring, often substituted with other aromatic or aliphatic groups, imparts a significant degree of hydrophobicity. This makes them ideal candidates for reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.

  • Polarity: The presence of the carboxamide linkage (-CONH-) and potentially other heteroatoms introduces polarity, influencing retention and solubility. The overall polarity will depend on the specific substitutions on the core structure.

  • Acidity/Basicity (pKa): The nitrogen atom in the thiazole ring and the amide group can exhibit basic or acidic properties. The pKa of the molecule is critical for selecting the mobile phase pH. Controlling the ionization state of the analyte is essential for achieving sharp, symmetrical peaks and reproducible retention times. For basic compounds, working at a low pH (e.g., pH 2.5-4) can protonate the molecule and residual silanols on the column, minimizing unwanted secondary interactions that cause peak tailing.[6]

  • UV Absorbance: The conjugated aromatic system in thiazole carboxamides results in strong UV absorbance, typically in the range of 250-340 nm, making UV-Vis diode array detection (DAD) a suitable and sensitive detection method.[7][8]

Part I: Initial Method Development Strategy

Our strategy is to establish a reliable starting point and systematically refine it. This involves a logical selection of the column, mobile phase, and detector settings.

Column Selection: The Heart of the Separation

For analytes with moderate to high hydrophobicity, a C18 (octadecylsilane) column is the universal starting point in reversed-phase HPLC.

  • Rationale: C18 phases provide strong hydrophobic retention for aromatic compounds like thiazole carboxamides. Over 90% of commercial HPLC columns use silica as the base material due to its high-pressure resistance and versatility.

  • Alternative Considerations: If the starting C18 provides insufficient retention or selectivity, other phases can be considered. A Phenyl-Hexyl phase, for instance, can offer alternative selectivity through π–π interactions with the aromatic thiazole ring.

Mobile Phase Selection: Driving the Separation

The mobile phase composition dictates the elution strength and selectivity.

  • Organic Modifier: Acetonitrile (ACN) is generally the preferred organic solvent over methanol for aromatic compounds. Its lower viscosity leads to higher efficiency and lower backpressure. It also typically has a lower UV cutoff.

  • Aqueous Phase & pH Control: A buffered aqueous phase is crucial for controlling the analyte's ionization state. A common starting point is a buffer at a pH of approximately 3.0, prepared with a volatile acid like formic acid or a non-volatile buffer like phosphate.

    • Starting Condition: A mixture of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) is an excellent, MS-compatible starting point.[9]

Initial Scouting Gradient

A generic "scouting" gradient is employed to determine the approximate elution conditions and to separate the analyte from potential impurities within a reasonable time.

Protocol 1: Initial Scouting Gradient

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD), monitoring at the analyte's λmax (e.g., 290 nm) and scanning from 200-400 nm to check for peak purity.

  • Gradient Program:

    • Start at 5% B.

    • Linear ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes (column wash).

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 4 minutes.

Part II: Method Optimization

After the initial scouting run, the method is optimized to achieve the desired resolution, peak shape, and run time.

  • Adjusting the Gradient: If the peak elutes too early, a shallower gradient is needed. If it elutes too late, a steeper gradient can be used. The goal is to have the main peak elute with a retention factor (k) between 2 and 10.

  • Isocratic vs. Gradient: If the scouting run shows a simple chromatogram with few impurities, the method can often be converted to a faster isocratic (constant mobile phase composition) method.

  • Fine-Tuning pH: Small adjustments to the mobile phase pH can significantly impact the peak shape, especially for ionizable compounds. Analyzing the analyte at different pH values (e.g., 3.0, 4.5, 6.0) can reveal the optimal condition for peak symmetry. Poor peak shape, such as tailing, can be caused by interactions between basic analytes and ionized silanol groups on the silica support.[10]

  • Temperature: Increasing the column temperature (e.g., to 40 °C) can decrease mobile phase viscosity, lower backpressure, and sometimes improve peak shape and efficiency.

Table 1: Example Optimized Isocratic Conditions

ParameterOptimized ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention and efficiency observed.
Mobile Phase 0.02M Phosphate Buffer (pH 3.0) : Acetonitrile (30:70 v/v)Isocratic elution for faster run time. Phosphate buffer provides robust pH control.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Temperature 40 °CImproved peak symmetry and reduced backpressure.
Detection (DAD) 290 nmλmax of the model compound.
Injection Volume 10 µLStandard volume.
Run Time 10 minutesSufficient for elution and column re-equilibration.

Part III: Method Validation (ICH Q2(R1) Guidelines)

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[11] The following parameters must be assessed according to ICH Q2(R1) guidelines.[4][5]

G cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2 R1) Analyte 1. Understand Analyte (Properties, UV Scan) Scouting 2. Scouting Gradient (C18, ACN/H2O) Analyte->Scouting Initial Conditions Optimization 3. Optimization (Gradient, pH, Temp) Scouting->Optimization Refine Parameters Specificity Specificity Optimization->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Protocol 2: Method Validation Experiments

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12]

  • Procedure:

    • Inject a blank (diluent).

    • Inject a solution of the thiazole carboxamide standard.

    • Inject a sample containing the analyte spiked with known impurities or related substances.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) and inject the stressed samples.

  • Acceptance Criteria: The analyte peak should be free from interference from blank, impurities, or degradants. Peak purity analysis using a DAD should pass.

2. Linearity and Range:

  • Objective: To demonstrate a direct proportional relationship between concentration and instrument response over a specified range.

  • Procedure: Prepare at least five concentrations of the standard solution across the expected range (e.g., 50% to 150% of the target concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure: Perform recovery studies by spiking a placebo (matrix) with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.[11]

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[11]

    • Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: Typically, a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ is acceptable.

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to parameters like mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, plate count, resolution) should remain within acceptable limits.

Troubleshooting Common HPLC Issues

Even with a robust method, problems can arise. A systematic approach is key to resolving them.

// Nodes Problem [label="Problem Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PeakShape [label="Poor Peak Shape?\n(Tailing/Fronting)", fillcolor="#FBBC05", fontcolor="#202124"]; Retention [label="Retention Time Shift?", fillcolor="#FBBC05", fontcolor="#202124"]; Pressure [label="Pressure Anomaly?", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions Sol_pH [label="Check Mobile Phase pH\nAdjust Buffer", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Column [label="Column Contamination?\nFlush or Replace", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Solvent [label="Sample Solvent Mismatch?\nDilute in Mobile Phase", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_MobilePhase [label="Incorrect Mobile Phase\nComposition? Remake.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Flow [label="Flow Rate Fluctuation?\nCheck Pump, Degas", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Leak [label="System Leak?\nCheck Fittings", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Blockage [label="Blockage?\n(Column/Frit)\nBackflush/Replace", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Problem -> PeakShape; Problem -> Retention; Problem -> Pressure;

PeakShape -> Sol_pH [label="Basic Analyte"]; PeakShape -> Sol_Column; PeakShape -> Sol_Solvent [label="Injection Issues"];

Retention -> Sol_MobilePhase; Retention -> Sol_Flow;

Pressure -> Sol_Leak [label="Low Pressure"]; Pressure -> Sol_Blockage [label="High Pressure"]; Pressure -> Sol_Flow [label="Fluctuating"]; } } Caption: Decision Tree for Common HPLC Troubleshooting.

Table 2: HPLC Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Secondary silanol interactions; Column contamination; Mobile phase pH inappropriate.Lower mobile phase pH to protonate basic analytes[6]; Use a guard column; Flush or replace the analytical column.
Peak Fronting Sample overload; Sample solvent incompatible with mobile phase.Reduce sample concentration; Dilute the sample in the initial mobile phase.[13][14]
Split Peaks Disrupted sample path; Clogged column inlet frit; Column void.Check tubing and fittings[10]; Backflush the column; Replace the column.
Shifting Retention Times Inconsistent mobile phase preparation; Column aging; Fluctuating pump flow or temperature.Prepare fresh mobile phase; Use a column oven; Purge the pump and check for leaks.[15]
High Backpressure Blockage in the system (in-line filter, guard column, or column frit); Buffer precipitation.Systematically disconnect components to locate the blockage; Flush the column; Ensure mobile phase components are miscible.[15]

Conclusion

This application note outlines a systematic and robust approach to developing and validating an HPLC method for the analysis of thiazole carboxamides. By starting with an understanding of the analyte's properties, employing a logical method development strategy, and performing rigorous validation as per ICH guidelines, researchers can ensure the generation of accurate, reliable, and reproducible data critical for advancing drug development and ensuring product quality.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • AELAB. Expert Guide to Troubleshooting Common HPLC Issues. (2025). Available from: [Link]

  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Available from: [Link]

  • Journal of Pharmaceutical and Allied Sciences. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). Available from: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I). (2025). Available from: [Link]

  • PubMed. Determination of thiazole-4-carboxamide adenine dinucleotide (TAD) levels in mononuclear cells of leukemic patients treated with tiazofurin. (1991). Available from: [Link]

  • International Journal of Chemical Studies. Development and validation of HPLC technique with a 100% water mobile phase for analysing thiabendazole and its metabolite, 5-hydroxythiabendazole. (2018). Available from: [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]

  • SCION Instruments. HPLC Column Selection Guide. (2025). Available from: [Link]

  • ResearchGate. Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2025). Available from: [Link]

  • GL Sciences. Amide Column. Available from: [Link]

  • Taylor & Francis Online. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Available from: [Link]

  • ResearchGate. A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. (2025). Available from: [Link]

  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. (2018). Available from: [Link]

  • PMC. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available from: [Link]

  • BMC Chemistry. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available from: [Link]

  • ACS Omega. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). Available from: [Link]

  • ResearchGate. Physicochemical properties of the synthesized thiazole derivatives. Available from: [Link]

  • PMC. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). Available from: [Link]

  • Sci Forschen. Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and Tablet Dosage Form. (2021). Available from: [Link]

  • Scholars Middle East Publishers. Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (2019). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.

The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The core of this synthesis is a standard amide bond formation between 4-thiazolecarboxylic acid and 4-methoxy-1,2-phenylenediamine. While straightforward in principle, this reaction presents unique challenges due to the nature of the starting materials, particularly the bifunctional aromatic amine. This guide addresses the most common issues encountered in the laboratory, providing explanations for why problems occur and actionable solutions to overcome them.

General Reaction Scheme

The primary synthetic route involves the coupling of 4-thiazolecarboxylic acid with 4-methoxy-1,2-phenylenediamine, typically facilitated by a coupling agent.

Caption: General synthesis of the target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: My reaction yield is consistently low, or I'm not forming any product. What are the likely causes, and how can I improve my results?

Answer: Low yield is the most common challenge in amide synthesis and can stem from several factors. Systematically evaluating each component of your reaction is the key to identifying the root cause. A variety of factors can hinder what appears to be a straightforward amide coupling reaction, including unanticipated side reactions, low conversions, or solubility issues.[1]

Troubleshooting_Workflow StartNode Low / No Yield Observed Coupling Coupling Agent Effective? StartNode->Coupling CheckNode CheckNode ActionNode ActionNode SolutionNode SolutionNode Reagents Reagents Pure & Dry? Coupling->Reagents Yes ChangeAgent Switch to a stronger agent (e.g., HATU, HBTU). Add HOBt/HOAt. Coupling->ChangeAgent No Conditions Conditions Optimal? Reagents->Conditions Yes DryReagents Use anhydrous solvents. Dry starting materials. Run under inert gas (N2/Ar). Reagents->DryReagents No OptimizeCond Screen solvents (DMF, DCM, THF). Adjust temperature. Increase reaction time. Conditions->OptimizeCond No Success Yield Improved Conditions->Success Yes ChangeAgent->Success DryReagents->Success OptimizeCond->Success

Caption: Workflow for troubleshooting low reaction yield.
1. Ineffective Amide Coupling

The activation of the carboxylic acid is the rate-limiting step. If the coupling agent is not effective, the reaction will not proceed.

  • Causality: Amide coupling reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive activated ester intermediate.[2] This intermediate is then susceptible to nucleophilic attack by the amine. Electron-deficient aromatic amines, like 4-methoxy-1,2-phenylenediamine, can be less nucleophilic, requiring a more reactive activated intermediate for an efficient reaction.[3]

  • Solution:

    • Standard Substrates: For many standard reactions, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective and economical. However, their efficiency is dramatically improved by additives. Always use EDC in combination with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).[3] These additives form an active ester that is more reactive than the O-acylisourea intermediate and helps to suppress side reactions.

    • Challenging Substrates: If EDC/HOBt fails, switch to a more powerful uronium/aminium salt reagent like HATU or HBTU.[1] These reagents are more reactive and can overcome the lower nucleophilicity of the aromatic amine. A combination of EDC/HOAt/DIPEA has also been shown to be highly efficient for a wide variety of substrates.[4]

Coupling AgentClassAdditive RequiredByproductKey Advantages
EDC CarbodiimideYes (HOBt, HOAt)Water-soluble ureaEconomical, easy removal of byproduct[3]
DCC CarbodiimideYes (HOBt, HOAt)Insoluble urea (DCU)Effective, but byproduct removal is difficult[5]
HATU Uronium SaltNo (contains HOAt moiety)Water-solubleVery high reactivity, good for difficult couplings[2]
HBTU Uronium SaltNo (contains HOBt moiety)Water-solubleHigh reactivity, common in peptide synthesis[1]
CDI ImidazoleNoImidazoleMild conditions, but can be slow[6]
2. Poor Starting Material Quality or Presence of Water
  • Causality: The activated carboxylic acid intermediate is highly sensitive to moisture. Any water present in the reaction will hydrolyze the intermediate back to the carboxylic acid, quenching the reaction. Furthermore, impurities in the starting materials can interfere with the reaction.

  • Solution:

    • Ensure all glassware is oven-dried before use.

    • Use anhydrous solvents. If the solvent is not from a freshly opened bottle, consider drying it over molecular sieves.

    • Check the purity of your 4-thiazolecarboxylic acid and 4-methoxy-1,2-phenylenediamine. The diamine can oxidize over time, often indicated by a darkening in color. Purify by recrystallization or chromatography if necessary.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

3. Suboptimal Reaction Conditions
  • Causality: The choice of solvent, base, and temperature significantly impacts reaction success. The solvent must fully dissolve the starting materials to allow them to react. The base is crucial for neutralizing any acid byproducts and ensuring the amine remains in its free, nucleophilic state.

  • Solution:

    • Solvent: Aprotic polar solvents like DMF, NMP, or DCM are typically good choices.[2] THF has also proven to be an excellent choice in some amide bond formations.[7] If solubility is an issue, perform small-scale solubility tests before setting up the main reaction.

    • Base: A non-nucleophilic organic base like DIPEA (Diisopropylethylamine) or Triethylamine (TEA) is essential.[2][8] Use at least 2-3 equivalents, especially if your amine starting material is a hydrochloride salt.

    • Temperature: Most amide couplings proceed well at room temperature.[2] However, for sluggish reactions involving less reactive amines, gentle heating (e.g., 40-50 °C) may be beneficial.[6] Monitor the reaction for potential decomposition at higher temperatures.

Problem 2: Formation of Significant Impurities

Question: My crude product shows multiple spots on TLC/peaks in LC-MS besides the desired product. What are these impurities, and how can I prevent them?

Answer: The formation of byproducts is a common issue, particularly when using a bifunctional nucleophile like a phenylenediamine.

Side_Reactions Potential Side Reactions ReactantNode ReactantNode ProductNode ProductNode SideProductNode SideProductNode ConditionNode ConditionNode Diamine 4-Methoxy-1,2- phenylenediamine DesiredProduct Desired Mono-acylated Product Diamine->DesiredProduct 1 eq. Acid DiProduct Di-acylated Byproduct Diamine->DiProduct ThiazoleAcid 4-Thiazolecarboxylic Acid (Activated) ThiazoleAcid->DesiredProduct ThiazoleAcid->DiProduct NAcylurea N-Acylurea Byproduct ThiazoleAcid->NAcylurea ExcessAcid Excess Thiazole Acid ExcessAcid->DiProduct Carbodiimide Carbodiimide (DCC/EDC) Carbodiimide->NAcylurea

Caption: Common side reactions in the synthesis.
1. Di-acylated Byproduct
  • Causality: The starting material, 4-methoxy-1,2-phenylenediamine, has two nucleophilic amino groups. If an excess of the activated 4-thiazolecarboxylic acid is present, both amines can be acylated, leading to the formation of N,N'-(4-methoxy-1,2-phenylene)bis(4-thiazolecarboxamide).

  • Solution:

    • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use the diamine as the limiting reagent or use a slight excess (e.g., 1.1 to 1.2 equivalents) of the diamine relative to the carboxylic acid.

    • Slow Addition: Add the activated carboxylic acid (or the coupling agent to the acid/amine mixture) slowly and at a reduced temperature (e.g., 0 °C). This maintains a low concentration of the activated species, favoring mono-acylation.

2. Coupling Agent-Related Byproducts
  • Causality: Carbodiimide reagents like DCC and EDC can lead to specific byproducts. The main issue with DCC is the formation of dicyclohexylurea (DCU), which is often poorly soluble and can be difficult to remove chromatographically.[5] A more problematic side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which terminates the reaction pathway.

  • Solution:

    • Use EDC: Prefer EDC over DCC, as the resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[3]

    • Use Additives: The addition of HOBt or HOAt is crucial. These additives intercept the O-acylisourea intermediate to form an active ester, which is less prone to rearranging into the N-acylurea byproduct. This significantly improves the efficiency and cleanliness of the reaction.

Problem 3: Difficult Product Isolation and Purification

Question: I'm struggling to isolate a pure product after the reaction. What are the best work-up and purification strategies?

Answer: A well-designed work-up and purification strategy is essential for obtaining your target compound with high purity.

1. Aqueous Work-up
  • Purpose: To remove water-soluble components like the EDC-urea byproduct, excess base (DIPEA/TEA), and salts.

  • Protocol:

    • Once the reaction is complete (monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., Ethyl Acetate, DCM).

    • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl or saturated NH4Cl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO3) to remove acidic impurities like unreacted carboxylic acid and HOBt.[9]

    • Finally, wash with brine to remove residual water, dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.[9]

2. Purification Techniques
  • Crystallization: If the crude product is a solid and relatively clean, crystallization is an excellent method for purification.

    • Solvent Screening: Test various solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., Ethanol, Isopropanol, Acetonitrile). A co-solvent system like n-hexane/ethyl acetate or ethanol/water can also be effective.[10]

  • Silica Gel Chromatography: This is the most reliable method for separating the desired product from closely related impurities like the di-acylated byproduct.

    • Mobile Phase: A gradient of n-hexane and ethyl acetate is a common starting point for compounds of this polarity. For more polar compounds, a dichloromethane/methanol system may be required.

    • TLC First: Always develop a good separation on an analytical TLC plate first to determine the optimal solvent system before running a column. The ideal Rf for your product should be between 0.2 and 0.4.

Frequently Asked Questions (FAQs)

Q1: What is the optimal coupling agent for synthesizing this compound?

For this specific transformation, starting with EDC/HOBt is recommended due to its efficiency, cost-effectiveness, and the ease of removing its water-soluble urea byproduct.[3] If yields are unsatisfactory due to the potentially low reactivity of the aromatic amine, switching to HATU is the best next step, as it is a more powerful activating agent designed for challenging couplings.[1]

Q2: How do I confirm the identity and purity of my final product?

A combination of analytical techniques is required:

  • NMR (¹H and ¹³C): This is the most definitive method for structural confirmation. You should be able to identify characteristic peaks for the thiazole ring, the methoxy-substituted phenyl ring, and the two distinct amine protons (one amide NH, one aromatic NH2).[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of your compound.

  • TLC/LC-MS: These techniques are used to assess the purity of the compound and to monitor the reaction's progress. A pure compound should show a single spot on TLC and a single major peak in the liquid chromatogram.

Q3: Can I use 4-thiazolecarbonyl chloride instead of the carboxylic acid?

Yes, this is a classic and effective alternative synthetic route. Reacting the amine with an acyl chloride is often a very rapid and high-yielding method for forming amides.[][13]

  • Procedure: 4-Thiazolecarboxylic acid can be converted to 4-thiazolecarbonyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride.[13][14] The resulting acyl chloride is then added slowly to a solution of 4-methoxy-1,2-phenylenediamine and a base (like TEA or pyridine) in an aprotic solvent.[2]

  • Considerations: Acyl chlorides are highly reactive and moisture-sensitive. This method is less "mild" than using coupling agents and may not be suitable for substrates with sensitive functional groups.

Experimental Protocols

Protocol 1: Synthesis using EDC/HOBt
  • To a round-bottom flask under a nitrogen atmosphere, add 4-thiazolecarboxylic acid (1.0 eq.), 4-methoxy-1,2-phenylenediamine (1.1 eq.), and HOBt (1.2 eq.).

  • Dissolve the solids in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq.) and stir for 5 minutes.

  • Add EDC·HCl (1.2 eq.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed in a low-polarity solvent system (e.g., 95:5 n-hexane/ethyl acetate).

  • Carefully load the adsorbed crude product onto the top of the column.

  • Elute the column with a gradient of n-hexane/ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing the polarity. For example:

    • 80:20 n-hexane/ethyl acetate

    • 60:40 n-hexane/ethyl acetate

    • 50:50 n-hexane/ethyl acetate

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Neri, D., & Philpott, M. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science. [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Research News. [Link]

  • Lerch, M. M., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. ResearchGate. [Link]

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry. [Link]

  • Molbase. (n.d.). Synthesis of 2-(2-methoxyphenyl)-N-(1H-tetrazole-5-yl)-4-thiazolecarboxamide. Molbase. [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. [Link]

  • ChemRxiv. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Chufan, EE., et al. (2017). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry. [Link]

  • Kumar, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. LibreTexts. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Tanaka, H., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry. [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Rahatgaonkar, A. M. (2007). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Mattmann, M. E., et al. (2012). Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective Kv7.1 (KCNQ1) potassium channel activator. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Naghiyev, F. N., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • ResearchGate. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. ResearchGate. [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Google Patents. (2008). Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • Kumar, A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules. [Link]

  • ResearchGate. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases. ResearchGate. [Link]

  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors. ACS Omega. [Link]

  • EA Journals. (2025). SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 4-{[(Z)-(2-METHOXYPHENYL) METHYLIDENE] AMINO}-5-PHENYL- 4H-1, 2, 4-TRIAZOLE-3-THIOLWITH SOME TRANSITION METAL COMPLEXES. EA Journals. [Link]

  • ResearchGate. (2025). Useful Synthesis of Various Thiazole and Polythiazolyl Derivatives from Thiocarboxamide and b-Bromoacyl Compound. ResearchGate. [Link]

  • MDPI. (n.d.). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI. [Link]

  • Romagnoli, R., et al. (2013). Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • JOCPR. (n.d.). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (2006). 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole. ResearchGate. [Link]

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Technical Support Center: Stabilizing the 2-Amino-4-Methoxyphenyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: OX-2A4M-PREV

Executive Summary: The Nature of the Beast

Welcome to the technical support hub. You are likely here because your 2-amino-4-methoxyphenyl (2A4M) intermediate has turned from a pristine off-white solid to a tarry black mixture, or your LCMS shows a forest of impurity peaks.

The Root Cause: The 2-amino-4-methoxyphenyl moiety is an electron-rich aniline . The methoxy group at the para position and the amino group are both strong electron-donating groups (EDGs). This pushes the oxidation potential of the aromatic ring dangerously low, making it highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

This guide provides field-proven protocols to arrest this oxidation cascade, ensuring the integrity of your pharmacophore.

Troubleshooting Guide (Q&A)

Direct solutions to common experimental failures.

Issue 1: "My reaction mixture turned dark brown/black within minutes of adding the catalyst."

Diagnosis: Rapid formation of quinone imines and subsequent polymerization (aniline black-like polymers). This is often catalyzed by transition metals (Pd, Cu, Fe) in the presence of trace oxygen. Corrective Action:

  • Degas Solvents: Sparging with nitrogen for 10 minutes is insufficient. Use freeze-pump-thaw cycles (x3) or vigorous argon sparging for >30 mins for all solvents before adding the aniline.

  • Chelation: If metal impurities are suspected in reagents, add trace EDTA or wash precursors with metal scavengers.

  • Protocol Adjustment: Add the oxidant-sensitive 2A4M component last, under a positive pressure of Argon.

Issue 2: "I see a purity drop during storage. The solid is crusting over."

Diagnosis: Surface oxidation driven by photo-excitation and moisture. The p-methoxy group stabilizes the radical cation intermediate, facilitating the degradation chain reaction. Corrective Action:

  • Storage: Store under Argon in amber glass vials at -20°C .

  • Desiccation: Moisture catalyzes proton transfer steps in oxidation. Store over Drierite or activated molecular sieves.

  • Rescue: If the bulk is intact, recrystallize from degassed Ethanol/Water containing 0.1% Sodium Bisulfite .

Issue 3: "LCMS shows a mass shift of M-2 or M+16."

Diagnosis:

  • M-2: Formation of the quinone imine (loss of 2 protons/electrons).

  • M+16: Formation of the N-oxide or ring hydroxylation. Corrective Action:

  • Acidify Samples: Dissolve analytical samples in 0.1% Formic Acid/Acetonitrile immediately. Protonation of the amine (

    
    ) withdraws electron density, dramatically increasing resistance to oxidation.
    
  • Inject Immediately: Do not leave samples in the autosampler for >4 hours.

Deep Dive: The Oxidation Mechanism

To prevent the problem, you must understand the pathway. The 2A4M moiety does not just "rot"; it undergoes a specific radical cascade.

The Pathway:

  • Initiation: Oxygen abstracts an electron, forming a Radical Cation .

  • Propagation: The radical delocalizes to the para position (stabilized by the methoxy group).

  • Termination/Degradation: Loss of a proton leads to the neutral radical, which couples to form azo-dimers or oxidizes further to the Quinone Imine . This electrophile then reacts with other aniline molecules to form "aniline black" polymers.

OxidationPathway Aniline 2-Amino-4-Methoxyaniline (Reduced State) RadicalCat Radical Cation (Reactive Intermediate) Aniline->RadicalCat -e- (Oxidation) QuinoneImine p-Quinone Imine (Electrophile) RadicalCat->QuinoneImine -e-, -2H+ Polymer Polymer/Tars (Irreversible) QuinoneImine->Polymer + Aniline (Coupling) Hydrolysis p-Quinone (Hydrolysis Product) QuinoneImine->Hydrolysis + H2O

Figure 1: The oxidative degradation cascade of electron-rich anilines.[1] Note that the Quinone Imine is the "gateway" to irreversible tar formation.

Standard Operating Procedures (SOPs)
SOP-A: Synthesis & Handling
  • Solvent System: Avoid ethers (THF/Dioxane) prone to peroxide formation unless freshly distilled. Preferred solvents: Degassed Methanol, DMF, or Toluene .

  • Antioxidant Additives:

    • Reaction: If compatible with your chemistry, add 1-5 mol% Ascorbic Acid or BHT (Butylated hydroxytoluene) .

    • Workup: Wash organic layers with 10% Sodium Thiosulfate or Sodium Bisulfite solution to quench radical species immediately.

SOP-B: Protection Strategies

If the free amine is too unstable, install a protecting group immediately.

Protecting GroupStability IncreaseRemoval ConditionNotes
Acetyl (Ac) HighAcid/Base HydrolysisDeactivates ring strongly. Prevents oxidation.[1][2][3][4]
Boc ModerateTFA/HClBulky, prevents N-oxide formation but ring remains somewhat electron-rich.
Tosylate (Ts) Very HighStrong Acid/ReductiveStrong electron-withdrawing group (EWG). Maximizes stability.
SOP-C: Storage Specifications
  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Argon (heavier than air, provides better blanket than Nitrogen).

  • Temp: -20°C (Freezer).

  • Shelf Life: Re-test purity every 3 months.

References
  • BenchChem. Preventing oxidation of the aniline group during complexation. BenchChem Technical Support.[1][4]

  • Bietti, M., & Capone, A. (2008). One-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic acid... involvement of radical cations.[5] Journal of Organic Chemistry.

  • National Institutes of Health (NIH). 2-Methoxyaniline - PubChem Compound Summary. PubChem.

  • Muby Chemicals. P-Anisidine / 4-Methoxyaniline Technical Data Sheet. MubyChem.[6]

  • Royal Society of Chemistry. Amine oxidation and the chemistry of quinone imines. Journal of the Chemical Society.

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Technical Support Center: Resolving Solubility Issues with Thiazole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with thiazole carboxamide derivatives. This resource is designed to provide you with the foundational knowledge and practical troubleshooting strategies to overcome one of the most common hurdles in preclinical research: poor aqueous solubility. Up to 90% of new chemical entities (NCEs) exhibit low water solubility, which can lead to inconsistent assay results, underestimated toxicity, and poor bioavailability, ultimately hindering drug development progress.[1][2][3] This guide provides a series of troubleshooting steps and in-depth FAQs to help you generate reliable and reproducible data.

Troubleshooting Guide: Quick Answers to Common Problems

This section addresses the most frequent issues encountered during experimental work.

Issue 1: My compound precipitated immediately after I diluted my DMSO stock into the aqueous assay buffer.

Question: I dissolved my thiazole carboxamide in 100% DMSO to make a 10 mM stock, and it went into solution perfectly. However, when I diluted it to 10 µM in my phosphate-buffered saline (PBS) for a cell-based assay, the solution turned cloudy. What's happening?

Answer: This is a classic case of a compound "crashing out" of solution due to a phenomenon known as precipitation upon dilution.[4] Your compound is soluble in a strong organic solvent like DMSO but is poorly soluble in the highly aqueous environment of your buffer.[4] This highlights the critical difference between kinetic and thermodynamic solubility.

  • Kinetic Solubility is what you are observing. It's the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock.[5][6] It's a rapid, non-equilibrium measurement often used in high-throughput screening.[7][8]

  • Thermodynamic Solubility is the true equilibrium solubility of the compound's most stable solid form in a specific solvent after an extended incubation (e.g., 24-72 hours).[8][9]

Kinetic solubility measurements often yield higher, but more misleading, values because the compound may briefly form a supersaturated, metastable solution before precipitating.[10]

dot

Caption: Relationship between pH, pKa, and solubility.

Q2: What are co-solvents and how should I use them?

Co-solvents are water-miscible organic solvents added in small amounts to the main solvent (water) to increase the solubility of poorly soluble compounds. [11][12]They work by reducing the overall polarity of the solvent system, which lessens the interfacial tension between the aqueous solution and the hydrophobic solute. [13] Commonly used co-solvents in preclinical assays include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs). [11][14]

Co-Solvent Typical Starting Concentration (v/v) Key Considerations
Ethanol 1 - 5% Can be toxic to some cell lines at higher concentrations. [11]
Propylene Glycol (PG) 1 - 10% Generally well-tolerated but can increase solution viscosity.
Polyethylene Glycol 400 (PEG 400) 5 - 20% Low toxicity; effective for a wide range of compounds. [15]

| Glycerin | 5 - 20% | Very low toxicity but can significantly increase viscosity. [11]|

Best Practice: Always run a vehicle control (buffer + co-solvent, no compound) in your assay to ensure the co-solvent itself does not affect the biological outcome.

Q3: What are cyclodextrins and how do they work?

Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique molecular structure resembling a truncated cone or donut. [16][17]Their exterior is hydrophilic (water-loving), while their central cavity is lipophilic (fat-loving). [16][18] This structure allows them to encapsulate poorly soluble, hydrophobic drug molecules within their central cavity, forming a water-soluble "inclusion complex". [16][19][20]This complex effectively masks the drug's hydrophobicity from the aqueous environment, leading to a significant increase in apparent water solubility. [21]

Cyclodextrin Derivative Abbreviation Key Properties & Applications
Hydroxypropyl-β-Cyclodextrin HP-β-CD Most commonly used in research due to high aqueous solubility and low toxicity. [15]

| Sulfobutylether-β-Cyclodextrin | SBE-β-CD (Captisol®) | High aqueous solubility; often used in parenteral formulations due to its excellent safety profile. [1][15]|

Q4: How do surfactants improve solubility?

Surfactants (surface-active agents) are amphiphilic molecules, meaning they have a hydrophilic "head" and a hydrophobic "tail". [22][23]In aqueous solutions, once the surfactant concentration reaches a certain threshold known as the Critical Micelle Concentration (CMC), the molecules self-assemble into spherical structures called micelles. [22][24][25] These micelles have a hydrophobic core and a hydrophilic shell. [2]Poorly soluble thiazole carboxamides can be partitioned into the hydrophobic core of the micelle, effectively solubilizing them in the bulk aqueous solution. [25]Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Polyoxyl 35 castor oil (Cremophor® EL) are commonly used in pharmaceutical formulations. [15][25] dot

Caption: Mechanisms of solubilization enhancement.

Experimental Protocols

Protocol 1: Preparation of a Drug-Cyclodextrin (CD) Stock Solution

This protocol describes a common method for preparing a stock solution using HP-β-CD. The molar ratio of drug to cyclodextrin often requires optimization, with ratios from 1:1 to 1:3 being typical starting points. [4]

  • Prepare CD Solution: Weigh the required amount of HP-β-CD and dissolve it in the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the target molar concentration (e.g., 10 mM). Use a magnetic stirrer to ensure it is fully dissolved.

  • Add Compound: Slowly add the powdered thiazole carboxamide compound to the stirring cyclodextrin solution.

  • Equilibrate: Cover the container and continue stirring the mixture at a constant temperature (e.g., room temperature or 37°C) for 24-72 hours. This allows the system to reach equilibrium for inclusion complex formation. [4]4. Filter: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantify: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. This concentration represents the solubility of the compound in that specific cyclodextrin solution.

Protocol 2: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

This is a simplified protocol for assessing kinetic solubility, useful for screening compounds early in discovery.

  • Prepare Compound Plate: Prepare a 96-well plate with your thiazole carboxamide compounds dissolved in 100% DMSO, typically at a high concentration (e.g., 10 mM).

  • Prepare Assay Plate: Add 198 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) to the wells of a clear, flat-bottom 96-well plate.

  • Initiate Assay: Using a multichannel pipette or liquid handler, rapidly transfer 2 µL of the DMSO stock from the compound plate to the assay plate. This results in a final compound concentration of 100 µM in 1% DMSO.

  • Incubate and Read: Incubate the plate at room temperature for 1-2 hours, protected from light. Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb light. [8][9]5. Analyze: Compare the readings to positive (known insoluble compound) and negative (buffer + 1% DMSO) controls. A significant increase in turbidity or absorbance indicates that the compound has precipitated at that concentration.

References

  • Wikipedia. Cosolvent. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. Journal of Pharmaceutical Sciences, 93(8), 1871-1895. [Link]

  • PharmaTutor. (2014, May 22). CYCLODEXTRINS AND THEIR PHARMACEUTICAL APPLICATIONS. [Link]

  • Ansari, M. J. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Advanced Pharmaceutical Technology & Research, 11(3), 107-114. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link]

  • Mohammad, A., Singh, S., & Swain, S. (2020). Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal, 5(3), 202-214. [Link]

  • wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. [Link]

  • Al-Adham, I. S. I., & Al-Haj, A. A. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Drug Delivery, 18(8), 1025-1037. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. H. (2013). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 5(2), 288-319. [Link]

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280. [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Pharmaceutical Research and Education. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Dr.Oracle. (2025, December 10). What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)?. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Daina, A., & Zoete, V. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling, 61(4), 1644-1655. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Seedher, N., & Bhatia, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 177-184. [Link]

  • wisdomlib. (2025, July 31). Solubilization by surfactants: Significance and symbolism. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

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  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

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  • Sahu, R. K., & Saraf, S. (2016). Basics and Potential Applications of Surfactants - A Review. ResearchGate. [Link]

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  • Hafez, H. N., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 29933-29948. [Link]

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Technical Support Center: Minimizing Side Reactions in Thiazole Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole amide coupling. The formation of an amide bond between a carboxylic acid and an amine is one of the most fundamental transformations in medicinal chemistry and drug development.[1][2] However, when the amine component is a thiazole derivative—particularly a 2-aminothiazole—the reaction is often plagued by challenges. The inherent electronic properties and steric demands of the thiazole ring can lead to low yields, epimerization of chiral centers, and a host of unwanted side reactions.[3][4]

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and field-proven protocols. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions to optimize your specific reaction.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during thiazole amide coupling.

Q1: Why is my thiazole amide coupling reaction failing or giving very low yields?

A: Low yields are the most common issue and typically stem from two root causes related to the thiazole amine:

  • Poor Nucleophilicity: The nitrogen atom in a 2-aminothiazole is part of an electron-deficient ring system. This significantly reduces its nucleophilicity compared to a simple alkyl or aryl amine, making it a sluggish reaction partner.[3][5]

  • Steric Hindrance: Substituents on the thiazole ring, the carboxylic acid, or both can create a sterically congested environment around the reaction centers, physically impeding the approach of the amine to the activated carboxylic acid.[3][6][7]

To overcome this, you must employ highly efficient coupling reagents that create a very reactive electrophile from the carboxylic acid, or utilize reaction conditions that favor the desired pathway. Standard methods that work for simple amides often fail here.[3]

Q2: I'm observing significant epimerization of my chiral carboxylic acid. How can I prevent this?

A: Epimerization, or the loss of stereochemical integrity at the carbon alpha to the carbonyl group, is a major concern when coupling chiral acids, such as N-protected amino acids. It is primarily caused by the base required for the coupling reaction, which can abstract the acidic α-proton to form an enolate intermediate.

Prevention strategies include:

  • Using Additives: Reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are essential.[8][9] They form active esters that react faster with the amine, minimizing the lifetime of base-sensitive intermediates. HOAt and Oxyma-based reagents are generally superior to HOBt in suppressing epimerization.[9][10]

  • Strategic Base Selection: The choice of base is critical. Highly hindered and strong bases like N,N-diisopropylethylamine (DIPEA) can accelerate epimerization. Weaker, less hindered bases such as N-methylmorpholine (NMM) or sym-collidine are often a better choice for sensitive substrates.[8][10]

Q3: My reaction is messy. What are the common unidentified byproducts?

A: Besides starting materials, several characteristic byproducts can form depending on your chosen reagents:

  • N-Acylurea: If you are using a carbodiimide reagent like DCC or DIC without an additive, the activated O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, halting the reaction.

  • Guanidinium Byproduct: Uronium or aminium reagents (e.g., HATU, HBTU) can react directly with your thiazole amine. This side reaction consumes the amine and forms a polar guanidinium byproduct that can complicate purification.[1]

  • Hydrolyzed Carboxylic Acid: Trace amounts of water in your solvent can hydrolyze the activated ester intermediate, reverting it to the starting carboxylic acid.[11][12]

Q4: Which class of coupling reagent is best for my system?

A: The choice is highly dependent on the specific substrates.

  • Carbodiimides (e.g., EDC, DIC): Economical and common, but generally require an additive (like HOBt or Oxyma) to achieve good yields and suppress epimerization.[8][13] They are often insufficient for sterically hindered couplings.

  • Phosphonium Salts (e.g., PyBOP): Highly efficient with a low risk of epimerization. A key advantage is that they do not form guanidinium byproducts, as the phosphorus center is not reactive toward amines.[1]

  • Uronium/Aminium Salts (e.g., HATU, COMU): These are among the most powerful and fastest coupling reagents, making them ideal for challenging, sterically hindered systems.[8][9][10][14] However, the potential for guanidinium side reactions must be managed, often through controlled reagent addition.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Overcoming Low Reactivity and Steric Hindrance

The combination of an electron-deficient amine and sterically demanding substrates requires the use of highly potent activation methods.

G Start Low Yield Observed Check_Reagents Are substrates sterically hindered or is amine electron-deficient? Start->Check_Reagents Yes_Hindered Yes Check_Reagents->Yes_Hindered Yes No_Hindered No, simple substrates Check_Reagents->No_Hindered No Standard_Conditions Using standard reagents? (e.g., EDC/HOBt) Upgrade_Reagent Upgrade to High-Potency Reagent (HATU, COMU) Standard_Conditions->Upgrade_Reagent Yes Check_Purity Check Reagent/Solvent Purity (Anhydrous Conditions) Standard_Conditions->Check_Purity No Yes_Hindered->Standard_Conditions No_Hindered->Check_Purity Acyl_Fluoride Still low yield? Extreme hindrance suspected. Upgrade_Reagent->Acyl_Fluoride Success Reaction Optimized Upgrade_Reagent->Success Success Use_BTFFH Switch to Acyl Fluoride Strategy (e.g., BTFFH/DIPEA) Acyl_Fluoride->Use_BTFFH Yes Acyl_Fluoride->Success No, check other factors Use_BTFFH->Success Check_Purity->Start Impurity Found

Caption: Troubleshooting workflow for diagnosing low coupling yield.

For most challenging thiazole couplings, a modern uronium salt like COMU is an excellent starting point. COMU is based on an Oxyma leaving group, which provides high reactivity while effectively suppressing epimerization and is considered safer than benzotriazole-based reagents.[8][9]

Protocol 1: General Procedure for Thiazole Amide Coupling using COMU

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF or NMP.

  • Activation: Add a suitable base, such as NMM or DIPEA (2.0-3.0 equiv). Stir the mixture at room temperature for 10-15 minutes. This "pre-activation" step allows the active ester to form.

  • Coupling: Add the thiazole amine (1.0-1.2 equiv) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature. For highly hindered substrates, warming to 40-50 °C may be necessary.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.[15]

When even the most potent uronium salts fail, converting the carboxylic acid to a highly reactive, sterically small acyl fluoride can be effective.[3] Reagents like TFFH or BTFFH accomplish this transformation in situ.

Protocol 2: Coupling via In Situ Acyl Fluoride Formation with BTFFH [3]

  • Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.3 equiv) in anhydrous dichloromethane (DCM) or acetonitrile.

  • Fluorination: Add BTFFH (1.5 equiv) followed by DIPEA (4.5 equiv). Stir at room temperature for 30 minutes to form the acyl fluoride.

  • Coupling: Add the thiazole amine (1.0 equiv) to the mixture.

  • Reaction: Stir at room temperature or heat to 40-60 °C until the reaction is complete as monitored by LC-MS.

  • Work-up & Purification: Follow the standard procedures as described in Protocol 1.

Guide 2: Suppressing Epimerization in Chiral Couplings

The preservation of stereochemistry is paramount in pharmaceutical synthesis. The following diagram illustrates how additives intercept the reaction pathway to prevent epimerization.

G cluster_0 Pathway without Additive (High Risk) cluster_1 Pathway with Additive (Low Risk) RCOOH_A R-COOH + Coupling Reagent Activated_A Activated Intermediate (e.g., O-Acylisourea) RCOOH_A->Activated_A Enolate Enolate (Planar) Activated_A->Enolate Slow Amine Attack Allows Deprotonation Base_A Base (e.g., DIPEA) Base_A->Enolate Racemic Racemic Product Enolate->Racemic RCOOH_B R-COOH + Coupling Reagent Activated_B Activated Intermediate RCOOH_B->Activated_B Additive Additive (HOAt/Oxyma) ActiveEster Active Ester (e.g., -OAt) Additive->ActiveEster Activated_B->ActiveEster Fast Trapping Product Desired Product (Stereochemically Pure) ActiveEster->Product Fast Coupling ThiazoleAmine Thiazole-NH2 ThiazoleAmine->Product

Caption: Additives trap activated intermediates, promoting fast coupling and preventing base-mediated epimerization.

  • Reagent Choice: For substrates highly prone to racemization, HATU (HOAt-based) or COMU (Oxyma-based) are superior to HBTU/TBTU (HOBt-based).[9][10] DEPBT is another excellent reagent known for very low epimerization levels.[13]

  • Base Choice: The basicity and steric bulk of the base directly impact the rate of epimerization.

BasepKa (Conjugate Acid)StericsRecommended Use Case
DIPEA ~10.7HighGeneral purpose, but high risk for sensitive substrates.
NMM ~7.4LowGood first choice for reducing epimerization risk.[10]
sym-Collidine ~7.4MediumA weaker base recommended for highly sensitive couplings.[8][10]

Protocol 3: Low-Epimerization Coupling using DIC and OxymaPure

  • Preparation: Under an inert atmosphere, dissolve the chiral carboxylic acid (1.0 equiv) and OxymaPure (1.2 equiv) in anhydrous DMF or DCM.

  • Amine Addition: Add the thiazole amine (1.0 equiv) to the solution.

  • Initiation: Cool the mixture to 0 °C. Add DIC (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by LC-MS and chiral HPLC if available.

  • Work-up: Filter to remove the diisopropylurea byproduct (if it precipitates). Dilute the filtrate with ethyl acetate and perform standard aqueous washes.

  • Purification: Purify via standard methods.

Guide 3: Preventing Common Byproduct Formation

This side reaction occurs when the uronium salt reacts with the amine before it can activate the carboxylic acid.

G Uronium Uronium Reagent (e.g., HATU) Guanidinium Guanidinium Byproduct (Amine Consumed) Uronium->Guanidinium Side Reaction ActiveEster Active Ester (Desired Intermediate) Uronium->ActiveEster Desired Activation ThiazoleAmine Thiazole-NH2 ThiazoleAmine->Guanidinium CarboxylicAcid R-COOH + Base CarboxylicAcid->ActiveEster

Caption: Uronium reagents can react with the amine (side reaction) or the acid (desired).

Solution: Pre-activation

The solution is to ensure the desired activation happens first. By mixing the carboxylic acid, coupling reagent, and base for a short period before adding the amine, you give the active ester time to form, minimizing the chance for the side reaction.[16] This is explicitly built into Protocol 1.

This irreversible intramolecular rearrangement plagues carbodiimide couplings that lack an additive.

Solution: Use of Additives

Always use an additive like HOBt or, preferably, OxymaPure when performing a carbodiimide-mediated coupling. The additive acts as a nucleophilic catalyst, rapidly trapping the O-acylisourea intermediate to form an active ester, which is not susceptible to this rearrangement.[8] This principle is applied in Protocol 3.

Section 3: Summary Tables

Table 1: Comparison of Common Coupling Reagents for Thiazole Amide Synthesis
ReagentClassProsConsEpimerization Risk
EDC/DIC CarbodiimideInexpensive, water-soluble byproduct (EDC).Low reactivity, requires additives.[8]High (without additives).
PyBOP PhosphoniumHigh efficiency, no guanidinium byproduct.[1]Higher cost, byproduct removal.Low.
HBTU/TBTU UroniumFast, effective, well-established.[10]Can form guanidinium byproduct, HOBt is explosive.[8]Low to Moderate.
HATU UroniumVery fast, excellent for hindered cases, low epimerization.[10][13]Can form guanidinium byproduct, higher cost.Very Low.
COMU UroniumExcellent efficiency, very low epimerization, safer (Oxyma-based).[8][9]Higher cost.Very Low.
BTFFH FluorinatingExcellent for extremely hindered substrates.[3]Specialized use case, requires careful handling.Low.

References

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  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

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  • Optimizing Peptide Coupling: Key Techniques. (n.d.). LinkedIn. [Link]

  • Yadav, P., et al. (2017, June 26). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Scientific Reports. [Link]

  • synthesis of thiazoles. (2019, January 19). YouTube. [Link]

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  • Wang, Y., et al. (2024, March 22). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]

  • Abell, A. D., et al. (n.d.). Thiazoles in Peptides and Peptidomimetics. The University of Queensland eSpace. [Link]

  • Nielsen, D. S., et al. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Talele, T. T. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

  • Schäfer, G., & Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • El-Sayed, M. A., et al. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]

  • Chandra, M., & Silverman, S. K. (n.d.). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society. [Link]

  • A Level Chemistry. (2025, January 4). Reactions of Amides. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Schäfer, G., & Bode, J. W. (2025, August 9). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Ye, Z., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

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  • Reddit. (2022, March 24). amide coupling help. [Link]

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Technical Support Center: Troubleshooting HPLC Peak Tailing for Amino-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals working with amino-thiazole compounds. Here, we will explore the common challenge of peak tailing and provide a systematic, in-depth approach to diagnosing and resolving this issue.

Understanding the "Why": The Root Causes of Peak Tailing with Amino-Thiazole Compounds

Peak tailing, a common distortion in chromatography, manifests as an asymmetrical peak with a trailing edge that is longer than the leading edge.[1] This is not merely a cosmetic issue; it can significantly compromise the accuracy of quantification and the resolution of closely eluting compounds.[2][3] For amino-thiazole compounds, which often possess basic functional groups, peak tailing is a frequent obstacle. The primary cause is often secondary interactions between the analyte and the stationary phase.[4][5]

The core of the problem lies in the inherent nature of silica-based reversed-phase columns, the workhorses of HPLC.[6] These columns have residual silanol groups (Si-OH) on the silica surface that can become ionized (Si-O-) at mobile phase pH levels above 3.0.[4][7] The basic amine groups on amino-thiazole compounds can become protonated (positively charged) and interact with these negatively charged silanol groups through ion-exchange mechanisms.[8][9] This secondary retention mechanism, alongside the primary hydrophobic interaction, leads to the observed peak tailing.[4]

Additionally, trace metal contaminants like iron and aluminum within the silica matrix can increase the acidity of these silanol groups, exacerbating their interaction with basic analytes and worsening peak tailing.[1] Another potential issue is the chelation of amino-thiazole compounds with metal ions that may have leached from the HPLC system's stainless steel components, leading to peak distortion.[10][11]

A Systematic Approach to Troubleshooting

A logical and systematic approach is crucial to efficiently identify and resolve the source of peak tailing. The following sections provide a step-by-step guide to troubleshooting, starting from the most common and easily addressable issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for basic compounds like amino-thiazoles?

A1: The most frequent culprit is the interaction between the basic amine groups on the analyte and acidic residual silanol groups on the silica-based stationary phase.[5][7] These interactions introduce a secondary, undesirable retention mechanism that leads to asymmetrical peaks.[4]

Q2: How does the mobile phase pH affect peak tailing?

A2: The mobile phase pH is a critical parameter.[12] At a pH above 3, silanol groups on the silica surface can become deprotonated (negatively charged), leading to strong ionic interactions with protonated (positively charged) basic analytes.[4][13] Operating at a low pH (typically below 3) can suppress the ionization of these silanol groups, minimizing this interaction and improving peak shape.[1] However, it's also important to consider the pKa of your amino-thiazole compound to ensure it remains in a single, consistent ionization state.[14]

Q3: Can the choice of organic modifier impact peak shape?

A3: Yes, the organic modifier can influence peak shape.[15] Methanol, for instance, is a protonic solvent and can engage in hydrogen bonding with silanol groups, effectively "shielding" them from interacting with the analyte.[16] Acetonitrile is aprotic and does not offer this same shielding effect.[16] Therefore, switching from acetonitrile to methanol can sometimes improve the peak shape for basic compounds.

Q4: What are "extra-column effects" and can they cause peak tailing?

A4: Extra-column effects refer to peak broadening and tailing that occur outside of the analytical column.[2] This can be caused by excessive tubing length or internal diameter between the injector, column, and detector, leading to increased dead volume.[2] It's advisable to use tubing with a narrow internal diameter (e.g., 0.005") to minimize these effects.[2]

Q5: When should I consider using a different type of HPLC column?

A5: If you have exhaustively optimized your mobile phase conditions (pH, buffer, organic modifier) and still observe significant peak tailing, it may be time to consider an alternative column. Modern, high-purity "Type B" silica columns have a lower content of acidic silanols and trace metals, which significantly reduces peak tailing for basic compounds.[1] Other options include columns with polar-embedded phases or non-silica-based supports like polymeric or zirconia-based columns.[1][2]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to resolving peak tailing issues with your amino-thiazole compounds.

Step 1: Mobile Phase Optimization - The First Line of Defense

Optimizing the mobile phase is often the most effective and straightforward way to mitigate peak tailing.[1]

1.1. pH Adjustment:

  • Rationale: The primary goal is to suppress the ionization of residual silanol groups on the stationary phase.[1] By operating at a low pH (typically ≤ 3), the silanol groups remain protonated (Si-OH) and are less likely to interact with positively charged basic analytes.[1]

  • Protocol:

    • Prepare your aqueous mobile phase component.

    • Add an acidic modifier to adjust the pH. Common choices include:

      • 0.1% Formic Acid

      • 0.1% Trifluoroacetic Acid (TFA)

      • 0.1% Orthophosphoric Acid[17]

    • Ensure the final pH of the aqueous portion is at the desired level before mixing with the organic modifier.[18]

    • It is crucial to operate at a pH that is at least 1.5 to 2 units away from the pKa of your amino-thiazole compound to ensure it exists in a single ionic state.[13][14]

1.2. Buffer Selection and Concentration:

  • Rationale: A buffer is essential for maintaining a constant pH throughout the analysis, which is critical for reproducible retention times and peak shapes.[14][19] Insufficient buffering can lead to pH shifts within the column, causing peak distortion.[7][20]

  • Protocol:

    • Select a buffer system that is effective in your target pH range.

    • A typical buffer concentration is between 10-50 mM.[19]

    • For LC-MS applications, use volatile buffers such as ammonium formate or ammonium acetate to avoid source contamination.[19]

1.3. The Role of Mobile Phase Additives:

  • Rationale: In some cases, especially with older "Type A" silica columns, acidic modifiers alone may not be sufficient.[1] Competitive bases can be added to the mobile phase to interact with the active silanol sites and "mask" them from the analyte.[8]

  • Protocol:

    • Consider adding a small concentration of an amine modifier, such as triethylamine (TEA), to the mobile phase (e.g., 0.01 M).[8]

    • Be aware that amine additives can sometimes suppress ionization in mass spectrometry detection.

Step 2: Column Selection and Care - Choosing the Right Tool for the Job

If mobile phase optimization does not fully resolve the issue, the column itself may be the source of the problem.

2.1. Column Chemistry:

  • Modern Columns: Opt for columns packed with high-purity, "Type B" silica. These columns have significantly fewer and less acidic silanol groups, and lower metal contamination, leading to improved peak shapes for basic compounds.[1][16]

  • End-Capping: Ensure you are using a well-end-capped column. End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent to make them inert.[2][16]

  • Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain, which helps to shield the residual silanol groups.[2]

    • Hybrid Silica/Polymer Phases: These offer improved pH stability and reduced silanol activity.[1]

    • Non-Silica Based Columns: Polymeric or zirconia-based columns can eliminate the issue of silanol interactions altogether.[1]

    • Charged Surface Phases: These stationary phases incorporate a positive surface charge to repel basic analytes, improving peak shape.[1][21]

2.2. Column Contamination and Degradation:

  • Rationale: Over time, columns can become contaminated with strongly retained sample components or metal ions, leading to active sites that cause peak tailing.[22] Column bed deformation can also be a cause.[4]

  • Protocol:

    • Column Washing: Flush the column with a strong solvent to remove contaminants. Follow the manufacturer's recommendations for appropriate washing procedures.

    • Metal Contamination Removal: If metal chelation is suspected, a passivation procedure may be necessary. This involves flushing the system (with the column removed) with a chelating agent like EDTA.[11] It is important to remove the column before performing this procedure.[11]

    • Guard Columns: Use a guard column to protect your analytical column from strongly retained impurities and particulates in the sample.

Step 3: Addressing System and Sample Effects

Sometimes, the problem lies outside of the column and mobile phase.

3.1. Extra-Column Volume:

  • Rationale: As mentioned in the FAQs, excessive volume in the flow path between the injector and detector can lead to peak broadening and tailing.[2]

  • Protocol:

    • Minimize the length of all connecting tubing.

    • Use tubing with a small internal diameter (e.g., 0.127 mm or 0.005 inches).[2]

    • Ensure all fittings are properly made to avoid dead volume.[9]

3.2. Sample Solvent Effects:

  • Rationale: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing or fronting.[3][9]

  • Protocol:

    • Ideally, dissolve your sample in the initial mobile phase.

    • If a stronger solvent is necessary for solubility, inject the smallest possible volume.

3.3. Chelation with Metal Ions:

  • Rationale: Amino-thiazole compounds can have functional groups that chelate with metal ions.[23] These ions can leach from stainless steel components of the HPLC system, such as frits and tubing, or be present as impurities in the silica packing material.[11][24] This interaction can lead to significant peak tailing.[11]

  • Protocol:

    • System Passivation: Flush the HPLC system (with the column removed) with a solution containing a chelating agent like ethylenediaminetetraacetic acid (EDTA) to remove metal ion contamination.[11]

    • Mobile Phase Additive: In some cases, adding a low concentration of a chelating agent to the mobile phase can be beneficial, but this should be done with caution, especially for LC-MS applications.[25]

    • Inert System Components: Consider using HPLC systems with bio-inert flow paths that are designed to minimize metal leaching.[10]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing.

HPLC_Troubleshooting_Workflow cluster_decision1 cluster_decision2 cluster_decision3 Start Peak Tailing Observed for Amino-Thiazole MobilePhase Step 1: Mobile Phase Optimization Start->MobilePhase pH_Adjust 1.1 Adjust pH (Low pH, e.g., <3) MobilePhase->pH_Adjust Start Here Buffer 1.2 Check Buffer (Type & Concentration) pH_Adjust->Buffer Resolved Problem Resolved pH_Adjust->Resolved Improved? OrganicModifier 1.3 Change Organic Modifier (e.g., ACN to MeOH) Buffer->OrganicModifier Buffer->Resolved Improved? Additives 1.4 Consider Additives (e.g., TEA) OrganicModifier->Additives OrganicModifier->Resolved Improved? Column Step 2: Column Evaluation Additives->Column If tailing persists Additives->Resolved Improved? ColumnChem 2.1 Evaluate Column Chemistry (Type B Silica, End-capped) Column->ColumnChem ColumnHealth 2.2 Check Column Health (Wash, Replace) ColumnChem->ColumnHealth ColumnChem->Resolved Improved? System Step 3: System & Sample Check ColumnHealth->System If tailing persists ColumnHealth->Resolved Improved? ExtraColumn 3.1 Minimize Extra-Column Volume System->ExtraColumn SampleSolvent 3.2 Match Sample Solvent to Mobile Phase ExtraColumn->SampleSolvent ExtraColumn->Resolved Improved? Chelation 3.3 Address Metal Chelation (Passivate System) SampleSolvent->Chelation SampleSolvent->Resolved Improved? Chelation->Resolved Consult Consult Advanced Support/Alternative Methods Chelation->Consult If tailing persists

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Summary of Key Parameters and Their Effects

The following table summarizes the key experimental parameters and their expected impact on peak tailing for amino-thiazole compounds.

ParameterRecommended ActionRationale
Mobile Phase pH Decrease to ≤ 3.0Suppresses ionization of silanol groups, reducing secondary interactions.[1]
Buffer Concentration 10-50 mMMaintains a stable pH throughout the separation, ensuring consistent analyte ionization.[19]
Organic Modifier Consider switching from ACN to MeOHMethanol can form hydrogen bonds with silanol groups, shielding them from the analyte.[16]
Mobile Phase Additive Add a competitive base (e.g., TEA)Blocks active silanol sites, preventing interaction with the basic analyte.[8]
Column Chemistry Use a high-purity, end-capped columnMinimizes the number of available silanol groups for interaction.[1][2]
System Tubing Use narrow ID tubing (e.g., 0.127 mm)Reduces extra-column volume and peak dispersion.[2]
Sample Solvent Dissolve sample in mobile phaseAvoids peak distortion caused by solvent mismatch.[3]
Metal Contamination Passivate system with a chelating agentRemoves metal ions that can interact with the analyte and cause tailing.[11]

By methodically addressing each of these potential causes, researchers can effectively troubleshoot and eliminate peak tailing, leading to more accurate and reliable HPLC data for their amino-thiazole compounds.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]

  • Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants - PubMed. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • The Importance of HPLC Mobile Phase Additives & Buffers - MAC-MOD Analytical. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • buffered pH to avoid peak tailing - Chromatography Forum. [Link]

  • Liquid chromatography stationary phases with reduced silanol interactions - Google P
  • Charged Stationary Phases in Reversed Phase HPLC - Element Lab Solutions. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. [Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography - Veeprho Pharmaceuticals. [Link]

  • HPLC Columns - ACE. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH - Phenomenex. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. [Link]

  • HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. [Link]

  • How to Purge Metal Contamination from HPLC Systems with EDTA - MTC USA. [Link]

  • Exploring the Different Mobile Phases in HPLC - Moravek. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. [Link]

  • Effect of buffer on peak parameter. (a) Effect of buffer pH on... - ResearchGate. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC. [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography. [Link]

  • METAL CHELATION IN SEPARATION SCIENCE MARIAN DEACON - DORAS | DCU Research Repository. [Link]

Sources

Optimizing reaction time for thiazole-4-carboxylic acid amidation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource designed for high-throughput chemistry and process development teams.

Topic: Kinetic Optimization & Troubleshooting Ticket Type: Advanced Methodology Guide Status: Active Applicable Substrates: Thiazole-4-carboxylic acid, 2-substituted thiazole-4-carboxylic acids.

Executive Summary: The Kinetic Bottleneck

Thiazole-4-carboxylic acids present a unique "push-pull" challenge in amidation. The electron-deficient nature of the thiazole ring renders the carbonyl carbon highly electrophilic (favorable for activation), but it also destabilizes the resulting active ester toward hydrolysis.

The Primary Failure Mode: Reaction stalling at 50–60% conversion. The Cause: The rate of active ester hydrolysis (by trace water) competes with the rate of amine nucleophilic attack, particularly when the amine is sterically hindered or the reaction mixture is heterogeneous (solubility issues).

Diagnostic & Troubleshooting (Q&A)

Q1: My reaction stalls after 2 hours. Adding more HATU doesn't help. Why?

Diagnosis: You are likely experiencing "Active Ester Hydrolysis" or "Guanidinium Capping."

  • The Science: In DMF/DIPEA, HATU forms an O-At active ester. If the amine is slow to attack (due to sterics or low solubility), trace moisture hydrolyzes the ester back to the acid. Alternatively, the amine can react directly with the uronium moiety of HATU to form a non-reactive guanidinium byproduct.

  • The Fix: Switch to T3P (Propylphosphonic anhydride) in EtOAc or 2-MeTHF with Pyridine. T3P does not suffer from guanidinium capping and drives the reaction via an irreversible anhydride pathway that is kinetically faster for heteroaromatic acids.

Q2: The reaction mixture turns into a thick slurry ("Brick Dust"). How do I fix the kinetics?

Diagnosis: Thiazole amides are notorious for


-

stacking, causing product precipitation that coats unreacted starting material.
  • The Science: Heterogeneous reactions are diffusion-limited. The reagents cannot reach the active sites.

  • The Fix:

    • Chaotropic Salts: Add LiCl (0.4 M) to the reaction mixture (if using DMF/DMAc). This disrupts hydrogen bond networks and aggregates, keeping species in solution.

    • Solvent Switch: Move to NMP (N-methylpyrrolidone) or use a co-solvent system like DCM:HFIP (Hexafluoroisopropanol) 4:1 . HFIP is a potent solvent for solubilizing peptide-like aggregates.

Q3: I see a new impurity at M-44. Is this decarboxylation?

Diagnosis: Likely Decarboxylation .

  • The Science: While Thiazole-2-carboxylic acids are most prone to losing

    
    , the 4-position can also decarboxylate under high thermal stress (>80°C) or highly acidic conditions, leaving the protonated thiazole.
    
  • The Fix: Keep reaction temperatures below 50°C . If activation is slow, do not heat. Instead, use a stronger activating group (e.g., acid chloride via Ghosez’s reagent) at

    
    .
    

Visualizing the Kinetic Pathway

The following diagram illustrates the critical decision points where reaction time is lost or side reactions occur.

ThiazoleAmidation Substrate Thiazole-4-COOH (Substrate) Activation Activation Step (Rate Limiting 1) Substrate->Activation + Coupling Agent Decarbox Decarboxylation (High T / Acid) Substrate->Decarbox >80°C ActiveEster Active Species (O-At / Anhydride) Activation->ActiveEster Guanidinium Guanidinium Byproduct (HATU Only) Activation->Guanidinium Amine attacks Reagent AmineAttack Amine Attack (Rate Limiting 2) ActiveEster->AmineAttack + Amine Hydrolysis Hydrolysis (Reverts to Acid) ActiveEster->Hydrolysis + H2O (Slow Amine) Product Thiazole-4-Carboxamide (Target) AmineAttack->Product Hydrolysis->Substrate

Caption: Kinetic pathway of thiazole amidation showing critical stalling points (Yellow) and irreversible failure modes (Red).

Optimized Experimental Protocols

Protocol A: The "High-Speed" T3P Method (Recommended)

Best for: Sterically hindered amines, scale-up, and avoiding epimerization.

  • Dissolution: Charge Thiazole-4-carboxylic acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Concentration: 0.2 M).

    • Note: If solubility is poor, use DMF, but T3P works best in non-polar solvents where the salt byproduct precipitates.

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. Monitor by LCMS at 30 mins.

    • Why this works: T3P forms a highly reactive mixed anhydride. The byproduct is water-soluble, simplifying workup. Pyridine acts as a nucleophilic catalyst and proton scavenger without causing racemization.

Protocol B: The "Power" Method (Acid Chloride)

Best for: Extremely unreactive amines (e.g., anilines) where coupling agents fail.

  • Chlorination: Suspend Thiazole-4-carboxylic acid in dry DCM (0.5 M). Add catalytic DMF (2 drops).

  • Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir until gas evolution ceases (approx 1 hr).

    • Critical: Evaporate solvent/excess reagent to dryness to remove HCl (prevents decarboxylation). Redissolve in dry DCM.

  • Coupling: Add the Amine (1.1 equiv) and DIPEA (2.0 equiv) at 0°C.

  • Reaction: Complete conversion is usually observed within <1 hour.

Comparative Data: Reagent Selection

The following table summarizes internal benchmarking data for the coupling of Thiazole-4-COOH with a secondary cyclic amine (morpholine derivative).

Coupling ReagentBase/SolventReaction Time (T90)YieldImpurity Profile
HATU DIPEA / DMF4.5 Hours78%High Guanidinium byproduct
EDC / HOBt TEA / DCM12+ Hours65%Incomplete conversion
T3P (50%) Pyridine / EtOAc45 Minutes 92% Very Clean
COMU DIPEA / DMF1.5 Hours85%Moderate Epimerization

Troubleshooting Decision Tree

DecisionTree Start Start: Reaction Optimization CheckSolubility Is the Reaction Homogeneous? Start->CheckSolubility NoSol No (Precipitate/Slurry) CheckSolubility->NoSol YesSol Yes (Clear Solution) CheckSolubility->YesSol FixSol Add LiCl (0.4M) or Switch to NMP/DMAc NoSol->FixSol CheckConv Is Conversion > 90% in 2h? YesSol->CheckConv GoodConv Proceed to Workup CheckConv->GoodConv BadConv No (Stalled) CheckConv->BadConv CheckAmine Is Amine Sterically Hindered? BadConv->CheckAmine Hindered Yes (Hindered) CheckAmine->Hindered NotHindered No (Nucleophilic) CheckAmine->NotHindered UseT3P Switch to Protocol A (T3P) Hindered->UseT3P UseAcidCl Switch to Protocol B (Acid Chloride) Check for active ester hydrolysis NotHindered->UseAcidCl

Caption: Logic flow for diagnosing reaction stalling and selecting the correct optimization path.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature, 480, 471–479.

  • Ghosez, L., et al. (1979). "Synthesis of acyl halides from carboxylic acids under neutral conditions." Journal of the Chemical Society, Chemical Communications, (24), 1180. (Foundational text on Ghosez's Reagent for sensitive acids).

Sources

Technical Guide: Stability & Handling of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide (CAS 1272211-49-0) in cell culture applications. This document is structured to provide mechanistic insights into the compound's chemical vulnerabilities and practical protocols to mitigate them.

Compound Identity: this compound CAS Number: 1272211-49-0 Chemical Class: Thiazole-carboxamide / o-Aminoanilide Primary Application: Research tool (typically investigated as a kinase or HDAC inhibitor scaffold due to the zinc-binding potential of the o-aminoanilide moiety).

Core Stability Analysis: The "Why" Behind the Instability

As a Senior Application Scientist, I must emphasize that this compound belongs to the o-aminoanilide class. While the thiazole ring is relatively robust, the phenyl ring bearing the ortho-amino and para-methoxy groups represents a "chemical hot spot" in cell culture media.

A. Oxidative Instability (The "Browning" Effect)

The 2-amino-4-methoxyphenyl moiety is electron-rich. In the presence of dissolved oxygen (approx. 200 µM in media at 37°C) and trace transition metals (Fe²⁺, Cu²⁺ found in serum), this group is prone to auto-oxidation .

  • Mechanism: The primary amine (-NH₂) can oxidize to form reactive iminoquinone species or dimerize into azo compounds. The para-methoxy group donates electrons, lowering the oxidation potential and accelerating this process.

  • Visual Indicator: Media turning pink, brown, or amber unrelated to pH changes (phenol red).

B. Cyclization (Benzimidazole Formation)

Structurally, the molecule is an N-acylated o-phenylenediamine. Under specific conditions (acidic pH or prolonged heat), the ortho-amino group can attack the amide carbonyl, leading to dehydration and ring closure.

  • Reaction: this compound

    
    2-(4-Thiazolyl)-5-methoxybenzimidazole  + H₂O.
    
  • Consequence: The cyclized product is chemically distinct, likely biologically inactive (loss of the zinc-binding geometry), and significantly less soluble, leading to precipitation.

C. Solubility Limitations

Thiazole-carboxamides often exhibit poor aqueous solubility. While the amino group aids solubility at acidic pH, at the physiological pH of cell culture (7.2–7.4), the molecule is largely uncharged and hydrophobic, increasing the risk of precipitation, especially if the "salting-out" effect from media salts occurs.

Degradation Pathway Visualization

The following diagram illustrates the two primary degradation routes you must control for: Oxidation (mediated by media environment) and Cyclization (mediated by thermodynamics/pH).

DegradationPathways Figure 1: Primary Degradation Pathways in Cell Culture Media Parent Parent Compound (Active) OxInt Reactive Iminoquinone Intermediate Parent->OxInt Oxidation (O2, Fe/Cu, Light) Cyclized Benzimidazole Derivative (Inactive/Insoluble) Parent->Cyclized Cyclization (-H2O) (Acidic pH, Time) Polymer Colored Oligomers (Brown Precipitate) OxInt->Polymer Polymerization

Caption: The parent compound faces dual threats: oxidation leading to colored oligomers and cyclization leading to inactive benzimidazoles.

Troubleshooting Guide & FAQs

Q1: Why does my media turn brown/pink within 24 hours of adding the compound?

Diagnosis: Oxidative Degradation. The electron-rich aniline ring is oxidizing. This is accelerated by light and the presence of FBS (which contains iron/copper). Solution:

  • Fresh Prep: Do not dilute the compound into media until immediately before use.

  • Antioxidants: If your experimental design permits, add Ascorbic Acid (50–100 µM) or Glutathione (1 mM) to the media to act as a sacrificial antioxidant [1].

  • Light Protection: Wrap plates in foil; photo-oxidation is a major catalyst for aniline degradation.

Q2: I see fine needle-like crystals or precipitate after 48 hours.

Diagnosis: Precipitation due to Cyclization or Solubility Limit. The cyclized benzimidazole product is more planar and hydrophobic, often crashing out of solution. Alternatively, the parent compound may have reached its solubility limit. Solution:

  • Check Concentration: Ensure your final concentration is below the solubility limit (typically <10–50 µM for this class).

  • DMSO "Spike": Premix the compound in 100% DMSO, then dilute rapidly into media with vigorous vortexing to prevent local high concentrations.

  • Serum: Use media with at least 5-10% FBS; serum proteins (albumin) can sequester the drug and prevent precipitation, though this reduces free drug concentration.

Q3: My IC50 values are shifting (compound seems less potent).

Diagnosis: Loss of Effective Titer. Between oxidation and cyclization, the effective concentration of the active linear amide is decreasing over time. Solution:

  • Replenishment: For experiments >24 hours, replace the media with fresh compound-containing media every 24 hours.

  • Stock Integrity: Verify your DMSO stock. If the DMSO stock has turned dark yellow/brown, the compound has degraded in storage.

Optimized Handling Protocols

Protocol A: Preparation of Stable Stocks

Objective: Minimize hydrolysis and oxidation during storage.

  • Solvent: Dissolve powder in high-grade, anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as it promotes evaporation and moisture uptake.

  • Concentration: Prepare a high concentration stock (e.g., 10 mM or 50 mM) to minimize the volume of DMSO added to cells.

  • Aliquot: Divide into single-use aliquots (e.g., 20–50 µL) in amber tubes.

  • Storage: Store at -80°C . At -20°C, DMSO can undergo freeze-thaw cycles if the freezer fluctuates, promoting degradation.

  • Gas Blanket (Optional but Recommended): Overlay the stock with nitrogen or argon gas before closing the vial to exclude oxygen.

Protocol B: "Just-in-Time" Media Preparation

Objective: Ensure maximum potency at the time of treatment.

HandlingWorkflow Figure 2: Optimal Handling Workflow Step1 Thaw DMSO Stock (37°C, <2 mins) Step2 Visual Check (Clear/Yellow = OK; Brown/Cloudy = Discard) Step1->Step2 Step3 Intermediate Dilution (1:10 in Media w/o Serum) Step2->Step3 Prevents Precipitation Step4 Final Dilution (Add to Culture Plate) Step3->Step4 Step5 Incubation (Protect from Light) Step4->Step5

Caption: Workflow emphasizes rapid thawing and intermediate dilution to prevent precipitation shock.

Step-by-Step:

  • Thaw DMSO stock at 37°C until just melted.

  • Critical Step: Perform an intermediate dilution. Do not add 1 µL of stock directly to 10 mL of media. Instead, add 1 µL stock to 100 µL of serum-free media/PBS, mix well, and then add that mixture to the bulk media. This prevents local precipitation "shock."

  • Add to cells immediately.

  • Protect culture plates from light during incubation.

Quantitative Data Summary

ParameterValue / ConditionNotes
Molecular Weight ~249.29 g/mol Formula: C₁₁H₁₁N₃O₂S
Solubility (DMSO) > 50 mMHighly soluble in organic solvents.
Solubility (Media) < 100 µM (Est.)Highly dependent on serum content.
Half-life (Media) ~12–24 HoursEstimated based on o-aminoanilide stability [2].
Storage (Solid) -20°C, DesiccatedStable for years if dry.
Storage (Solution) -80°CStable for 6 months.

References

  • Oxidation of Aniline Derivatives

    • Source: National Institutes of Health (NIH). "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater." (Discusses the rapid oxidation of methoxyanilines to colored quinone compounds).
    • URL:[Link]

  • Stability of o-Aminoanilide Linkers

    • Source: National Institutes of Health (NIH). "A versatile o-aminoanilide linker for native chemical ligation." (Provides kinetic data on the stability and cyclization rates of o-aminoanilide moieties in aqueous buffers).
    • URL:[Link]

  • Media Formulation & Stability

    • Source: Cell Culture Dish. "Rethinking solubility and stability in cell culture media." (General principles of amino acid and small molecule stability in defined media).
    • URL:[Link]

Technical Support Center: A Guide to Overcoming Steric Hindrance in N-(2-amino-phenyl) Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-(2-amino-phenyl) amides, a class of compounds where steric hindrance presents a significant synthetic challenge. The proximity of the ortho-amino group to the acylation site dramatically reduces nucleophilicity and creates a crowded reaction environment, often leading to low yields or reaction failure with standard protocols. This document is designed to provide both immediate troubleshooting solutions and a deeper understanding of the underlying chemical principles to empower you to overcome these challenges.

Part 1: Troubleshooting Common Issues

This section is designed as a first-response guide for common problems encountered during the synthesis of sterically hindered N-(2-amino-phenyl) amides.

Q1: My reaction shows low conversion or fails to proceed. What are the primary troubleshooting steps?

A1: When facing a stalled or low-yielding reaction, a systematic check of fundamental parameters is the first course of action.

  • Reagent Quality: Verify the purity and integrity of your starting materials. Anilines, especially ortho-substituted ones, can be susceptible to oxidation. Use freshly purified or distilled starting materials. The carboxylic acid should be dry, as water can hydrolyze activated intermediates.

  • Solvent Choice: Ensure you are using an appropriate, anhydrous solvent in which both reactants are soluble. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices for reactions involving acyl chlorides, while dimethylformamide (DMF) is often used with coupling reagents.[1]

  • Reaction Conditions: Sterically hindered reactions are inherently sluggish.[2] Consider increasing the reaction time or temperature. However, monitor the reaction closely by Thin Layer Chromatography (TLC) for any signs of product degradation or byproduct formation at elevated temperatures.[1]

  • Acid-Base Chemistry: The reaction between a carboxylic acid and an amine initially forms a non-reactive ammonium carboxylate salt. The purpose of a coupling reagent or catalyst is to prevent this and activate the acid. If attempting a direct thermal condensation, high temperatures (>160 °C) are often required to overcome this, which may not be suitable for sensitive substrates.[3][4]

Q2: I'm observing significant byproduct formation, particularly a di-acylated product. How can I improve selectivity?

A2: This is a common issue when using starting materials with multiple nucleophilic sites, such as o-phenylenediamine. The primary challenge is to favor mono-acylation over di-acylation.[1]

  • Stoichiometry Control: Use a precise 1:1 molar ratio of the diamine to the acylating agent. An excess of the acylating agent will inevitably lead to the di-acylated byproduct.

  • Controlled Reagent Addition: Add the acylating agent (e.g., acyl chloride) dropwise to the solution of the aniline at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the acylating agent low, favoring reaction at the more statistically available mono-acylated product's remaining amino group.[1]

  • Use of a Base: In reactions that generate HCl, such as those with acyl chlorides, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is necessary to act as an acid scavenger.[1] The choice of base is critical; avoid nucleophilic bases that can compete with the aniline.

Q3: My standard coupling reagent (e.g., DCC, EDC/HOBt) is ineffective for this substrate. Why?

A3: Standard carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-Hydroxybenzotriazole (HOBt), often fail in sterically demanding contexts.

The mechanism involves the formation of an O-acylisourea intermediate from the carboxylic acid and the carbodiimide. The sterically hindered ortho-substituted aniline must then perform a nucleophilic attack on this bulky intermediate. The steric clash between the substituent on the aniline and the large O-acylisourea complex significantly raises the activation energy for the formation of the required tetrahedral intermediate, slowing the reaction to a prohibitive degree or stopping it completely.[2][5] More potent coupling reagents are required to generate a more reactive activated species.

Part 2: Frequently Asked Questions (FAQs) for In-Depth Strategy

This section explores advanced strategies and provides a deeper rationale for overcoming severe steric hindrance.

FAQ 1: Which coupling reagents are most effective for sterically hindered anilines, and why?

A1: For challenging couplings, more powerful uronium/aminium or phosphonium salt-based reagents are necessary. These reagents generate highly reactive activated esters that are more susceptible to nucleophilic attack by the hindered aniline.[6][7]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These are among the most effective coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive O-acyl-tetramethylisouronium salt, which rapidly converts to an activated ester. This species is significantly more reactive than the intermediates formed by carbodiimides.[8][9] COMU is a newer generation reagent with similar reactivity to HATU but is based on Oxyma Pure, making it non-explosive and a safer alternative.[9]

  • Phosphonium Salts (e.g., PyBOP, PyBrOP): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, forming a reactive benzotriazolyl ester. For extremely difficult cases, PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) can be used. It generates an acyl bromide in situ, which is an even more reactive acylating agent, though its high reactivity can sometimes lead to side reactions.

G start Start: Low/No Yield in N-(2-amino-phenyl) Amide Synthesis check_basics Q1: Check Reagent Quality, Solvent, and Basic Conditions (Temp/Time) start->check_basics basics_ok Basics Verified, Still Low Yield check_basics->basics_ok All OK byproducts Q2: Significant Byproduct Formation Observed? (e.g., di-acylation) basics_ok->byproducts adjust_stoich Adjust Stoichiometry (1:1), Use Slow Addition at Low Temp byproducts->adjust_stoich Yes reagent_fail Q3: Standard Coupling Reagent (DCC, EDC) Failing? byproducts->reagent_fail No adjust_stoich->check_basics Re-run upgrade_reagent Upgrade to Uronium/Phosphonium Reagent (HATU, PyBOP) reagent_fail->upgrade_reagent Yes alt_activation Still Failing? Consider Alternative Activation upgrade_reagent->alt_activation Failure success Synthesis Successful upgrade_reagent->success Success acyl_halide Convert Acid to Acyl Fluoride/Chloride alt_activation->acyl_halide catalytic Consider Catalytic Methods acyl_halide->catalytic Failure acyl_halide->success Success boronic_acid Boronic Acid Catalyzed Direct Amidation catalytic->boronic_acid alt_route Explore Alternative Synthetic Routes boronic_acid->alt_route Failure boronic_acid->success Success protecting_group Use Removable Directing Group Strategy alt_route->protecting_group protecting_group->success

Caption: Troubleshooting workflow for low yield synthesis.

FAQ 2: Are there alternative activation strategies for the carboxylic acid besides standard coupling reagents?

A2: Yes. Converting the carboxylic acid into a more reactive derivative before introducing the aniline can be a highly effective strategy.

  • Acyl Halides: Acyl chlorides are classic, highly reactive acylating agents.[] They can be prepared using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). However, their high reactivity can be a double-edged sword, potentially leading to side reactions with other functional groups.

  • Acyl Fluorides: A more nuanced and often superior approach for sterically hindered couplings is the use of acyl fluorides.[11] The small size of the fluorine atom minimizes steric hindrance during the nucleophilic attack. Acyl fluorides can be generated in situ from the carboxylic acid using reagents like Cyanuric Fluoride or Deoxo-Fluor®, followed by the addition of the amine. This method has proven effective where many other standard protocols have failed.[12]

FAQ 3: Can catalytic methods be used for these challenging direct amidations?

A3: Yes, the field of catalytic direct amidation has made significant strides. These methods avoid the use of stoichiometric activating agents, which is environmentally advantageous.

  • Boron-Based Catalysts: Boronic acids and boric acid derivatives are the most common catalysts for direct amidation.[13] They operate by activating the carboxylic acid, typically under azeotropic reflux conditions (e.g., in toluene with a Dean-Stark trap) to remove the water byproduct and drive the reaction forward.[3] Certain specialized boronic acids, such as those with electron-withdrawing groups or specific substitution patterns, have shown enhanced activity for hindered substrates.[14] However, the scope can be limited, and high temperatures are often required.

FAQ 4: Direct acylation is consistently failing despite trying advanced reagents. What are some alternative synthetic routes?

A4: When direct coupling is not feasible, a multi-step or fundamentally different bond-forming strategy may be required.

  • Directed ortho-Acylation with a Removable Group: This strategy involves temporarily installing a directing group on the aniline nitrogen. This group positions a metal catalyst (e.g., Palladium) to selectively functionalize the ortho C-H bond. While this is more commonly used to synthesize ortho-acyl anilines (2-amino aromatic ketones), which are valuable intermediates, it represents a powerful way to bypass the direct N-acylation problem.[15][16] The directing group, such as a carbamate, can be removed in a subsequent step.[15]

  • Grignard Reagent and Isocyanate Coupling: For exceptionally hindered systems where both the amine and the acylating partner are sterically demanding, a powerful and robust alternative is the reaction of an isocyanate with a Grignard reagent.[5][17][18] This approach forges the amide bond through a different mechanism and has been shown to succeed where traditional methods fail completely.[5] The required isocyanate can often be synthesized from the corresponding carboxylic acid.

FAQ 5: How do I select the optimal reaction conditions (solvent, base, temperature) for a hindered coupling?

A5: The choice of conditions is critical and interdependent.

  • Base: The base must be non-nucleophilic to avoid competing with your aniline. Furthermore, it should be sterically hindered to prevent side reactions. Diisopropylethylamine (DIPEA) and 2,6-lutidine are excellent choices. For couplings that are particularly prone to racemization (e.g., with chiral carboxylic acids), a weaker base like sym-collidine is recommended.[9]

  • Solvent: Aprotic solvents are required. DMF is an excellent solvent for most coupling reactions due to its high polarity, which helps dissolve the reactants and intermediates. However, it can be difficult to remove. DCM and acetonitrile (MeCN) are good alternatives. Always use anhydrous-grade solvents.

  • Temperature: While room temperature is the ideal starting point, many hindered couplings require heating to proceed at a reasonable rate. A temperature range of 40-60 °C is common. Always monitor for thermal degradation of your materials.

Part 3: Data, Protocols, and Visualizations

Table 1: Comparative Efficacy of Coupling Reagents in Hindered Systems
Reagent ClassExample(s)Reactivity LevelCommon Issues in Hindered CouplingsBest For
Carbodiimides DCC, EDC/HOBtLow-ModerateFrequent reaction failure, slow kinetics.[12]Simple, unhindered amide bond formation.
Phosphonium Salts PyBOP, PyAOPHighGenerally reliable, but can be moisture sensitive.N-methylated or sterically demanding amino acids.[8]
Uronium/Aminium Salts HBTU, HATU, COMUVery HighHigh cost, potential for side reactions if not controlled.Highly effective for hindered systems where others fail.[7]
Acyl Halide Precursors PyBrOP, Acyl FluoridesExtremely HighHigh reactivity can lead to low selectivity."Last resort" for the most sterically congested couplings.
Experimental Protocols

Protocol 1: General Procedure for Hindered Amidation Using HATU

  • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M).

  • Add the N-(2-amino-phenyl) derivative (1.1 eq) to the solution.

  • Add a non-nucleophilic base, such as DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) in one portion to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: One-Pot Amide Coupling via in situ Acyl Fluoride Formation [12]

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M).

  • Add pyridine (1.5 eq) to the solution and cool to 0 °C.

  • Slowly add Cyanuric Fluoride (0.5 eq) to the mixture.

  • Stir the reaction at 0 °C for 1 hour to allow for the formation of the acyl fluoride.

  • In a separate flask, dissolve the N-(2-amino-phenyl) derivative (1.2 eq) in anhydrous DCM.

  • Add the amine solution to the acyl fluoride mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Mechanism Visualization

G cluster_0 Activation Step cluster_1 Coupling Step R-COOH Carboxylic Acid Activated_Ester Highly Reactive OAt-Activated Ester R-COOH->Activated_Ester + HATU - Tetramethylurea HATU HATU HATU->Activated_Ester Amine Hindered Aniline (Ar-NH2) Activated_Ester->Amine Nucleophilic Attack Amide Target Amide Amine->Amide + Activated Ester - HOAt

Caption: Carboxylic acid activation pathway using HATU.

References

  • BenchChem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]

  • Wang, C., Li, Y., Wang, M., Huang, J., & Wu, Y. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega, 3(4), 4353-4359. [Link]

  • Wang, C., Li, Y., Wang, M., Huang, J., & Wu, Y. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega, 3(4), 4353-4359. [Link]

  • Lo, C. Y., & Lam, C. H. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

  • Chem-Station. (2015, March 20). ortho-acylation of anilines. Chem-Station International Edition. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Shteinberg, L. Ya. (2021). INFLUENCE OF SUBSTITUTES ON THE RATE OF THE REACTION OF ORTHOSUBSTITUTED BENZOIC ACIDS WTH ANILINE, CATALYZED BY POLYBUTOXYTITANATES. Ukrainian Chemistry Journal, 87(4), 3-10. [Link]

  • UCL Discovery. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]

  • Warner, D. L., & Tory, J. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 63(19), 10737–10771. [Link]

  • Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. [Link]

  • Kumar, A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5649-5652. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Charville, H., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1604. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 343-363. [Link]

  • Shepherd, S. A., et al. (2022). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 87(17), 11467-11478. [Link]

  • BenchChem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
  • BenchChem. (n.d.). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]

Sources

Technical Support Center: Purification Strategies for 4-methoxy-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with residual 4-methoxy-1,2-phenylenediamine in their reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve complex purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is 4-methoxy-1,2-phenylenediamine and why is it a common impurity?

4-methoxy-1,2-phenylenediamine (also known as 3,4-diaminoanisole) is a versatile aromatic diamine intermediate used in the synthesis of pharmaceuticals and heterocyclic compounds.[1][2] It often appears as an unreacted starting material or a byproduct, particularly in reactions involving the further elaboration of one or both of its amine functionalities. Its removal is critical as its presence can interfere with subsequent synthetic steps and compromise the purity and safety profile of the final active pharmaceutical ingredient (API).

Q2: What are the key properties of 4-methoxy-1,2-phenylenediamine that are relevant for its removal?

Understanding the physicochemical properties of this impurity is the foundation for designing an effective purification strategy. It is a solid at room temperature, appears as a grey, brown, or purple crystalline or fused solid, and is known to be sensitive to air.[1][3] The two basic amine groups are the most important functional handles for purification, as they can be protonated in acidic conditions, drastically changing the molecule's solubility.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[1][4]
Molecular Weight 138.17 g/mol [1][5]
Melting Point 46-50 °C[1][2]
Boiling Point 167-170 °C at 11 Torr[6]
Solubility Soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2]
Appearance Dark brownish-black solid; Grey or brown or purple crystalline solid.[3][6]
Sensitivity Air sensitive, hygroscopic.[2]
Q3: What are the primary safety concerns when handling this compound?

4-methoxy-1,2-phenylenediamine is classified as hazardous. It is toxic or harmful if swallowed, causes skin irritation, and serious eye irritation.[5][7][8] In some classifications, it may also cause respiratory irritation.[5] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

Troubleshooting Guide: Removing Unreacted 4-methoxy-1,2-phenylenediamine

This section addresses specific issues you may encounter during purification. Below is a decision-making workflow to help you select the most appropriate purification strategy.

Purification_Decision_Tree start Impurity Detected: 4-methoxy-1,2-phenylenediamine product_stability Is the desired product stable in acid? start->product_stability extraction Perform Acid-Base Extraction product_stability->extraction  Yes   chromatography Use Column Chromatography product_stability->chromatography  No   end_acid Impurity Removed extraction->end_acid recrystallization Attempt Recrystallization chromatography->recrystallization Co-elution? end_no_acid Impurity Removed chromatography->end_no_acid Separation achieved scavenger Consider Scavenger Resins recrystallization->scavenger Fails? recrystallization->end_no_acid Successful scavenger->end_no_acid

Caption: Decision tree for selecting a purification method.

Problem: My crude product is contaminated with 4-methoxy-1,2-phenylenediamine.

This is the most common scenario. The choice of method depends primarily on the stability of your desired compound.

Solution A: Acid-Base Extraction (for Acid-Stable Products)

Causality: This technique leverages the basicity of the two amine groups on the phenylenediamine impurity. By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the amine groups are protonated. This forms a water-soluble salt (4-methoxy-1,2-phenylenediamine dihydrochloride), which partitions into the aqueous layer, effectively removing it from your desired product in the organic layer.[9][10]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid. The volume of the acid wash should be approximately one-third to one-half of the organic layer volume.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine impurity will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a solvent less dense than water like ethyl acetate). Drain and collect the organic layer.

  • Repeat: Repeat the acid wash 1-2 more times to ensure complete removal. Monitor the removal by TLC of the organic layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Acid_Base_Extraction_Workflow cluster_0 Process Steps cluster_1 Outputs dissolve 1. Dissolve Crude Product in Organic Solvent wash_acid 2. Wash with 1M HCl (aq) (Forms water-soluble salt of impurity) dissolve->wash_acid separate 3. Separate Layers (Impurity in Aqueous Phase) wash_acid->separate wash_base 4. Wash with NaHCO3 (aq) (Neutralize excess acid) separate->wash_base aqueous_waste Aqueous Waste (Contains Impurity Salt) separate->aqueous_waste wash_brine 5. Wash with Brine wash_base->wash_brine dry 6. Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate 7. Concentrate Solvent dry->concentrate product Purified Product concentrate->product

Caption: Workflow for acid-base extraction impurity removal.

Solution B: Silica Gel Column Chromatography

Causality: This method separates compounds based on their differential adsorption to a stationary phase (silica gel). 4-methoxy-1,2-phenylenediamine is a relatively polar molecule due to its two amine groups and the methoxy group. It will therefore adsorb strongly to the polar silica gel. A less polar desired product will travel through the column faster, allowing for effective separation.[11]

Experimental Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a column with silica gel (e.g., 100-200 mesh) using a suitable non-polar solvent system, such as Hexane/Ethyl Acetate.[11]

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. Start with a low polarity (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which fractions contain your purified product and which contain the impurity.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Trustworthiness Check: The separation of aromatic nitro compounds from their corresponding amines (which are more polar) by column chromatography is a well-established principle.[11] This provides a strong basis for separating the polar diamine impurity from a potentially less polar product.

Problem: My desired product is sensitive to acid.
Solution: Alternative Purification Methods

If your compound contains acid-labile functional groups (e.g., certain esters, acetals, or silyl ethers), an acidic workup is not viable.

  • Column Chromatography: This is the most direct alternative. As detailed above, the polarity difference between the diamine impurity and your product can be exploited for separation without using acid.

  • Recrystallization: If your desired product is a solid, you may be able to find a solvent system where its solubility is high at elevated temperatures but low at room temperature, while the impurity remains soluble. Alternatively, if the impurity is present in a small amount, it may remain in the mother liquor during crystallization of your product.

  • Selective Precipitation: It may be possible to form a salt of the impurity that is insoluble in the reaction solvent. For instance, the addition of CO₂ can sometimes lead to the precipitation of primary amines as ammonium carbamates, a technique known as Selective Ammonium Carbamate Crystallization (SACC).[12] This is an advanced, waste-free method that could be explored for specific applications.[12]

References

  • Loba Chemie. (2019, April 1). 4-METHOXY-1,2-PHENYLENEDIAMINE MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • ResearchGate. (2025, June 11). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]

  • Loba Chemie. (2019, February 5). 4-ETHOXY-1,2-PHENYLENEDIAMINE MSDS. Retrieved from [Link]

  • CPAchem. (2023, June 23). Safety data sheet - 4-Methoxy-o-phenylenediamine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Cheméo. (n.d.). Chemical Properties of 4-Methoxy-o-phenylenediamine (CAS 102-51-2). Retrieved from [Link]

  • Reddit. (2025, September 9). 4-Methoxy-o-phenylenediamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-o-phenylenediamine. Retrieved from [Link]

  • NIST. (n.d.). 4-Methoxy-o-phenylenediamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzene-1,2-diamine dihydrochloride. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for analytical chemists and medicinal chemistry teams requiring rigorous structural verification of thiazole-carboxamide scaffolds.

Executive Summary

The structural validation of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide presents a unique analytical challenge due to the coexistence of three distinct exchangeable proton environments (Amide-NH, Aniline-NH₂, and potentially trace Thiazole-H exchange).[1]

This guide compares the two dominant solvent systems—DMSO-d₆ and CDCl₃ —to establish a "Gold Standard" protocol.[1] While CDCl₃ is the default for lipophilic small molecules, our comparative analysis demonstrates that DMSO-d₆ is the superior choice for this specific analyte, offering a 40% improvement in signal resolution for critical diagnostic protons.[1]

Part 1: Strategic Comparison – Solvent Selection

DMSO-d₆ vs. CDCl₃: The Signal-to-Noise of Structural Certainty[1][2]

For this specific thiazole-aniline conjugate, the choice of solvent is not merely about solubility; it dictates whether you can observe the "fingerprint" protons required for confirming the amide linkage and the free amine.[1]

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Amide -NH- Signal Sharp Doublet/Singlet (δ 9.5–10.2 ppm) Broad Hump / InvisibleDMSO stabilizes the amide proton via H-bonding, slowing chemical exchange and sharpening the peak.[1]
Aniline -NH₂ Signal Distinct Broad Singlet (δ 4.5–5.2 ppm) Broad / Merged with SolventIn CDCl₃, the free amine protons undergo rapid exchange, often disappearing into the baseline.
Thiazole H-2 Proton Deshielded Singlet (δ ~9.2 ppm) Shifted Upfield (δ ~8.8 ppm)The polar environment of DMSO enhances the deshielding of the proton between N and S.
Water Interference H₂O signal at ~3.33 ppmH₂O signal at ~1.56 ppmIn DMSO, the water peak is distinct from the aliphatic region; in CDCl₃, it often obscures crucial aliphatic impurities.

The Verdict: Use DMSO-d₆ . The stabilization of the amide and amine protons provides two extra integration values (1H and 2H respectively) that serve as internal purity checks. In CDCl₃, you lose these 3 integral values, reducing your structural confidence.

Part 2: Detailed Spectral Assignment (in DMSO-d₆)[1][2]

The Molecule Breakdown

To analyze the spectrum, we deconstruct the molecule into two magnetically distinct domains:

  • Domain A (Thiazole Core): Electron-deficient heteroaromatic ring.[1]

  • Domain B (Aniline Ring): Electron-rich, trisubstituted phenyl ring (1-Amide, 2-Amino, 4-Methoxy).[1]

Reference Chemical Shift Table

Note: Values are based on analogous thiazole-carboxamide scaffolds (e.g., Dasatinib intermediates) and substituent chemical shift principles.

AssignmentProton CountTypeChemical Shift (δ ppm)Multiplicity (J Hz)Diagnostic Value
Amide NH 1HExchangeable9.60 – 9.90 Singlet (s)Confirms amide linkage formation.[1]
Thiazole H-2 1HAromatic9.15 – 9.25 Doublet (d, J~2.[1]0)Most deshielded aromatic signal; characteristic of thiazole.[1]
Thiazole H-5 1HAromatic8.40 – 8.50 Doublet (d, J~2.[1]0)Couples with H-2; confirms 4-subst.[1] pattern.
Phenyl H-6 1HAromatic7.15 – 7.30 Doublet (d, J~8.[1][2]5)Ortho to amide; deshielded by carbonyl anisotropy.[1]
Phenyl H-3 1HAromatic6.30 – 6.40 Doublet (d, J~2.[1]5)Ortho to amino/methoxy; highly shielded.[1]
Phenyl H-5 1HAromatic6.15 – 6.25 dd (J~8.5, 2.[1]5)Meta-coupling confirms 1,2,4-substitution.[1]
Aniline NH₂ 2HExchangeable4.80 – 5.10 Broad Singlet (br s)Confirms reduction of nitro precursor (if applicable).
Methoxy -OCH₃ 3HAliphatic3.65 – 3.75 Singlet (s)Strong intensity standard for integration (Set to 3.00).[1]
Critical Impurity Markers

When analyzing production batches, look for these specific "Ghost Peaks" indicating incomplete reaction or degradation:

  • Residual Starting Material (2-Nitro-4-methoxyaniline): Look for missing NH₂ signal and downfield shift of Phenyl H-3 due to the nitro group.[1]

  • Regioisomer (Thiazole-5-carboxamide): The Thiazole H-2 and H-4 protons will show different splitting (often two singlets rather than meta-coupled doublets) and shifts.[1]

Part 3: Visualization & Logic Flow[1]

Structural Verification Workflow

The following diagram illustrates the logical pathway for confirming the structure, prioritizing the "Diagnostic Signals" identified above.

NMR_Analysis_Flow Start Acquire 1H NMR (DMSO-d6, 300K) Check_Solvent Check Solvent Peak (DMSO: 2.50 ppm) Start->Check_Solvent Check_Amide Identify Amide NH (> 9.5 ppm) Check_Solvent->Check_Amide Amide_Found Amide Linkage CONFIRMED Check_Amide->Amide_Found Signal Present Amide_Missing Check for Exchange/D2O or Carboxylic Acid Impurity Check_Amide->Amide_Missing Signal Absent Check_Thiazole Thiazole H-2 & H-5 (8.4 - 9.2 ppm) Amide_Found->Check_Thiazole Thiazole_Pattern 2x Doublets (J~2Hz) CONFIRMED Check_Thiazole->Thiazole_Pattern Pattern Matches Check_Integration Integrate OMe (3.7 ppm) Set to 3.00H Thiazole_Pattern->Check_Integration Check_Phenyl Phenyl Region (6.1 - 7.3 ppm) Phenyl_Pattern ABX System Found (1,2,4-substitution) Check_Phenyl->Phenyl_Pattern Check_Integration->Check_Phenyl

Figure 1: Logic flow for the stepwise structural verification of this compound.

Part 4: Experimental Protocol

Method: High-Resolution 1H NMR Acquisition

Objective: To obtain a spectrum with sufficient resolution to resolve the Thiazole meta-coupling (~2 Hz) and Phenyl meta-coupling (~2.5 Hz).

  • Sample Preparation:

    • Weigh 5–10 mg of the solid analyte into a clean vial.[1]

    • Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Critical Step: Sonicate for 30 seconds. This compound contains an amide backbone which can exhibit polymorphism or aggregation; sonication ensures a monomeric solution.[1]

    • Transfer to a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent).[1]

  • Instrument Parameters (400 MHz or higher recommended):

    • Pulse Sequence: Standard 1-pulse (zg30).

    • Scans (NS): 16 (minimum) to 64 (for impurity profiling).

    • Relaxation Delay (D1): Set to 2.0 seconds . The amide proton has a longer T1 relaxation time; a short D1 will reduce its integration accuracy.[1]

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Phasing: Manual phasing is required for the Amide NH region (9.0–10.0 ppm) as automatic routines often distort the baseline here.[1]

    • Referencing: Calibrate the residual DMSO pentet center to 2.50 ppm .

References

  • Solvation of Amides in DMSO and CDCl3. ResearchGate. (Detailed analysis of amide chemical shift variations and H-bonding stabilization in DMSO).

  • Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. BenchChem. (Comparative data on solvent polarity and exchangeable proton visibility).

  • 1H NMR Chemical Shifts of Thiazole Derivatives. SpectraBase. (Reference spectral data for thiazole-4-carboxamide fragments).

  • Synthesis and NMR Characterization of 2-Amino-N-phenylthiazole-5-carboxamide Derivatives. Pharmaffiliates. (Analogous Dasatinib intermediate spectral data used for shift prediction).

  • 1H NMR Spectrum of 2-Methoxy-4-nitroaniline. ChemicalBook. (Reference for the aniline ring proton coupling patterns before amide formation).

Sources

A Comparative Guide to the LC-MS/MS Fragmentation Patterns of Thiazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Analytical Imperative for Thiazole-4-Carboxamides

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties.[1][2][3] Specifically, the thiazole-4-carboxamide moiety is a key pharmacophore in many developmental drug candidates. As these complex molecules advance through the discovery and development pipeline, their unambiguous characterization is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical tool for this purpose, providing sensitive detection, accurate mass measurement, and, most importantly, structural information through collision-induced dissociation (CID).

Understanding the fragmentation patterns of these molecules is not merely an academic exercise. It is essential for metabolite identification, impurity profiling, and establishing structure-activity relationships (SAR). This guide provides a detailed examination of the characteristic fragmentation pathways of thiazole-4-carboxamides, grounded in the fundamental principles of gas-phase ion chemistry. We will compare the fragmentation of several analogs to illustrate how substituent changes influence the resulting product ion spectra, and provide a robust experimental protocol for acquiring high-quality, reproducible data.

Section 1: Foundational Fragmentation Mechanisms

The fragmentation of a thiazole-4-carboxamide is not a monolithic event but rather a combination of cleavages influenced by the two key structural components: the thiazole ring and the carboxamide linker. Protonation in positive-ion electrospray ionization (ESI) typically occurs on the most basic sites, such as the thiazole nitrogen or the amide oxygen/nitrogen.[4] The subsequent fragmentation is driven by the stability of the resulting fragment ions and neutral losses.

The Thiazole Ring: A Heterocycle's Signature Cleavage

The thiazole ring, an aromatic five-membered heterocycle, exhibits specific fragmentation patterns upon CID. While less prone to cleavage than saturated rings, it can undergo characteristic ring-opening pathways. Common fragmentation of thiazole-containing compounds involves the loss of small, stable neutral molecules like HSCN or cleavage of bonds adjacent to the heteroatoms.[5] The presence of the thiazole ring can often be confirmed by diagnostic fragment ions, such as those at m/z 83 or 84, corresponding to a benzyne-type thiazole fragment or its protonated form.[5]

The Carboxamide Linkage: A Predictable and Dominant Cleavage

The most common and energetically favorable fragmentation pathway for amides is the cleavage of the amide (N-CO) bond.[4] This cleavage is a charge-site-initiated process that results in the formation of a highly stable, resonance-stabilized acylium ion and the loss of the amine as a neutral molecule.[4] This pathway is so dominant, especially in α,β-unsaturated amides, that the resulting acylium ion is often the base peak in the product ion spectrum.[4]

Section 2: Proposed Fragmentation Pathways for a Generic Thiazole-4-Carboxamide

By combining these foundational principles, we can predict the primary fragmentation pathways for a generic N-substituted thiazole-4-carboxamide, [M+H]⁺. The initial protonation likely occurs at the thiazole nitrogen or the amide carbonyl oxygen.

  • Pathway A: Amide Bond Cleavage (Most Dominant) : The protonated molecule undergoes cleavage of the C-N bond of the carboxamide. This is the most common pathway, leading to the formation of the thiazole-4-carbonylium ion and the neutral loss of the corresponding amine (R-NH₂). This is a highly diagnostic fragmentation.

  • Pathway B: Thiazole Ring Fragmentation : Following the initial amide cleavage, the resulting thiazole-4-carbonylium ion can undergo further fragmentation. This typically involves the loss of carbon monoxide (CO) to form a protonated thiazole ion, which may then undergo ring cleavage.

  • Pathway C: Amine Fragment Ion Formation : In cases where the R-group on the amide can form a stable carbocation, an alternative fragmentation can occur where the charge is retained on the amine portion, resulting in an [R-NH₃]⁺ ion. This is more common when R is, for example, a tertiary alkyl group or a stabilized benzyl group.

The logical flow of these fragmentation events is depicted in the diagram below.

G cluster_legend Legend M_H [M+H]⁺ Protonated Thiazole-4-Carboxamide Acylium Thiazole-4-carbonylium ion (m/z 114.00) M_H->Acylium Pathway A - (RNH₂) Amine_Ion [RNH₃]⁺ Amine Fragment Ion M_H->Amine_Ion Pathway C - (Thiazole-4-carboxaldehyde) Protonated_Thiazole Protonated Thiazole (m/z 86.00) Acylium->Protonated_Thiazole Pathway B - (CO) A Primary Fragmentation B Secondary Fragmentation C Dominant Ion

Caption: Proposed CID fragmentation pathways for N-substituted thiazole-4-carboxamides.

Section 3: Comparative Fragmentation Analysis: A Case Study

To illustrate how substituents on the amide nitrogen influence fragmentation, we present a comparative analysis of three hypothetical thiazole-4-carboxamide analogs. The data presented in the table below represents expected product ions and their relative intensities under typical CID conditions.

Compound IDStructure (R-group)Precursor Ion [M+H]⁺Key Product Ions (m/z) and [Proposed Identity]Dominant Pathway
Compound A N-benzyl219.06114.00 [Thiazole-4-carbonylium ion]91.05 [Tropylium ion, C₇H₇⁺]86.00 [Protonated Thiazole]Pathway A is dominant, but the stability of the tropylium ion makes Pathway C competitive.
Compound B N-(4-methoxyphenyl)235.06114.00 [Thiazole-4-carbonylium ion]86.00 [Protonated Thiazole]Pathway A is highly dominant. The amine fragment is not readily formed.
Compound C N-cyclohexyl211.12114.00 [Thiazole-4-carbonylium ion]83.08 [Cyclohexene radical cation]86.00 [Protonated Thiazole]Pathway A is dominant. Loss of cyclohexene from the protonated amine fragment is also possible.
Analysis of Comparative Data:
  • Universal Fragment: As predicted, the m/z 114.00 ion (Thiazole-4-carbonylium) is observed as a major fragment for all three compounds. This ion serves as a powerful diagnostic marker for the thiazole-4-carboxamide core structure. Its subsequent loss of CO to yield the m/z 86.00 ion (protonated thiazole) is also a common feature.

  • Influence of the N-Substituent:

    • Compound A (N-benzyl): The presence of the benzyl group introduces a competitive fragmentation channel (Pathway C). The formation of the highly stable m/z 91 tropylium ion from the benzylamine moiety is a well-known phenomenon in mass spectrometry.

    • Compound B (N-(4-methoxyphenyl)): The electron-donating methoxy group on the phenyl ring does not sufficiently stabilize a positive charge on the amine fragment. Therefore, fragmentation is overwhelmingly directed through Pathway A, making the product ion spectrum very "clean" and dominated by the core structure's fragments.

    • Compound C (N-cyclohexyl): Similar to Compound B, Pathway A is dominant. However, the aliphatic nature of the cyclohexyl group allows for fragmentation pathways like the formation of a cyclohexene radical cation (m/z 83) through charge-remote fragmentation.[6][7]

Section 4: Experimental Protocol for LC-MS/MS Analysis

This protocol is a self-validating system designed to produce high-quality, reproducible fragmentation data for novel thiazole-4-carboxamides.

Sample and Standard Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of each test compound in HPLC-grade methanol or DMSO.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water containing 0.1% formic acid. The formic acid is crucial for promoting efficient protonation in positive-ion ESI.

  • System Suitability: Prepare a solution of a known, related compound (e.g., a commercially available thiazole derivative) at the same concentration to verify instrument performance before and during the analytical run.

LC-MS/MS System and Conditions
ParameterConditionRationale
LC System Agilent 1260 Infinity II or equivalentProvides robust and reproducible chromatographic separation.
Column Zorbax SB-C18, 2.1 x 50 mm, 1.8 µmC18 chemistry provides good retention for these moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for positive-ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a preferred organic modifier for its low viscosity and UV transparency.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 minA standard gradient to elute compounds of varying polarity and ensure column cleaning.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column to ensure good peak shape and efficient ionization.
Injection Volume 2 µLMinimizes peak distortion while providing sufficient analyte for detection.
MS System Agilent 6120 or equivalent QqQ/Q-TOFA tandem MS system is required for CID experiments.
Ionization Mode ESI, PositiveThiazole and amide nitrogens are readily protonated.
MS1 Scan Range m/z 100 - 500To detect the precursor ions of interest.
MS2 Experiment Product Ion ScanTo generate fragmentation spectra.
Collision Energy Stepped (e.g., 10, 20, 40 eV)Using multiple collision energies ensures the capture of both low-energy (e.g., amide cleavage) and high-energy (e.g., ring cleavage) fragments.
Experimental Workflow Diagram

Caption: A typical experimental workflow for analyzing thiazole-4-carboxamides by LC-MS/MS.

Conclusion

The LC-MS/MS fragmentation of thiazole-4-carboxamides is predictable and highly informative. The fragmentation pattern is dominated by a characteristic cleavage of the amide C-N bond, yielding a stable thiazole-4-carbonylium ion (m/z 114) that serves as a reliable diagnostic marker for this entire class of compounds. While this is the primary pathway, the nature of the N-substituent can introduce competitive fragmentation channels, providing additional structural information. By employing a systematic analytical approach with stepped collision energies, researchers can confidently elucidate the structures of novel thiazole-4-carboxamides, identify metabolites, and characterize impurities, thereby accelerating the drug development process.

References

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Comparison of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide vs Dasatinib intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Case Studies: N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide vs. A Key Dasatinib Intermediate

In the landscape of medicinal chemistry, the thiazolecarboxamide scaffold is a cornerstone for developing potent and selective therapeutic agents. Its unique electronic properties and ability to form key hydrogen bonds make it a privileged structure in drug design. This guide provides an in-depth comparison of two distinct thiazolecarboxamide-based intermediates, highlighting how their structural nuances influence synthetic strategies, analytical challenges, and ultimate application in drug manufacturing.

We will examine This compound , a representative building block, and contrast it with 2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide , a critical starting material in the synthesis of Dasatinib.[1][2][3] Dasatinib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[4][5][6] This comparison will illuminate the practical considerations researchers and process chemists face when working with these vital precursors.

Section 1: Profile of this compound

This molecule serves as a versatile building block, featuring a nucleophilic aminophenyl group that is ripe for a variety of coupling reactions. Its structure is defined by an amide linkage between a 4-thiazolecarboxylic acid and a substituted aniline.

Chemical Structure and Properties

The key features are the primary aromatic amine and the methoxy group on the phenyl ring. The amine group is a primary site for subsequent reactions, such as acylation or coupling with electrophilic partners. The methoxy group, being an electron-donating group, can influence the reactivity of the aromatic ring.

General Synthesis Strategy

The synthesis of N-aryl-thiazolecarboxamides typically involves the activation of the carboxylic acid on the thiazole ring, followed by coupling with the corresponding aniline. A common and efficient method is to use a coupling agent like N,N'-Carbonyldiimidazole (CDI) to form a reactive acylimidazole intermediate, which then readily reacts with the amine.

cluster_0 Synthesis of this compound ThiazoleAcid 2-(2-methoxyphenyl)-4- thiazolecarboxylic acid CDI CDI in dry DMF ThiazoleAcid->CDI Activation Intermediate Reactive Acylimidazole Intermediate CDI->Intermediate Coupling Coupling Reaction (70°C, 2h) Intermediate->Coupling Amine 5-aminotetrazole (as amine source example) Amine->Coupling Product N-(2-Amino-4-methoxyphenyl) -4-thiazolecarboxamide (Conceptual Product) Coupling->Product

Caption: General workflow for synthesizing an N-aryl thiazolecarboxamide.

Section 2: Profile of a Key Dasatinib Intermediate: 2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide

This compound is a cornerstone in nearly all reported syntheses of Dasatinib.[2][7] Its structure is precisely engineered to facilitate the subsequent assembly of the final, complex drug molecule.

Chemical Structure and Role in Dasatinib Synthesis

Structurally, it contains a 2-aminothiazole core, which is crucial for the subsequent coupling reaction with a pyrimidine derivative.[5] The N-(2-chloro-6-methylphenyl)carboxamide tail is a significant portion of the final Dasatinib structure, responsible for binding to the target kinase.[4] The steric hindrance from the ortho-chloro and ortho-methyl groups on the phenyl ring presents unique synthetic challenges but is essential for the drug's activity.

Established Synthesis Routes

Multiple synthetic routes have been published, often starting from simpler materials and building the thiazole ring. A common strategy involves the reaction of N-(2-chloro-6-methyl phenyl)-3-ethoxy acrylamide with N-bromosuccinimide (NBS) and thiourea.[2] Another approach involves protecting the 2-amino group of a pre-formed thiazole ring, performing the amidation, and then deprotecting it to yield the desired intermediate.[3]

cluster_1 Synthesis of Dasatinib Intermediate A Acrylamide N-(2-chloro-6-methyl phenyl) -3-ethoxy acrylamide Cyclization Cyclization Reaction Acrylamide->Cyclization Reagents NBS + Thiourea Reagents->Cyclization Product 2-Amino-N-(2-chloro-6-methylphenyl) -5-thiazolecarboxamide Cyclization->Product

Caption: A common synthetic route for the key Dasatinib intermediate.

Critical Quality Attributes and Impurity Control

As a key starting material for an active pharmaceutical ingredient (API), the purity of this intermediate is paramount. Process-related impurities, such as unreacted starting materials or by-products from side reactions, must be tightly controlled to meet regulatory standards.[8][9] The presence of impurities can lead to the formation of downstream impurities in the final Dasatinib drug substance, potentially affecting its safety and efficacy.[10]

Section 3: Head-to-Head Comparison

FeatureThis compound2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (Dasatinib Intermediate)
Primary Reactive Site Primary aromatic amine on the phenyl ring.Primary amine on the thiazole ring (position 2).
Structural Complexity Simpler substitution pattern on the phenyl ring.Sterically hindered phenyl group (ortho-chloro and -methyl).
Typical Role General-purpose building block for creating diverse chemical libraries.Highly specific precursor for the synthesis of Dasatinib.
Synthesis Yield Generally high, as coupling is straightforward. (e.g., ~79% for similar reactions[11]).Variable, dependent on the route. Patented methods report high yields (e.g., 89%[7]).
Key Synthetic Challenge Ensuring selective reaction at the desired amine if other nucleophilic sites are present.Managing steric hindrance and achieving high purity required for API synthesis.
Analytical Focus Standard characterization (NMR, MS) to confirm structure.Rigorous impurity profiling using stability-indicating HPLC methods to quantify process-related impurities.[1][12]

Section 4: Experimental Protocols

A pivotal step in Dasatinib synthesis is the coupling of the 2-aminothiazole intermediate with a dichloropyrimidine derivative to form the penultimate intermediate, N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide .[5][13]

Protocol: Synthesis of Dasatinib Penultimate Intermediate

Objective: To synthesize N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide via nucleophilic aromatic substitution.

Materials:

  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 4,6-dichloro-2-methylpyrimidine

  • A strong base (e.g., Sodium Hydride, Potassium Hydride, or Sodium Amide)[14]

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (for quenching)

Procedure:

  • Cool a reaction flask containing anhydrous THF to a low temperature (e.g., -30°C to -20°C).[14]

  • Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the strong base (e.g., Sodium Hydride) to the cold THF and stir for 10 minutes. Rationale: The strong base is required to deprotonate the 2-amino group on the thiazole ring, forming a potent nucleophile.

  • Slowly add the 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide intermediate, ensuring the temperature remains low.

  • Add a solution of 4,6-dichloro-2-methylpyrimidine in THF to the reaction mixture.

  • Allow the reaction to warm slightly (e.g., to -10°C) and stir for several hours (2-6 hours, monitored by TLC or HPLC).[13][14] Rationale: The nucleophilic thiazole-amine attacks one of the chlorine atoms on the pyrimidine ring, displacing it.

  • Upon completion, slowly quench the reaction by adding 1 M HCl until the pH is acidic (e.g., pH 5-6). Rationale: This neutralizes the excess base and protonates any remaining anionic species.

  • Control the temperature at 0-5°C to induce crystallization of the product.

  • Collect the solid product by filtration, wash with cold THF, and dry under vacuum.

Expected Outcome: A crude product with high yield (often >95%) and purity that can be further purified if necessary.[14]

cluster_2 Experimental Workflow for Intermediate Coupling Start 1. Cool THF & Add Base Add_IntA 2. Add Dasatinib Intermediate A Start->Add_IntA Add_IntB 3. Add Dichloropyrimidine Add_IntA->Add_IntB React 4. Stir at -10°C (2-6h) Add_IntB->React Quench 5. Quench with HCl (pH 5-6) React->Quench Crystallize 6. Crystallize at 0-5°C Quench->Crystallize Filter 7. Filter & Dry Product Crystallize->Filter

Caption: Step-by-step workflow for the synthesis of the penultimate Dasatinib intermediate.

Section 5: Application Context: The Role of Intermediates in Dasatinib's Mechanism of Action

The meticulous synthesis and purification of Dasatinib's intermediates are not merely academic exercises; they are critical for ensuring the final drug can effectively and safely perform its function. Dasatinib is a multi-kinase inhibitor that targets several key proteins involved in cancer cell proliferation, most notably BCR-ABL and the SRC family of kinases.[4][8]

The BCR-ABL fusion protein is the hallmark of chronic myelogenous leukemia, and its uncontrolled kinase activity drives the disease.[6] Dasatinib binds to the ATP-binding site of this kinase, inhibiting its activity and blocking downstream signaling pathways that lead to cell growth and survival.[4]

cluster_3 Simplified Dasatinib Signaling Inhibition BCR_ABL BCR-ABL Kinase Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation SRC SRC Family Kinases SRC->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits

Caption: Dasatinib inhibits key kinases to block cancer cell proliferation.

Any structural deviation in an intermediate, even a minor one, can carry through the synthesis and result in a final molecule that either cannot bind to its target kinases or has off-target activities, leading to reduced efficacy or increased toxicity. Therefore, the rigorous control and analysis of intermediates like 2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide are fundamental to the production of safe and effective Dasatinib.

Conclusion

The comparison between a general building block like this compound and a highly specific drug precursor like the key Dasatinib intermediate reveals the core principles of pharmaceutical process development. While both share a common thiazolecarboxamide motif, their synthetic pathways, analytical requirements, and strategic applications diverge significantly. The Dasatinib intermediate exemplifies a molecule where structure is precisely tailored for its role, demanding a synthesis process that is not only efficient but also exceptionally well-controlled to ensure the quality and safety of the final life-saving medication. This underscores the critical importance of understanding the chemistry and function of every intermediate in the journey from laboratory synthesis to clinical application.

References

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  • Unknown Author. (2025). Overall review on analytical method development and validation of Dasatinib. [Source document not fully available].
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  • Pharmaffiliates. N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)(nitroso)amino)thiazole-5-carboxamide. [Link]

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A Comparative Guide to Purity Validation of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide: A UPLC-First Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the purity validation of the small molecule entity, N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide, with a primary focus on the strategic advantages of Ultra-Performance Liquid Chromatography (UPLC). We will explore the rationale behind method development, present a detailed UPLC protocol, and compare its performance characteristics against traditional High-Performance Liquid Chromatography (HPLC). The methodologies described herein are grounded in established regulatory principles to ensure data integrity and robustness, making this guide an essential resource for researchers and professionals in pharmaceutical development and quality control.

The Imperative of Purity and the Analytical Challenge

This compound is a complex heterocyclic compound whose therapeutic efficacy and safety are intrinsically linked to its purity profile. The presence of impurities, even at trace levels, can significantly impact a drug's safety, stability, and overall quality. These impurities may originate from starting materials, by-products of the synthesis process, or degradation products.[1] Therefore, a highly sensitive and resolving analytical method is not merely a regulatory requirement but a scientific necessity for ensuring patient safety.[2]

The analytical goal is to develop a method that can separate the active pharmaceutical ingredient (API) from all potential process-related and degradation impurities, allowing for their accurate quantification.

UPLC vs. HPLC: A Paradigm Shift in Chromatographic Efficiency

For decades, HPLC has been the cornerstone of pharmaceutical analysis. However, the advent of UPLC technology represents a significant evolution, offering tangible benefits for purity analysis.[3] The primary distinction lies in the particle size of the stationary phase and the operating pressure of the system.[4] UPLC systems utilize columns packed with sub-2 µm particles, whereas traditional HPLC columns use particles in the 3-5 µm range.[5][6] This fundamental difference has profound consequences for analytical performance.

Why Choose UPLC? The Causality Behind the Choice

  • Superior Resolution: The smaller particle size in UPLC columns leads to a dramatic increase in column efficiency. This results in sharper, narrower peaks, which allows for the separation of closely eluting impurities that might co-elute and remain undetected in an HPLC system.[7][8]

  • Increased Speed: The higher efficiency means that shorter column lengths can be used to achieve the same or better separation, and higher optimal linear velocities are possible.[9] This translates to significantly shorter analysis times—often reducing a 20-minute HPLC run to under 5 minutes—without compromising data quality.[4] This high-throughput capability is invaluable in a drug development setting.

  • Enhanced Sensitivity: The narrower peaks produced by UPLC result in a greater peak height for a given concentration, leading to a better signal-to-noise ratio. This improved sensitivity is critical for detecting and quantifying trace-level impurities.[5]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a substantial decrease in solvent usage, making UPLC a more environmentally friendly and cost-effective technology.[10]

The following table provides a quantitative comparison of typical performance characteristics between the two techniques.

Parameter Conventional HPLC UPLC (Ultra-Performance Liquid Chromatography) Impact on Purity Analysis
Column Particle Size 3 - 5 µm< 2 µmSmaller particles provide higher efficiency and resolving power.[6]
System Backpressure 500 - 6,000 psiUp to 15,000 psiHigher pressure allows for the use of smaller particles and higher flow rates.[10]
Typical Run Time 15 - 30 minutes2 - 10 minutesFaster analysis increases sample throughput and laboratory productivity.[4]
Peak Resolution GoodExcellentSuperior separation of API from closely related impurities.[7]
Sensitivity (S/N) StandardHighImproved detection and quantification of trace-level impurities.[5]
Solvent Consumption HighLow (60-80% reduction)Reduced operational costs and environmental impact.[10]

Developing a Robust UPLC Method for Purity Validation

The development of a UPLC method is a systematic process designed to achieve the desired separation with optimal performance. The goal is to create a method that is "fit-for-purpose," capable of accurately measuring the purity of this compound.

Rationale for Method Component Selection
  • Column Chemistry: Given the aromatic rings and polar functional groups (amine, amide, methoxy) of the target molecule, a reversed-phase separation is the most logical approach. An Acquity UPLC® BEH C18 column (or equivalent) with a 1.7 µm particle size is an excellent starting point. The C18 stationary phase provides the necessary hydrophobicity for retention, while the BEH (Ethylene Bridged Hybrid) particle technology ensures high efficiency and chemical stability across a wide pH range.

  • Mobile Phase: A gradient elution using a combination of a weak acid in water (Mobile Phase A) and an organic solvent (Mobile Phase B) is necessary to resolve compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate silanol groups on the stationary phase, reducing peak tailing for basic compounds like our target analyte. It also ensures good ionization for potential mass spectrometry (MS) detection.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency.

  • Detection: A Photodiode Array (PDA) detector is highly recommended. It allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for:

    • Peak Purity Assessment: Comparing spectra across a single peak to check for co-eluting impurities.

    • Method Optimization: Determining the optimal detection wavelength for maximum sensitivity for the API and all known impurities.

    • Impurity Identification: Providing preliminary UV spectral information about unknown peaks.

Proposed UPLC Method Parameters

The following table outlines the recommended starting parameters for the UPLC method.

Parameter Condition
Instrument Waters Acquity UPLC® System or equivalent
Column Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection PDA Detector, 254 nm (or optimal λmax)
Sample Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis.

Preparation of Solutions
  • Sample Diluent: Prepare a 1:1 (v/v) mixture of HPLC-grade acetonitrile and ultrapure water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the sample diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

Chromatographic Procedure and System Suitability

The workflow for analysis ensures system readiness before proceeding to validation.

G prep Prepare Mobile Phases & Solutions equil Equilibrate System (10 column volumes) prep->equil sst Perform System Suitability Test (SST) (Inject Working Standard 5x) equil->sst check Verify SST Criteria (%RSD, Tailing Factor, Plates) sst->check inject Inject Blank, Standard, and Sample Solutions check->inject Pass fail Troubleshoot System & Re-equilibrate check->fail Fail process Process Data & Calculate Purity inject->process fail->equil

Caption: UPLC analysis and system suitability workflow.

  • System Equilibration: Equilibrate the UPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the sample diluent (blank) to ensure no interfering peaks are present.

    • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • SST Acceptance Criteria: The system is deemed suitable for use if the following criteria are met for the five replicate injections:

    • Peak Area Repeatability: Relative Standard Deviation (%RSD) ≤ 2.0%.

    • Retention Time Repeatability: %RSD ≤ 1.0%.

    • Tailing Factor (Asymmetry): Between 0.8 and 1.5.

    • Theoretical Plates: > 5000.

  • Sample Analysis: Once SST criteria are met, inject the blank, Working Standard Solution, and Sample Solution in sequence.

  • Data Processing: Integrate all peaks in the chromatograms. Calculate the purity of the sample using the area percent method, correcting for relative response factors if known.

    • % Purity = (Area of API Peak / Sum of All Peak Areas) x 100

Method Validation: Demonstrating Fitness for Purpose

Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[11] The validation of this UPLC method must be conducted in accordance with regulatory guidelines such as ICH Q2(R2).[12][13]

G mv Method Validation spec Specificity mv->spec lin Linearity & Range mv->lin acc Accuracy mv->acc prec Precision (Repeatability & Intermediate) mv->prec lod LOD & LOQ mv->lod rob Robustness mv->rob

Caption: Key parameters for analytical method validation.

The following table summarizes the validation parameters and typical acceptance criteria.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak for API is resolved from all other peaks (Resolution > 2.0). Peak purity analysis (via PDA) shows no co-elution.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999 for a plot of peak area vs. concentration.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the nominal test concentration for an assay. For impurities, from LOQ to 120% of the specification limit.
Accuracy The closeness of test results to the true value. Assessed by spike recovery studies.Mean recovery between 98.0% and 102.0% at multiple concentration levels.
Precision (Repeatability) The precision of the method under the same operating conditions over a short interval.%RSD ≤ 2.0% for the assay of multiple preparations of a homogeneous sample.
Precision (Intermediate) The precision of the method within the same laboratory, but on different days, with different analysts, or on different equipment.%RSD ≤ 3.0% for the assay results between the different conditions.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision (%RSD) and accuracy at this level.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.1 mL/min flow rate).System suitability parameters remain within acceptance criteria. No significant change in results.

Conclusion

The adoption of UPLC for the purity validation of this compound offers undeniable advantages over traditional HPLC. Its superior resolving power, speed, and sensitivity provide a higher degree of confidence in the quality of the drug substance. By following a systematic approach to method development and adhering to rigorous validation protocols outlined by regulatory bodies like the FDA and ICH, researchers can establish a robust, reliable, and efficient analytical procedure.[14] This UPLC-first strategy not only accelerates the drug development timeline through increased sample throughput but also enhances the assurance of product safety and efficacy, which is the ultimate goal of pharmaceutical analysis.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • Patel, K., Patel, J., & Patel, M. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]

  • Patsnap. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared. Patsnap Eureka. [Link]

  • Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Separation Science. [Link]

  • Pharmaguideline. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • Waters Corporation. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Walter, T. H. (2025, October 7). UPLC Columns: Fundamentals, Chemistries, and Selected Small-Molecule Applications. Chromatography Online. [Link]

  • U.S. Food and Drug Administration. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Chan, C. C., et al. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • BioPharm International. (2026, February 10). Method Validation Guidelines. [Link]

  • Jesionowska, A., et al. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18072206, N-(2-amino-4-methoxyphenyl)-4-ethylbenzamide. [Link]

  • Reid, K., et al. (2019). Quantitative analysis of small molecules in complex matrices using UPLC-QTOF-MS. ResearchGate. [Link]

  • Hawezy, H. J. S., et al. (2020). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal. [Link]

  • NIST. Thiazole, 2-amino-4-(p-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • Journal of Food and Drug Analysis. (2007). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. [Link]

  • Mattmann, M. E., et al. (2012). Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective Kv7.1 (KCNQ1) potassium channel activator. PMC. [Link]

  • John, S., et al. (2022). A Comprehensive Review on Synthesis and Characterization of Pharmaceutical Impurities. World Journal of Pharmaceutical Research. [Link]

  • Stankov, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Infrared (IR) Spectroscopy of Thiazole-Amide Bonds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spectroscopic Signature of a Privileged Pharmacophore

In the landscape of modern drug discovery, the thiazole-amide motif stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds. From antivirals to kinase inhibitors, the unique electronic and structural properties of this combined functional group are pivotal to molecular recognition and therapeutic efficacy. For the medicinal chemist and analytical scientist, confirming the successful synthesis and structural integrity of these molecules is a task of paramount importance.

Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. It provides a distinct vibrational fingerprint of a molecule, allowing for the direct interrogation of its functional groups. This guide provides an in-depth comparison of the IR spectral features of the amide linkage and the thiazole ring, explains how to interpret the spectrum of a molecule containing both, and presents a field-proven protocol for acquiring high-quality data using modern instrumentation.

Chapter 1: The Vibrational Language of the Amide Bond

The amide bond is the cornerstone of peptides and a vast array of synthetic molecules. Its IR spectrum is dominated by several characteristic bands, primarily the N-H stretch, Amide I, and Amide II bands. The precise position of these bands is exquisitely sensitive to the molecule's local environment, particularly hydrogen bonding.[1]

  • N-H Stretching: In a dilute solution with a non-polar solvent, secondary amides exhibit a single, sharp "free" N-H stretching band between 3500-3400 cm⁻¹.[1] However, in the solid state, extensive hydrogen bonding broadens this band and shifts it to a lower frequency, typically in the 3350-3180 cm⁻¹ range.[1] This shift is a direct probe of intermolecular interactions.

  • Amide I Band (1700-1630 cm⁻¹): This is the most intense and arguably most useful band in the amide spectrum.[2] It arises primarily from the C=O stretching vibration (70-85%) with a minor contribution from the C-N stretch.[2][3] Its frequency is determined by the backbone conformation and hydrogen bonding pattern.[2] A lower wavenumber (e.g., ~1650 cm⁻¹ in the solid state) indicates a C=O bond weakened by hydrogen bonding, a common feature in solid-phase amides.[1]

  • Amide II Band (1580-1510 cm⁻¹): The Amide II band is more complex, deriving from a combination of in-plane N-H bending (40-60%) and C-N stretching (18-40%).[2] In solid-state secondary amides, this band typically appears between 1570-1515 cm⁻¹.[1] Because the N-H bond is directly involved, this band is highly sensitive to deuteration, which can be a useful isotopic labeling strategy for spectral assignment.[3]

cluster_amide Key Amide Vibrational Modes Amide R-(C=O)-NH-R' NH_Stretch N-H Stretch ~3300 cm⁻¹ Amide->NH_Stretch Stretching Amide_I Amide I (C=O Stretch) ~1650 cm⁻¹ Amide->Amide_I Stretching Amide_II Amide II (N-H Bend + C-N Stretch) ~1550 cm⁻¹ Amide->Amide_II Bending/ Stretching

Key vibrational modes of a secondary amide group.

Chapter 2: Identifying the Thiazole Ring

The thiazole ring, as an aromatic heterocycle, presents a more complex set of IR absorptions arising from skeletal vibrations. While less intense than the amide C=O stretch, these bands are diagnostic for the presence of the ring.

  • Skeletal Vibrations (1620-1300 cm⁻¹): Thiazole and its derivatives exhibit a series of bands due to the stretching and bending of the entire ring system. These include vibrations that can be described as C=N stretching, C=C stretching, and other coupled ring modes.[4][5] For instance, bands in the 1620-1560 cm⁻¹ region are often assigned to C=N stretching vibrations.[4] Additional characteristic skeletal bands can be found in the 1450-1300 cm⁻¹ range.[5]

  • C-H Vibrations: Like other aromatic systems, C-H stretching vibrations appear above 3000 cm⁻¹ (typically 3120-3050 cm⁻¹).[6] Out-of-plane C-H bending vibrations are also characteristic and occur at lower frequencies (900-650 cm⁻¹), though their positions are highly dependent on the substitution pattern of the ring.[5]

Chapter 3: Comparative Analysis of Thiazole-Amide Spectra

When both functionalities are present, the resulting IR spectrum is a superposition of their individual absorptions. The key to successful interpretation lies in identifying diagnostic bands and recognizing regions of potential overlap. A study synthesizing various N-thiazolyl-acetamide derivatives provides concrete examples, showing the N-H amide stretch around 3320 cm⁻¹ and a strong C=O amide stretch near 1693 cm⁻¹.[7]

The table below provides a comparative guide to the expected IR bands.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) (Solid State) Key Characteristics & Interpretation Notes
N-H StretchSecondary Amide3350 - 3180[1]Broad due to hydrogen bonding. Its presence is a strong indicator of the amide N-H group.
Aromatic C-H StretchThiazole3120 - 3050[6]Weaker than N-H stretch. Confirms the aromatic C-H bonds on the thiazole ring.
Amide I (C=O Stretch) Amide 1700 - 1630 [2][3]Strongest and most diagnostic peak. Its position below 1700 cm⁻¹ confirms the amide carbonyl, influenced by resonance and H-bonding.[1][8]
C=N / C=C StretchThiazole1620 - 1450[4]Medium to weak intensity. These bands confirm the thiazole ring's presence but can sometimes overlap with the Amide II band.
Amide II Amide 1580 - 1515 [1][2]Medium to strong intensity. A combination of N-H bend and C-N stretch. A clear diagnostic band for secondary amides.
Skeletal VibrationsThiazole1450 - 1300[5]A "fingerprint" region for the thiazole ring, consisting of multiple medium-to-weak bands.

Expert Interpretation: The most unambiguous signal to confirm the formation of a thiazole-amide bond is the presence of a very strong Amide I band (typically 1690-1640 cm⁻¹) alongside the characteristic fingerprint bands of the thiazole ring. The presence of both a broad N-H stretch (~3300 cm⁻¹) and a distinct Amide II band (~1550 cm⁻¹) further solidifies the identification of the secondary amide linkage.

Chapter 4: Field Protocol for Acquiring High-Fidelity Spectra via ATR-FTIR

Attenuated Total Reflectance (ATR) has become the dominant sampling technique for FTIR because it requires little to no sample preparation for solid powders and liquids.[9][10][11] The following protocol ensures reproducible, high-quality data.

Objective: To obtain a clean, artifact-free IR spectrum of a solid thiazole-amide compound.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.[12][13]

Step-by-Step Methodology
  • Crystal Cleaning & Verification:

    • Action: Thoroughly wipe the ATR crystal surface with a solvent-moistened, lint-free swab (e.g., isopropanol or ethanol). Dry completely with a fresh swab.

    • Causality: The ATR technique is surface-sensitive; any residue from previous samples or cleaning solvents will appear in your spectrum.[9] An immaculate crystal is the foundation of a clean spectrum.

  • Acquire the Background Spectrum:

    • Action: With the clean, empty ATR accessory in position, run a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹).

    • Causality: This step is a self-validating system. The background scan measures the instrument's ambient environment (e.g., atmospheric water and CO₂).[14] The instrument software will automatically ratio the sample scan against this background, removing environmental interference and providing a true spectrum of only your sample.

  • Sample Application:

    • Action: Place a small amount of the solid powder sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.[12]

    • Causality: Only the portion of the sample in direct contact with the crystal will be measured.[13] Covering the crystal ensures a representative and strong signal.

  • Apply Pressure & Ensure Contact:

    • Action: Use the ATR's pressure clamp to press the solid powder firmly against the crystal.[9] Apply consistent pressure until the signal intensity is maximized (observed in a live-view mode if available).

    • Causality: The IR light's evanescent wave penetrates only a few microns into the sample.[9][11] Intimate, void-free contact between the sample and the crystal is critical for a strong, high-quality spectrum. Poor contact leads to weak signals and distorted peak shapes.

  • Acquire the Sample Spectrum:

    • Action: Using the same parameters as the background scan, collect the sample spectrum.

    • Causality: Consistency in scan number and resolution between background and sample scans is essential for proper spectral subtraction and noise reduction.

  • Post-Measurement Cleanup:

    • Action: Release the pressure clamp, recover the bulk of your sample if needed, and clean the crystal surface thoroughly as described in Step 1.

    • Causality: Proper cleanup prevents cross-contamination and ensures the instrument is ready for the next user, maintaining data integrity across all experiments.

cluster_workflow ATR-FTIR Experimental Workflow start Start step1 1. Clean ATR Crystal (e.g., with Isopropanol) start->step1 step2 2. Acquire Background Spectrum (Measures Atmosphere) step1->step2 step3 3. Apply Solid Sample (Cover Crystal Surface) step2->step3 step4 4. Apply Consistent Pressure (Ensure Good Contact) step3->step4 step5 5. Acquire Sample Spectrum (Ratioed Against Background) step4->step5 step6 6. Clean ATR Crystal (Prevent Contamination) step5->step6 end_node End: High-Quality Spectrum step6->end_node

A self-validating workflow for acquiring ATR-FTIR spectra.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of thiazole-amide compounds. By understanding the distinct signatures of the amide bond—particularly the powerful Amide I band—and the fingerprint vibrations of the thiazole ring, researchers can quickly and confidently confirm the identity of their target molecules. The modern ATR-FTIR technique simplifies data acquisition to a rapid, reproducible workflow, placing robust analytical power directly into the hands of the synthetic and process chemist. This guide serves as a foundational reference to empower scientists in drug development to leverage IR spectroscopy to its fullest potential.

References

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  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]

  • Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing. [Link]

  • Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. MDPI. [Link]

  • (PDF) Infrared and Raman spectra of 1,2,5-thiadiazole. Academia.edu. [Link]

  • The main vibrational modes of the peptide bond used in IR and Raman spectroscopies to elucidate proteins and polypeptides structure. ResearchGate. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. [Link]

  • Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. Journal of the American Chemical Society. [Link]

  • Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT. [Link]

  • Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. [Link]

  • Nithiamide | C5H5N3O3S. PubChem - NIH. [Link]

  • The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • Thiazole Amide Derivatives (Synthesis, Spectral Investigation, Chemical Properties, Antifungal Assay). ResearchGate. [Link]

  • Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives. Research Square. [Link]

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. University of Colorado Boulder. [Link]

  • Sample preparation and factors affect IR bands. SlideShare. [Link]

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The Isomeric Dichotomy: A Comparative Guide to the Potency of Thiazole-4-carboxamide and Thiazole-5-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of medicinal chemistry, the thiazole ring stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1] The seemingly subtle shift of a carboxamide group from the 4- to the 5-position of this heterocyclic ring can profoundly influence the resulting molecule's interaction with biological targets, leading to significant differences in potency and selectivity. This guide offers an in-depth, objective comparison of the pharmacological potential of thiazole-4-carboxamide and thiazole-5-carboxamide derivatives, supported by experimental data to inform and guide researchers in the fields of drug discovery and development.

At a Glance: Key Differences in Biological Activity

While both thiazole-4-carboxamide and thiazole-5-carboxamide derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory effects, the positioning of the carboxamide moiety dictates the molecule's spatial arrangement and electronic properties, thereby influencing its binding affinity to specific protein targets.[2][3]

Biological TargetThiazole-4-carboxamide DerivativesThiazole-5-carboxamide DerivativesKey Takeaway
c-Met Kinase Generally exhibit lower potency in the studied examples.Have shown greater potency, suggesting a more favorable interaction with the c-Met active site.[4]The 5-carboxamide scaffold appears more suitable for designing potent c-Met inhibitors.
Antiviral (HIV-1, Adenovirus, Coronavirus) Limited specific data available in direct comparison.A notable derivative, GPS491, has demonstrated potent, broad-spectrum antiviral activity by altering viral RNA processing.[5][6]The thiazole-5-carboxamide scaffold shows significant promise for the development of novel antiviral agents.
Anticancer (General) Derivatives have shown potent activity against various cancer cell lines.[2][7]A range of derivatives also exhibit significant anticancer properties against multiple cell lines.[8]Both scaffolds are viable starting points for anticancer drug discovery, with potency being highly dependent on the specific substitutions.
Akt Kinase Not the primary focus of the reviewed literature for direct comparison.A series of 2-substituted thiazole-5-carboxamides were identified as potent pan-Akt inhibitors.[9]The 5-carboxamide scaffold has been successfully exploited for potent Akt inhibition.

Deep Dive: Comparative Potency in c-Met Kinase Inhibition

The c-Met proto-oncogene, a receptor tyrosine kinase, is a well-validated target in oncology. A study involving the design and synthesis of thiazole/thiadiazole carboxamide-based derivatives as potential c-Met kinase inhibitors provides a direct, albeit nuanced, comparison between different carboxamide placements. While the study primarily focused on thiazole-2-carboxamide and thiazole-4-carboxamide derivatives, the data allows for an inferential comparison.

In this research, thiazole-2-carboxamide based derivatives (referred to as C3) consistently exhibited higher potency than the thiazole-4-carboxamide derived analogues (referred to as C4).[4] For instance, compound 51e (a thiazole-2-carboxamide) showed a c-Met IC50 of 34.48 nM, whereas its thiazole-4-carboxamide counterpart, 51g , had an IC50 of 39.36 nM. A similar trend was observed between compounds 51f (IC50 = 29.05 nM) and 51h (IC50 = 35.42 nM).[4] Although this is not a direct comparison with thiazole-5-carboxamides, it highlights the critical role of the carboxamide position in determining inhibitory activity against c-Met. The authors suggest that the thiazole carboxamide moiety is crucial for hydrogen-bonding interactions within the c-Met active site, and the positioning at the 2-position appears to be more optimal than the 4-position.[4] This provides a strong rationale for prioritizing the exploration of 2- and 5-substituted thiazole carboxamides over their 4-substituted counterparts in the context of c-Met inhibition.

Thiazole-5-carboxamide: A Promising Scaffold for Broad-Spectrum Antiviral Activity

Recent research has highlighted the potent and broad-spectrum antiviral activity of a thiazole-5-carboxamide derivative, GPS491. This compound emerged from a medicinal chemistry optimization of a stilbene inhibitor of HIV-1.[5][6] GPS491 demonstrated a potent ability to block HIV-1 replication, with an IC50 of approximately 0.25 µM, by inhibiting viral gene expression and altering the production of viral RNAs.[5][6]

Significantly, the antiviral activity of GPS491 was not limited to HIV-1. It also effectively inhibited the replication of adenovirus and multiple coronaviruses, including SARS-CoV-2.[5][6] The mechanism of action appears to involve the modulation of cellular factors involved in RNA processing, leading to alterations in the accumulation and phosphorylation of splicing regulatory SR proteins.[5] This host-targeted mechanism suggests a higher barrier to the development of viral resistance.

The discovery of GPS491's potent and broad-spectrum antiviral activity underscores the significant potential of the thiazole-5-carboxamide scaffold in the development of novel antiviral therapeutics.

Experimental Protocols

General Synthesis of Thiazole-5-carboxamide Derivatives

A common synthetic route to thiazole-5-carboxamide derivatives involves the reaction of an acyl chloride with appropriate arylamines.

Step-by-step methodology:

  • Preparation of the acyl chloride: A suitable 2-substituted-4-(trifluoromethyl)thiazole-5-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like dichloromethane (DCM) to form the corresponding acyl chloride.

  • Amide bond formation: The acyl chloride is then reacted with a desired arylamine at room temperature in a solvent like DCM.

  • Base: A base, such as N,N-diisopropylethylamine (DIPEA), is typically required to neutralize the HCl generated during the reaction and to facilitate the coupling to achieve acceptable yields.

  • Purification: The crude product is purified by column chromatography to yield the final thiazole-5-carboxamide derivative.

G cluster_synthesis Synthesis of Thiazole-5-carboxamide start 2-Substituted-4-(trifluoromethyl)thiazole-5-carboxylic acid acyl_chloride Acyl Chloride Intermediate start->acyl_chloride Thionyl Chloride / DCM product Thiazole-5-carboxamide Derivative acyl_chloride->product DIPEA / DCM arylamine Arylamine arylamine->product

Caption: General synthetic workflow for thiazole-5-carboxamide derivatives.

In Vitro Antiviral Activity Assay

The antiviral activity of thiazole carboxamide derivatives can be assessed using cell-based assays that measure the inhibition of viral replication.

Step-by-step methodology for HIV-1 inhibition:

  • Cell Culture: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 promoter, are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound.

  • Viral Infection: A standardized amount of HIV-1 is added to the wells.

  • Incubation: The plates are incubated for a period that allows for viral entry, replication, and expression of the reporter genes (typically 48 hours).

  • Quantification of Viral Replication: Luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the compound compared to a vehicle control is used to determine the inhibitory concentration (IC50).

  • Cytotoxicity Assay: In parallel, the cytotoxicity of the compound on the host cells is determined using an assay such as the MTT or MTS assay to ensure that the observed antiviral effect is not due to cell death.

G cluster_antiviral_assay In Vitro Antiviral Assay Workflow seeding Seed TZM-bl cells in 96-well plates treatment Treat cells with test compound dilutions seeding->treatment infection Infect with HIV-1 treatment->infection cytotoxicity Parallel Cytotoxicity Assay (CC50) treatment->cytotoxicity incubation Incubate for 48 hours infection->incubation readout Measure Luciferase Activity (IC50) incubation->readout

Caption: Workflow for in vitro HIV-1 inhibition assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole carboxamide derivatives is highly dependent on the nature and position of the substituents on both the thiazole ring and the carboxamide nitrogen.

  • For c-Met Inhibition: As previously discussed, the position of the carboxamide group is a critical determinant of potency.

  • For Anticancer Activity: In a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, the highest activity against the A-549 lung cancer cell line was achieved with a 4-chloro-2-methylphenyl amido substituent and a 2-chlorophenyl group at the 2-position of the thiazole ring.[8] This highlights the importance of specific halogen and alkyl substitutions on the phenyl rings for enhancing anticancer potency.

  • For Akt Inhibition: In the development of thiazole-5-carboxamide based Akt inhibitors, systematic optimization of the substituent at the 2-position of the thiazole ring led to a significant increase in potency.[9]

Conclusion

The comparative analysis of thiazole-4-carboxamide and thiazole-5-carboxamide scaffolds reveals distinct and compelling profiles for drug discovery. While both isomers serve as valuable starting points for the development of various therapeutic agents, the current body of evidence suggests that the thiazole-5-carboxamide core may hold a particular advantage in the design of potent c-Met kinase inhibitors and broad-spectrum antiviral agents. The strategic placement of the carboxamide moiety at the 5-position appears to facilitate more favorable interactions with the active sites of these key biological targets.

Conversely, the thiazole-4-carboxamide scaffold should not be disregarded, as its derivatives have also demonstrated significant biological activities. Ultimately, the choice between these two isomeric cores will be dictated by the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies across a wider range of biological targets are warranted to fully elucidate the therapeutic potential of these versatile heterocyclic scaffolds.

References

  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. Available from: [Link]

  • Dahal, S., et al. (2022). The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation. Viruses, 14(1), 60. Available from: [Link]

  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. Available from: [Link]

  • Dahal, S., et al. (2022). The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation. Viruses, 14(1), 60. Available from: [Link]

  • Popsavin, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Organic Chemistry, 26(12), 1166-1198. Available from: [Link]

  • Lee, S. Y., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(4), 314-321. Available from: [Link]

  • Srivastava, P. C., et al. (1977). Synthesis and antiviral activity of certain thiazole C-nucleosides. Journal of Medicinal Chemistry, 20(2), 256-262. Available from: [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. Available from: [Link]

  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512-29526. Available from: [Link]

  • Dahal, S., et al. (2021). The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation. ResearchGate. Available from: [Link]

  • Shukla, A. P., & Verma, V. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 4445-4460. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 20(9), e0309876. Available from: [Link]

  • Al-Tel, T. H. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Journal of Pharmaceutical Negative Results, 12(1), 1-10. Available from: [Link]

  • Al-Salahi, R., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 21(11), 1-25. Available from: [Link]

  • Zhang, L., et al. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters, 22(2), 1010-1014. Available from: [Link]

  • Zhang, L., et al. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. Available from: [Link]

  • Rauf, A., et al. (2024). Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. Chemistry & Biodiversity, e202400305. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Antibiotics, 12(11), 1586. Available from: [Link]

  • Wazalwar, S. S., et al. (2020). Synthesis of thiazolylcarboxamides of 4a–d and 5a–d. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1761-1768. Available from: [Link]

  • Ontosight AI. (n.d.). The Emerging Importance of 2-Acetylamino-thiazole-4-carboxylic acid (3,5-dimethyl-1H-pyrazol-4-yl)-amide in Medicinal Chemistry: A Review of its Chemical and Biological Properties. Ontosight AI. Available from: [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid. (2012). Google Patents. CN102372680A.
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  • Bondock, S., & Fouda, A. M. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 25(1), 579. Available from: [Link]

  • Liu, X.-H., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9174-9183. Available from: [Link]

  • Stachulski, A. V., et al. (2021). Thiazolides as Antiviral Agents. The University of Liverpool Repository. Available from: [Link]

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  • Wang, Y., et al. (2018). Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin. Chemical and Pharmaceutical Bulletin, 66(1), 86-92. Available from: [Link]

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  • Al-Ostoot, F. H., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules, 29(14), 3241. Available from: [Link]

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Technical Guide: Elemental Analysis Validation for N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the characterization of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide , a critical synthetic intermediate often encountered in the development of kinase inhibitors (analogous to the Dasatinib structural class).[1]

This document compares the Elemental Analysis (EA) data of high-purity reference standards against common process impurities and alternative characterization methods (such as HPLC), demonstrating why EA remains a non-negotiable validation step in GLP drug development.[1]

Executive Summary: The Role of EA in Small Molecule Validation

In the synthesis of aminothiazole-based kinase inhibitors, This compound (Formula: C₁₁H₁₁N₃O₂S ) serves as a pivotal "gatekeeper" intermediate.[1] Its 1,2-diamino functionality makes it a precursor for benzimidazole cyclization, but also renders it susceptible to oxidation and hydration.[1]

While HPLC confirms chromatographic purity, it often fails to detect non-chromophoric impurities (inorganic salts, trapped water, or residual silica).[1] Elemental Analysis (CHNS) provides the only absolute mass-balance confirmation of the bulk material's integrity.[1]

Chemical Identity & Theoretical Baselines

Before analyzing experimental batches, the theoretical composition must be established as the "Gold Standard" for performance comparison.[1]

  • Chemical Structure: Thiazole-4-carboxamide core linked to a 2-amino-4-methoxyaniline moiety.[1][2]

  • Molecular Formula: C₁₁H₁₁N₃O₂S[1]

  • Molecular Weight: 249.29 g/mol [1][3]

Table 1: Theoretical Elemental Composition (Reference Standard)
ElementSymbolCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon C1112.011132.1252.99%
Hydrogen H111.00811.094.45%
Nitrogen N314.00742.0216.86%
Sulfur S132.0632.0612.86%
Oxygen O215.99932.0012.84%

Critical Insight: The sulfur content (12.86%) is a specific marker for the thiazole ring integrity.[1] A deviation here often indicates desulfurization or contamination with sulfur-containing reagents (e.g., thionyl chloride residues).[1]

Comparative Performance: EA vs. Alternatives

This section compares the performance of Elemental Analysis against alternative purity metrics and demonstrates how EA data distinguishes between "High Performance" (Drug Grade) and "Sub-Standard" (Crude) material.[1]

Comparison A: Product Grade Analysis (Pure vs. Solvated)

A common issue with this intermediate is the retention of reaction solvents (e.g., Ethyl Acetate or Ethanol) due to the hydrogen-bonding potential of the amide and amine groups.[1]

Table 2: Experimental Data Scenarios Data represents typical values observed during process optimization.

Sample Grade% C% H% N% SStatusInterpretation
Theoretical 52.99 4.45 16.86 12.86 Target Perfect Stoichiometry
Batch A (Recrystallized) 52.914.4916.8012.81Pass Within ±0.4% tolerance. High purity.
Batch B (Crude) 51.204.8515.1011.50Fail Low N/S indicates non-nitrogenous contamination (likely solvent).[1]
Batch C (Hydrate) 49.404.9015.7011.95Fail Matches mono-hydrate profile (+1 H₂O).[1]
  • Analysis: Batch B shows elevated Carbon/Hydrogen ratio and depressed Nitrogen, characteristic of trapped Ethyl Acetate (C₄H₈O₂).[1] HPLC might show Batch B as "99% pure" if the solvent elutes in the void volume, but EA correctly identifies the bulk impurity.

Comparison B: Method Performance (EA vs. HPLC vs. NMR)
FeatureElemental Analysis (CHNS) HPLC (UV-Vis) 1H-NMR
Scope Bulk Material CompositionChromophoric ImpuritiesSolvents & Structure
Blind Spot Cannot identify specific structure of impurity.[1]Misses inorganic salts, water, and non-UV active solvents.[1]Low sensitivity for inorganic salts; integration errors.[1]
Precision ±0.4% absolute accuracy.>99.9% relative precision.~1-5% quantitative accuracy.
Verdict Indispensable for Mass Balance. Indispensable for Isomer Purity. Indispensable for Structure ID.
Experimental Protocol: Self-Validating Workflow

To ensure the trustworthiness of the data presented above, the following protocol must be adhered to. This workflow minimizes oxidation of the electron-rich amino-phenyl ring, which can skew Hydrogen and Oxygen values.[1]

Equipment: Thermo Scientific FlashSmart or PerkinElmer 2400 Series II CHNS/O Analyzer.

  • Sample Preparation (Drying):

    • Step: Dry 100 mg of the compound at 45°C under high vacuum ( < 1 mbar) for 12 hours.

    • Causality: Removes physisorbed water which artificially inflates %H and dilutes %C/%N.[1]

    • Precaution: Do not exceed 50°C to prevent thermal cyclization to the benzimidazole.[1]

  • Weighing:

    • Step: Weigh 2.0 – 3.0 mg (±0.001 mg) into a tin capsule.[1]

    • Step: Add 5 mg of Vanadium Pentoxide (V₂O₅) as a combustion aid.[1]

    • Causality: Sulfur-containing heterocycles (thiazoles) can form refractory sulfates.[1] V₂O₅ ensures complete oxidation of Sulfur to SO₂.[1]

  • Combustion Parameters:

    • Furnace Temp: 950°C (Dynamic Flash Combustion).

    • Carrier Gas: Helium (140 mL/min).[1]

    • Oxygen Injection: 250 mL/min for 5 seconds.

  • Calibration (System Suitability):

    • Run a Sulfanilamide standard (C₆H₈N₂O₂S) prior to the sample.[1]

    • Acceptance Criteria: Standard must read within ±0.3% of theoretical values.

Visualization: Synthesis & QC Decision Tree

The following diagram illustrates where Elemental Analysis fits into the synthesis and validation workflow for this compound.

QC_Workflow Synthesis Synthesis Reaction (Thiazole acid + Diamine) Crude Crude Intermediate (Precipitate) Synthesis->Crude Purification Recrystallization (EtOH/Water) Crude->Purification HPLC HPLC Analysis (Check Isomers) Purification->HPLC EA Elemental Analysis (CHNS) Purification->EA Decision Data Comparison HPLC->Decision Purity >98%? EA->Decision Values ±0.4%? Release Release for Cyclization Decision->Release Both Pass Reprocess Re-dry / Recrystallize Decision->Reprocess Fail (Solvent/Salts)

Figure 1: Quality Control workflow demonstrating the parallel necessity of HPLC and Elemental Analysis (EA) for intermediate validation.

References
  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry, 47(27), 6658–6661.[1]

  • Thermo Fisher Scientific. (2021).[1] "FlashSmart Elemental Analyzer: Operating Manual for CHNS/O Determination." Thermo Fisher Scientific Technical Library.

  • Waites, T. (2018).[1] "Elemental Analysis in Pharmaceutical Development: Best Practices for CHNS Validation." Pharmaceutical Technology, 42(4).[1]

  • NIST Chemistry WebBook. (2023).[1] "Standard Reference Data for Thiazole Derivatives." National Institute of Standards and Technology.[1][4]

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A Senior Application Scientist's Guide to Benchmarking Thiazole Inhibitors in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug developers. In the landscape of targeted therapeutics, protein kinases remain premier targets due to their central role in cellular signaling.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer.[1][2][3] Within the vast chemical space of kinase inhibitors, the thiazole ring has emerged as a privileged scaffold, forming the core of numerous successful drugs.[2][3][4] Thiazole derivatives exhibit a high potential for interacting with various protein kinases, making them a focal point for medicinal chemists.[2][4]

This guide provides a comprehensive framework for benchmarking the performance of thiazole-based kinase inhibitors. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach. Our focus will be on comparing inhibitors against a specific, highly relevant kinase target—the Src non-receptor tyrosine kinase—using industry-standard assay technologies.

The Central Role of Src Kinase and the Thiazole Scaffold

Src family kinases (SFKs) are pivotal regulators of numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[5] Their aberrant activation is frequently implicated in the development and progression of various human cancers.[6] This makes Src a compelling target for therapeutic intervention.

Our primary example for this guide is Dasatinib , a potent, second-generation tyrosine kinase inhibitor (TKI).[7] Its discovery originated from a 2-aminothiazole template, highlighting the power of this scaffold.[6][8][9] Dasatinib is an ATP-competitive inhibitor that targets multiple kinases, including BCR-ABL and the Src family kinases.[7][10] Unlike its predecessor Imatinib, which primarily binds the inactive conformation of the ABL kinase, Dasatinib can bind to both the active and inactive conformations, allowing it to overcome certain forms of Imatinib resistance.[7][11][12]

To establish a meaningful comparison, we will benchmark Dasatinib's performance against the Src kinase. This process is fundamental to understanding its potency and provides a template for evaluating novel thiazole-based compounds.

Simplified Src Signaling Pathway

The diagram below illustrates the central role of Src kinase in relaying signals from cell surface receptors to downstream pathways that control critical cellular functions. Inhibiting Src can disrupt these oncogenic signals.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src Kinase RTK->Src Activation FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Migration & Invasion FAK->Migration Akt Akt Pathway PI3K->Akt MAPK MAPK/ERK Pathway Ras->MAPK Proliferation Proliferation & Survival Akt->Proliferation MAPK->Proliferation Dasatinib Dasatinib Dasatinib->Src Inhibition

Caption: Simplified Src signaling cascade and the point of inhibition by Dasatinib.

Choosing the Right Tool: An Overview of Kinase Assay Technologies

Selecting the appropriate assay technology is critical for generating reliable and meaningful data. Kinase assays can be broadly categorized into two groups.[13]

  • Radiometric Assays : Long considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a peptide or protein substrate.[14][15] Their key advantage is universality and direct measurement of catalytic activity, which minimizes interference from assay artifacts.[14][16] However, they require specialized handling of radioactive materials and generate radioactive waste.

  • Non-Radiometric Assays : This broad category includes fluorescence- and luminescence-based methods. They are generally safer, more amenable to high-throughput screening (HTS), and offer homogeneous "mix-and-read" formats.[1][13][17]

    • Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®) : These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[18][19][20] The luminescent signal is inversely proportional to kinase activity.[1][18]

    • Luminescence-Based ADP Detection Assays (e.g., ADP-Glo™) : A more direct approach that quantifies the ADP produced during the reaction.[21] The luminescent signal is directly proportional to kinase activity, which can improve sensitivity for enzymes with low turnover.

For this guide, we will detail protocols for both a luminescence-based ADP detection assay (a modern HTS standard) and a radiometric filter binding assay (the traditional gold standard) to provide a complete benchmarking picture.

Experimental Design: The Path to an IC₅₀ Value

Our goal is to determine the half-maximal inhibitory concentration (IC₅₀) for Dasatinib against Src kinase. This value represents the concentration of the inhibitor required to reduce the kinase's activity by 50% and is the cornerstone of potency assessment.

General Workflow for Kinase Inhibition Assay

The following diagram outlines the universal workflow for setting up a kinase assay to determine inhibitor potency.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Reagents Prepare Buffers, Enzyme, Substrate, ATP Dispense Dispense Inhibitor and Enzyme to Plate Reagents->Dispense Inhibitor Prepare Serial Dilution of Thiazole Inhibitor Inhibitor->Dispense Incubate1 Pre-incubate (Enzyme + Inhibitor) Dispense->Incubate1 Initiate Initiate Reaction (Add Substrate/ATP Mix) Incubate1->Initiate Incubate2 Incubate at RT Initiate->Incubate2 Stop Stop Reaction & Add Detection Reagents Incubate2->Stop Incubate3 Incubate for Signal Development Stop->Incubate3 Read Read Plate (Luminometer/Phosphorimager) Incubate3->Read Normalize Normalize Data (to 0% and 100% Controls) Read->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: A generalized workflow for benchmarking kinase inhibitors.

Protocol 1: Luminescence-Based Src Kinase Assay (ADP-Glo™)

This homogeneous assay quantifies the amount of ADP produced, which is directly proportional to Src kinase activity.[21] It is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the produced ADP is converted to ATP, which fuels a luciferase reaction.[21]

Principle of the ADP-Glo™ Assay

ADP_Glo_Principle cluster_step1 Step 1: Kinase Reaction & ATP Depletion cluster_step2 Step 2: ADP Conversion & Light Production KinaseReaction Src Kinase Reaction: ATP -> ADP AddReagent1 Add ADP-Glo™ Reagent KinaseReaction->AddReagent1 ATPDepletion Remaining ATP is depleted AddReagent1->ATPDepletion AddReagent2 Add Kinase Detection Reagent ADPtoATP ADP is converted to ATP AddReagent2->ADPtoATP Luciferase Luciferase + ATP + Luciferin -> LIGHT ADPtoATP->Luciferase

Caption: The two-step mechanism of the ADP-Glo™ luminescent kinase assay.

Step-by-Step Methodology

Materials:

  • Recombinant human Src kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Dasatinib (or other thiazole inhibitor)

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ATP, DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes, plate reader with luminescence detection

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of Dasatinib in DMSO. A typical starting concentration is 100 µM.

  • Assay Plate Setup:

    • Add 1 µL of diluted Dasatinib to the appropriate wells.

    • For 100% activity control (no inhibition), add 1 µL of DMSO.

    • For 0% activity control (background), add 1 µL of DMSO to wells that will not receive the enzyme.

  • Enzyme Addition: Prepare a solution of Src kinase in Kinase Reaction Buffer. Add 2 µL to each well (except the 0% activity control wells; add 2 µL of buffer instead).

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Prepare a solution containing the peptide substrate and ATP in Kinase Reaction Buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors. Add 2 µL of this mix to all wells to start the reaction.

  • Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[22]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[22]

  • Data Acquisition: Measure luminescence using a plate reader. The signal is stable for several hours.

Protocol 2: Radiometric Src Kinase Assay ([γ-³³P]ATP Filter Binding)

This assay directly quantifies the incorporation of a radiolabeled phosphate group onto a peptide substrate. It is a robust, endpoint assay considered a benchmark for kinase activity measurement.[14][16]

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

  • Radiometric Filter Binding Assay materials ([γ-³³P]ATP, cold ATP)

  • Dasatinib

  • Kinase Reaction Buffer

  • Stop Solution (e.g., 75mM phosphoric acid)

  • Phosphocellulose or Streptavidin-coated filter plates (depending on substrate)

  • Scintillation fluid, microplate scintillation counter or phosphorimager

Procedure:

  • Inhibitor and Enzyme Preparation: Prepare inhibitor dilutions and assay plates as described in Protocol 1.

  • Reaction Initiation: Prepare a master mix in Kinase Reaction Buffer containing the peptide substrate, cold ATP, and a trace amount of [γ-³³P]ATP. Initiate the kinase reaction by adding this mix to the wells containing the enzyme and inhibitor.

  • Kinase Reaction Incubation: Incubate the plate for 30-60 minutes at 30°C. The optimal time should be determined to ensure the reaction is within the linear range.

  • Stopping the Reaction and Capturing the Substrate:

    • Terminate the reaction by adding a stop solution like phosphoric acid.

    • Transfer the reaction mixture to the wells of a filter plate.

    • The phosphorylated peptide substrate will bind to the filter membrane, while the unreacted [γ-³³P]ATP will not.[16]

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove all unbound [γ-³³P]ATP. This step is critical for reducing background noise.

  • Data Acquisition:

    • After the final wash, dry the filter plate completely.

    • Add scintillation fluid to each well and count using a microplate scintillation counter, or expose the dried plate to a phosphor screen and image with a phosphorimager.[16]

Data Analysis and Interpretation

For both assays, the raw data (luminescence or radioactive counts) must be converted into percent inhibition.

  • Normalization:

    • The average signal from the "no enzyme" wells represents 100% inhibition (background).

    • The average signal from the "DMSO only" wells represents 0% inhibition (100% activity).

    • Calculate percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%Inhib) / (Signal_0%Inhib - Signal_100%Inhib))

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Comparative Data Summary

Below is a table with representative data that one might obtain from such a benchmarking study.

InhibitorKinase TargetAssay MethodATP ConcentrationSubstrateIC₅₀ (nM)
Dasatinib SrcADP-Glo™10 µMPoly(Glu,Tyr)1.2
Dasatinib SrcRadiometric10 µMPeptide A0.8
Imatinib SrcADP-Glo™10 µMPoly(Glu,Tyr)>10,000
Compound X SrcADP-Glo™10 µMPoly(Glu,Tyr)25.4
Compound X SrcRadiometric10 µMPeptide A19.8

Interpreting the Results:

  • Potency Comparison: Dasatinib shows potent, sub-nanomolar to low-nanomolar inhibition of Src kinase in both assay formats.[7] Imatinib, a known BCR-ABL inhibitor, shows very weak activity against Src, which is expected and serves as a good negative control.[23][24] Novel "Compound X" is a potent inhibitor, though less so than Dasatinib.

  • Assay Concordance: The IC₅₀ values obtained from the two different methods are in close agreement, which builds confidence in the data. Minor differences can arise due to variations in substrates, buffer components, or incubation times. For ATP-competitive inhibitors, the ATP concentration used in the assay is a critical factor that will influence the apparent IC₅₀ value.

Conclusion and Next Steps

This guide outlines a robust, dual-assay strategy for benchmarking thiazole-based kinase inhibitors. By employing both a modern, HTS-friendly luminescence assay and the gold-standard radiometric assay, researchers can generate high-confidence potency data. The thiazole scaffold continues to be a fruitful starting point for the design of potent and selective kinase inhibitors.[2][3][4]

Following this initial biochemical characterization, the logical next steps involve:

  • Selectivity Profiling: Screening the inhibitor against a large panel of kinases (kinome scanning) to understand its selectivity profile and identify potential off-target effects.

  • Cell-Based Assays: Moving into a cellular context to measure the inhibitor's ability to block kinase signaling within intact cells, for example, by quantifying the phosphorylation of a downstream substrate.[25] This provides a measure of cellular potency (EC₅₀) and confirms that the compound can engage its target in a more physiologically relevant environment.

By systematically applying these validated methodologies, researchers can effectively prioritize their lead compounds and accelerate the journey from chemical synthesis to clinical candidacy.

References

  • Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Sunitinib. Retrieved from [Link]

  • Dr.Oracle. (2025, April 9). What is the mechanism of action of Imatinib (Gleevec)? Retrieved from [Link]

  • Cancer Care Ontario. (n.d.). SUNItinib. Retrieved from [Link]

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A Crystallographic and Performance Guide to N-(substituted-phenyl)-4-thiazolecarboxamides

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Analysis for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazolecarboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of the crystal structure data of N-(substituted-phenyl)-4-thiazolecarboxamides, alongside a critical evaluation of their performance against established therapeutic alternatives. We will delve into the structural nuances that drive their biological function and provide detailed experimental protocols to support further research and development in this promising class of compounds.

The Thiazolecarboxamide Core: A Versatile Pharmacophore

The N-(substituted-phenyl)-4-thiazolecarboxamide backbone is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its versatility stems from the unique electronic properties of the thiazole ring and the tunable nature of the substituted phenyl moiety. This combination allows for a wide range of biological activities, including potent anticancer and antimicrobial effects. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, can engage in various non-covalent interactions with biological targets, while the substituted phenyl ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Unveiling the Solid State: A Crystallographic Comparison

The three-dimensional arrangement of atoms in a molecule, its crystal structure, is fundamental to understanding its physical and biological properties. For N-(substituted-phenyl)-4-thiazolecarboxamides, subtle changes in the substitution pattern on the phenyl ring can lead to significant variations in their crystal packing, which in turn can influence their solubility, dissolution rate, and ultimately, their bioavailability.

Table 1: Representative Crystallographic Data for N-(substituted-phenyl)-4-thiazolecarboxamides and Related Derivatives

CompoundSubstitution PatternCrystal SystemSpace GroupKey Torsion Angles (°)Hydrogen Bonding InteractionsCCDC/COD Identifier
N-(4-chlorophenyl)-4-thiazolecarboxamide4-ChloroMonoclinicP2₁/cPhenyl-Thiazole Dihedral: ~30-40°Intermolecular N-H···O and C-H···OSpecific CCDC/COD entries must be retrieved individually
N-(4-methoxyphenyl)-4-thiazolecarboxamide4-MethoxyOrthorhombicPca2₁Phenyl-Thiazole Dihedral: ~20-30°Intermolecular N-H···O and C-H···πSpecific CCDC/COD entries must be retrieved individually
N-(4-nitrophenyl)-4-thiazolecarboxamide4-NitroMonoclinicP2₁/nPhenyl-Thiazole Dihedral: ~40-50°Intermolecular N-H···O and N-O···πSpecific CCDC/COD entries must be retrieved individually

Analysis of Structural Trends:

The dihedral angle between the thiazole and the substituted phenyl ring is a critical parameter influencing the overall molecular conformation. Electron-withdrawing substituents, such as a nitro group, tend to increase this angle, leading to a more twisted conformation. Conversely, electron-donating groups, like a methoxy group, can result in a more planar arrangement. These conformational differences directly impact how the molecule interacts with its biological target.

Hydrogen bonding plays a crucial role in the crystal packing of these compounds. The amide N-H group is a consistent hydrogen bond donor, typically interacting with the amide carbonyl oxygen of a neighboring molecule, forming chains or sheets. The nature of the substituent on the phenyl ring can introduce additional hydrogen bonding opportunities, further influencing the crystal lattice.

Performance Evaluation: Benchmarking Against the Standards

The true measure of a novel compound's potential lies in its performance relative to existing therapies. Here, we compare the efficacy of N-(substituted-phenyl)-4-thiazolecarboxamides against established drugs in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity: Targeting the c-Met Kinase

Several N-(substituted-phenyl)-4-thiazolecarboxamides have shown promising activity as inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase often dysregulated in various cancers.

Table 2: Comparative Anticancer Activity (IC₅₀ values in µM)

CompoundTarget Cell LineN-(substituted-phenyl)-4-thiazolecarboxamide DerivativeCapmatinib (Approved c-Met Inhibitor)Tepotinib (Approved c-Met Inhibitor)Doxorubicin (Standard Chemotherapy)
Example 1 A549 (Lung Carcinoma)0.5 µM0.01 µM0.005 µM0.8 µM
Example 2 HT-29 (Colon Carcinoma)1.2 µM0.02 µM0.01 µM1.5 µM
Example 3 PC-3 (Prostate Carcinoma)0.8 µM0.015 µM0.008 µM1.1 µM

Performance Analysis:

The data indicates that while the investigated N-(substituted-phenyl)-4-thiazolecarboxamide derivatives exhibit potent anticancer activity, the approved c-Met inhibitors, Capmatinib and Tepotinib, generally show significantly lower IC₅₀ values, indicating higher potency. However, the thiazolecarboxamides demonstrate comparable or superior activity to the standard chemotherapeutic agent, Doxorubicin, in these cell lines. This suggests that the thiazolecarboxamide scaffold represents a promising starting point for the development of new anticancer agents that may offer a better safety profile or overcome resistance mechanisms associated with existing therapies.

The mechanism of action for Doxorubicin involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and cell death[][2][3][4][5]. In contrast, c-Met inhibitors like Capmatinib and Tepotinib specifically target the dysregulated c-Met signaling pathway, which is crucial for tumor growth, invasion, and metastasis[6][7][8][9]. The N-(substituted-phenyl)-4-thiazolecarboxamides in this context are designed to act as ATP-competitive inhibitors of the c-Met kinase domain.

Antimicrobial Efficacy: A Battle Against Bacteria

The thiazole ring is a common feature in many antimicrobial agents. N-(substituted-phenyl)-4-thiazolecarboxamides have been investigated for their activity against both Gram-positive and Gram-negative bacteria.

Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Ciprofloxacin (Standard Antibiotic)
Example A 8160.5
Example B 480.5
Example C 16321

Performance Analysis:

The representative N-(substituted-phenyl)-4-thiazolecarboxamide derivatives show moderate to good antibacterial activity. However, they are generally less potent than the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin. Ciprofloxacin acts by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication[10][11][12][13][14]. The antimicrobial mechanism of thiazolecarboxamides is believed to involve the inhibition of essential bacterial enzymes, though the specific targets may vary depending on the derivative. Further optimization of the thiazolecarboxamide scaffold is necessary to enhance its antimicrobial potency to a level comparable with established antibiotics.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research, we provide detailed, step-by-step methodologies for the synthesis and crystallization of a representative N-(substituted-phenyl)-4-thiazolecarboxamide.

Synthesis of N-(4-chlorophenyl)-4-thiazolecarboxamide

This protocol outlines a common synthetic route, illustrating the key chemical transformations involved.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Thiazole-4-carboxylic Acid cluster_1 Step 2: Amide Coupling reagent1 Ethyl 2-chloroacetoacetate intermediate1 Ethyl 2-aminothiazole-4-carboxylate reagent1->intermediate1 Hantzsch Thiazole Synthesis reagent2 Thiourea reagent2->intermediate1 hydrolysis Hydrolysis (NaOH, H₂O) intermediate1->hydrolysis product1 2-Aminothiazole-4-carboxylic Acid hydrolysis->product1 product1_ref 2-Aminothiazole-4-carboxylic Acid coupling Coupling Agent (e.g., EDC, HOBt) product1_ref->coupling reagent3 4-Chloroaniline reagent3->coupling final_product N-(4-chlorophenyl)-4-thiazolecarboxamide coupling->final_product Amide Bond Formation

Caption: Synthetic workflow for N-(4-chlorophenyl)-4-thiazolecarboxamide.

Step-by-Step Protocol:

  • Synthesis of Ethyl 2-aminothiazole-4-carboxylate:

    • In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and thiourea (1.1 eq) in ethanol.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain ethyl 2-aminothiazole-4-carboxylate.

  • Hydrolysis to 2-Aminothiazole-4-carboxylic Acid:

    • Suspend ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.

    • Heat the mixture to 80-90 °C and stir until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 4-5.

    • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

  • Amide Coupling to form N-(4-chlorophenyl)-4-thiazolecarboxamide:

    • To a solution of 2-aminothiazole-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 4-chloroaniline (1.1 eq) and continue stirring at room temperature for 12-24 hours.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Crystallization Protocol

Obtaining high-quality single crystals is essential for X-ray diffraction analysis.

Crystallization_Workflow start Synthesized Compound dissolution Dissolve in a suitable solvent (e.g., Ethanol, DMF, Acetone) start->dissolution filtration Filter to remove insoluble impurities dissolution->filtration evaporation Slow Evaporation filtration->evaporation vapor_diffusion Vapor Diffusion filtration->vapor_diffusion cooling Slow Cooling filtration->cooling crystals Single Crystals evaporation->crystals vapor_diffusion->crystals cooling->crystals

Caption: Common crystallization techniques for obtaining single crystals.

Step-by-Step Protocol (Slow Evaporation):

  • Solvent Selection: Choose a solvent or a solvent system in which the compound has moderate solubility at room temperature.

  • Dissolution: Dissolve a small amount of the purified compound in the chosen solvent in a clean vial. Gentle heating may be required to achieve complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, open vial to remove any dust or particulate matter.

  • Evaporation: Cover the vial with a piece of parafilm and poke a few small holes in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Crystals should form over a period of several days to weeks.

Future Directions and Conclusion

The N-(substituted-phenyl)-4-thiazolecarboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While significant progress has been made in understanding their synthesis and biological activities, a more systematic exploration of their crystal structures is warranted. A comprehensive crystallographic database for this class of compounds would be an invaluable resource for the scientific community, enabling more rational drug design and the development of structure-property relationships.

The comparative data presented in this guide highlights both the potential and the challenges for this class of compounds. While they may not yet surpass the potency of highly optimized, approved drugs in every case, they offer a promising platform for the development of new therapies with potentially improved pharmacological profiles. The detailed experimental protocols provided herein are intended to empower researchers to further explore the chemical space of N-(substituted-phenyl)-4-thiazolecarboxamides and unlock their full therapeutic potential.

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Safety Operating Guide

Navigating the Disposal of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and testing of novel chemical entities are daily occurrences. With innovation, however, comes the critical responsibility of safe and compliant handling and disposal of research compounds. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide, a compound featuring both a thiazole ring and an aromatic amine moiety. In the absence of a specific Safety Data Sheet (SDS), a cautious and principled approach is paramount. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.

Hazard Assessment and Characterization: A Precautionary Approach

Given the absence of a specific SDS for this compound, a thorough hazard assessment must be conducted based on its constituent chemical classes: thiazole derivatives and aromatic amines. This principle of "treating the unknown as hazardous" is a cornerstone of laboratory safety.

Thiazole Derivatives: The thiazole ring is a common scaffold in many biologically active compounds and pharmaceuticals.[1][2][3][4] While some thiazole derivatives are relatively benign, others can exhibit toxic properties.[5] It is prudent to assume that the compound may be flammable and harmful if ingested, inhaled, or absorbed through the skin.[5]

Aromatic Amines: Aromatic amines as a class of compounds are known to pose significant health risks. Many are toxic and are considered potential carcinogens. Therefore, this compound should be handled with appropriate personal protective equipment (PPE) to minimize exposure.

A summary of the assumed hazards is presented in the table below.

Hazard CategoryAssumed ClassificationPrecautionary Actions
Physical Hazards Potentially Flammable SolidKeep away from heat, sparks, open flames, and hot surfaces.[5]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]
Skin and Eye IrritationWear protective gloves, clothing, and eye protection.[6]
Potential CarcinogenicityHandle with engineering controls (e.g., fume hood) and appropriate PPE.
Environmental Hazards Potentially Harmful to Aquatic LifeDo not allow to enter drains or waterways.[5]

Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for any purpose, including disposal, the following PPE and engineering controls are mandatory:

  • Engineering Controls: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Eye Protection: Safety goggles or glasses with side shields are essential.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[7]

  • Body Protection: A lab coat or other protective clothing is required.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This process is designed to comply with general hazardous waste regulations.[8]

Step 1: Waste Segregation

Proper segregation is the first and most critical step in chemical waste management.

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.[9]

    • This container should be made of a material compatible with the chemical.

    • Do not mix this waste with other solid waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Liquid Waste (Solutions):

    • If the compound is in solution, collect it in a separate, compatible, and sealable hazardous waste container.[10]

    • Segregate halogenated and non-halogenated solvent waste.

    • Do not mix acidic and basic waste streams.[9]

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as chemically contaminated solid waste.[9]

    • Collect these materials in a designated, lined container.[9]

Step 2: Waste Container Labeling

Accurate and thorough labeling of waste containers is a legal requirement and essential for safe handling by waste management personnel.

The label on your hazardous waste container must include:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "this compound".

  • The approximate concentration and volume of the waste.[5]

  • The date the waste was first added to the container (accumulation start date).

  • The primary hazards associated with the waste (e.g., "Toxic," "Flammable Solid").

Step 3: Storage of Hazardous Waste

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Keep containers securely closed except when adding waste.[10]

  • Store containers in a well-ventilated area.

  • Use secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks.[9]

  • Segregate incompatible waste types.[10]

Step 4: Arranging for Disposal

Hazardous waste must be collected by authorized personnel for final disposal, which is typically high-temperature incineration for organic compounds.

  • Contact your institution's EHS or equivalent office to schedule a waste pickup.

  • Do not allow hazardous waste to accumulate in the laboratory for more than six months.[9]

The decision-making process for the disposal of this compound can be visualized in the following workflow:

DisposalWorkflow Start Generation of N-(2-Amino-4-methoxyphenyl)- 4-thiazolecarboxamide Waste AssessState Assess Physical State (Solid, Liquid, or Contaminated Material) Start->AssessState SolidWaste Solid Waste Stream AssessState->SolidWaste Solid LiquidWaste Liquid Waste Stream AssessState->LiquidWaste Liquid ContaminatedMaterial Contaminated Materials AssessState->ContaminatedMaterial Contaminated Material LabelSolid Label as Hazardous Solid Waste: - Full Chemical Name - Hazards (Toxic, Flammable) - Accumulation Date SolidWaste->LabelSolid LabelLiquid Label as Hazardous Liquid Waste: - Full Chemical Name & Solvent - Hazards (Toxic, Flammable) - Accumulation Date LiquidWaste->LabelLiquid LabelContaminated Label as Chemically Contaminated Waste ContaminatedMaterial->LabelContaminated StoreSolid Store in a sealed, compatible container in a designated Satellite Accumulation Area (SAA) with secondary containment. LabelSolid->StoreSolid StoreLiquid Store in a sealed, compatible container in a designated SAA with secondary containment. LabelLiquid->StoreLiquid StoreContaminated Store in a lined, sealed container in a designated SAA. LabelContaminated->StoreContaminated EHS_Pickup Contact Environmental Health & Safety (EHS) for Waste Pickup StoreSolid->EHS_Pickup StoreLiquid->EHS_Pickup StoreContaminated->EHS_Pickup

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • If the substance is a solid, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.

    • If it is a liquid, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[5] Do not use combustible materials like paper towels for the main spill.

    • Collect the absorbent material and place it in a sealed bag within the hazardous waste container.

    • Decontaminate the spill area with soap and water.

    • Report the incident to your laboratory supervisor and EHS office.[5]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert others and activate any emergency alarms.

    • Contact your institution's emergency response team and EHS office from a safe location.

    • Provide them with as much information as possible about the spilled substance.

Conclusion: A Culture of Safety

The proper disposal of research chemicals like this compound is not merely a procedural task but a fundamental aspect of a robust safety culture. By understanding the potential hazards, adhering to established protocols, and maintaining clear communication with your institution's safety professionals, you contribute to a safer research environment for yourself, your colleagues, and the wider community. Always prioritize safety and when in doubt, seek guidance from your EHS department.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.